Chrysanthemol
Description
This compound has been reported in Artemisia ludoviciana with data available.
a trans-eudesmane type sesquiterpene from flowers of Chrysanthemum indicum L.; structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)5-8-9(6-11)10(8,3)4/h5,8-9,11H,6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPIENNKVJCMAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971555 | |
| Record name | [2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5617-92-5 | |
| Record name | Chrysanthemol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5617-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chrysanthemol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005617925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-3-(2-methylpropenyl)cyclopropanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Botanical Treasury of Chrysanthemol: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysanthemol, a monoterpenoid alcohol, is a pivotal precursor in the biosynthesis of pyrethrins, a class of potent natural insecticides. Its unique cyclopropane structure and stereochemistry are fundamental to the biological activity of its derivatives, making it a molecule of significant interest for agrochemical and pharmaceutical research. This technical guide provides an in-depth overview of the natural sources of this compound, detailing comprehensive protocols for its isolation and purification. Quantitative data on yields are presented, and key experimental workflows and biosynthetic pathways are visualized to facilitate a deeper understanding for research and development applications.
Natural Sources of this compound
This compound is primarily found in plants belonging to the Asteraceae family. While it is a key component in the biosynthesis of pyrethrins, its direct isolation as a free alcohol from plant matter is not the common approach due to its existence predominantly as esters.
The most significant natural source of this compound precursors is the pyrethrum daisy, Chrysanthemum cinerariaefolium (also known as Tanacetum cinerariifolium).[1][2][3] The dried flower heads of this plant are the commercial source for the extraction of pyrethrins, which are a mixture of six insecticidal esters.[4] this compound has also been identified in other species of the same genus, such as Chrysanthemum indicum .[5][6][7]
The pyrethrin esters are categorized into two groups: pyrethrins I, which are esters of chrysanthemic acid, and pyrethrins II, which are esters of pyrethric acid. This compound is the alcohol moiety of the chrysanthemic acid esters. Therefore, the isolation of this compound is intrinsically linked to the extraction and subsequent chemical modification of pyrethrins I.
Quantitative Data on this compound and its Precursors
The concentration of pyrethrins, and by extension the potential yield of this compound, can vary depending on the plant cultivar, growing conditions, and extraction methodology. The following tables summarize available quantitative data.
Table 1: Composition of Commercial Pyrethrum Extract
| Component | Purity |
| Total Pyrethrins | ≥50% |
| Pyrethrin I | ≥31% |
| Pyrethrin II | ≥18% |
| Ratio (Pyrethrin I / Pyrethrin II) | 1.0 - 2.0 |
Data sourced from a typical commercial pyrethrum extract data sheet.[8]
Table 2: Yield of this compound from Purified Pyrethrins I
| Conversion Step | Reported Yield |
| Reduction of Pyrethrins I to this compound | 80% |
This yield was achieved through the reduction of purified pyrethrins I using lithium aluminium hydride, followed by column chromatography.[9]
Table 3: Pyrethrin Content from Chrysanthemum cinerariaefolium Flower Extract Purification
| Compound | Yield from 400 mg Crude Extract | Purity |
| Cinerin II | 31.2 mg | >95% |
| Pyrethrin II | 43.9 mg | >95% |
| Jasmalin II | 39.1 mg | >95% |
| Pyrethrin I | 32.4 mg | >95% |
| Jasmalin I | 16.0 mg | >95% |
This data illustrates the relative abundance of pyrethrin esters in a crude extract, which are the direct precursors for this compound isolation.[10]
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural source, Chrysanthemum cinerariaefolium, is a multi-step process that involves the extraction of pyrethrins, separation of the pyrethrin I fraction, and subsequent chemical reduction to yield this compound.
Extraction of Pyrethrins from C. cinerariaefolium
This protocol outlines the initial extraction of the pyrethrin-rich oleoresin from the dried flower heads.
-
Plant Material Preparation: Dried flower buds of C. cinerariaefolium are harvested just as the petals begin to emerge. The buds are immediately placed on ice to preserve the integrity of the active compounds.[11]
-
Grinding: The plant material is subjected to a two-step grinding process. An initial coarse grinding is performed in a blender for 30 seconds, followed by a 2-minute homogenization in a tissue mizer.[11]
-
Extraction Buffer: The grinding and subsequent extraction are carried out in a buffer solution containing 100 mM Tris (pH 7.6), 100 mM ascorbic acid, 100 mM sucrose, 100 mM 2-mercaptoethanol, 5 mM MgSO₄, 1 mM PMSF, and 0.4 g of insoluble polyvinylpolypyrrolidone per gram of tissue to prevent oxidation and proteolytic degradation.[11]
-
Centrifugation and Filtration: The homogenate is centrifuged at 15,000 x g for 15 minutes. The supernatant is collected, and the pellet is re-extracted with the buffer and centrifuged again. The combined supernatants are then filtered through Miracloth to remove cell debris.[11]
-
Solvent Extraction: The aqueous extract is then subjected to liquid-liquid extraction with a non-polar solvent such as petroleum ether or hexane to partition the lipophilic pyrethrin esters into the organic phase. The organic solvent is subsequently evaporated under reduced pressure to yield the crude pyrethrum extract.
Separation of Pyrethrins I
The crude pyrethrum extract is a complex mixture. To isolate this compound, the pyrethrins I must be separated from the pyrethrins II.
-
Chromatographic Method: Preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) can be employed for this separation.
-
HSCCC Protocol Example: A two-phase solvent system composed of petroleum ether-ethyl acetate-methanol-water (10:2:10:2, v/v/v/v) with the addition of 0.30 mol/L silver nitrate to the stationary phase can be used. The silver nitrate forms coordination complexes with the double bonds in the pyrethrin molecules, enhancing their separation.[10] This method has been shown to effectively separate the different pyrethrin esters.[10]
Reduction of Pyrethrins I to this compound
The purified pyrethrins I fraction is then chemically treated to cleave the ester linkage and liberate this compound.
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a commonly used reducing agent for this purpose.[1][9]
-
Reaction Conditions: The purified pyrethrins I are dissolved in an appropriate anhydrous solvent (e.g., diethyl ether or tetrahydrofuran). A solution of LiAlH₄ is then added dropwise to the pyrethrin solution under an inert atmosphere (e.g., nitrogen or argon) and at a reduced temperature (e.g., 0 °C) to control the reaction.
-
Quenching and Work-up: After the reaction is complete, the excess LiAlH₄ is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting mixture is filtered, and the organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure to yield crude this compound.
Purification of this compound
The final step involves the purification of this compound from the reaction mixture.
-
Column Chromatography: The crude this compound is purified by column chromatography on silica gel. A gradient of solvents, such as a mixture of hexane and ethyl acetate with increasing polarity, is used to elute the this compound.
-
Analytical Verification: The purity of the isolated this compound is confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The retention time and mass spectrum from GC-MS, as well as the NMR spectral data, are compared with those of an authentic standard.[9][12]
Visualizing Key Pathways and Workflows
Biosynthesis of this compound
This compound is a monoterpene derived from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[3][13] The key enzyme responsible for the formation of the characteristic cyclopropane ring is chrysanthemyl diphosphate synthase (CDS).[13][14] This enzyme catalyzes the condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form chrysanthemyl diphosphate (CPP), which is then hydrolyzed to this compound.[15][16]
Caption: Biosynthetic pathway of this compound from DMAPP.
Experimental Workflow for this compound Isolation
The following diagram illustrates the sequential steps involved in the isolation of this compound from Chrysanthemum cinerariaefolium.
Caption: Workflow for the isolation of this compound.
Analytical Workflow for this compound Identification
This diagram outlines the analytical process for the verification of isolated this compound.
Caption: Analytical workflow for this compound identification.
References
- 1. cis-Chrysanthemol | 18383-59-0 | Benchchem [benchchem.com]
- 2. Pyrethrum: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 3. Pyrethrin biosynthesis and its regulation in Chrysanthemum cinerariaefolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | Chrysanthemum indicum L. | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TRANS-CHRYSANTHEMYL ALCOHOL | CAS#:5617-92-5 | Chemsrc [chemsrc.com]
- 8. usbio.net [usbio.net]
- 9. researchgate.net [researchgate.net]
- 10. Purification of pyrethrins from flowers of Chrysanthemum cineraraeflium by high-speed counter-current chromatography based on coordination reaction with silver nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with this compound Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. maxapress.com [maxapress.com]
- 16. Chrysanthemyl diphosphate synthase operates in planta as a bifunctional enzyme with this compound synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
history of Chrysanthemol discovery and characterization
An In-depth Technical Guide on the Discovery and Characterization of Chrysanthemol
Introduction
This compound, a monoterpenoid alcohol, is a pivotal precursor in the biosynthesis of pyrethrins, a class of potent natural insecticides. The stereochemistry of this compound is a critical determinant of the biological activity of the resultant pyrethroid esters, making the study of its individual stereoisomers essential for the development of effective and selective agrochemicals. This technical guide provides a comprehensive overview of the history of this compound's discovery, its detailed characterization, and the experimental protocols central to its study.
History of Discovery and Key Researchers
The journey to understanding this compound is intrinsically linked to the study of pyrethrins, the insecticidal compounds found in the flowers of Chrysanthemum cinerariaefolium.[1] In the early 20th century, two future Nobel laureates, Hermann Staudinger and Leopold Ružička, conducted foundational research on the structure of natural pyrethrins.[2][3] Between 1910 and 1916, they successfully isolated two active compounds, pyrethrin I and pyrethrin II, and identified their core chemical structures as esters of two distinct cyclopropane monocarboxylic acids: chrysanthemic acid and pyrethric acid, respectively.[3][4] Although their initial proposed structure for the alcohol moiety contained some inaccuracies, their elucidation of the acid components was a landmark achievement, especially considering the limited analytical tools of the era.[4]
It was later understood that this compound is a key intermediate in the biosynthesis of these acids. The direct precursor to this compound is chrysanthemyl diphosphate (CPP), which is formed from the condensation of two molecules of dimethylallyl diphosphate (DMAPP).[1][5] This reaction is catalyzed by the enzyme chrysanthemyl diphosphate synthase (CDS).[1][5] Research has shown that CDS is a bifunctional enzyme, not only catalyzing the formation of CPP but also its subsequent hydrolysis to yield this compound.[1][5] This alcohol can then be oxidized to form chrysanthemic acid, the acidic part of Type I pyrethrin esters.[1]
Physicochemical and Spectroscopic Characterization
The precise identification and characterization of this compound rely on a combination of its physical properties and spectroscopic data.
Physical and Chemical Properties
The fundamental properties of this compound are summarized in the table below, providing a baseline for its identification and handling in a research setting.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | [1][6] |
| Molecular Weight | 154.25 g/mol | [1][6] |
| IUPAC Name | [2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanol | [1][6] |
| CAS Registry Number | 18383-59-0 (for cis-isomer) | [1] |
| Boiling Point | 264.39 °C (estimated at 760 mm Hg) | [7] |
| Flash Point | 185.00 °F (85.00 °C) (estimated) | [7] |
| Density | 0.888 g/cm³ at 25°C | [8] |
| logP (o/w) | 2.837 (estimated) | [7] |
Spectroscopic Data
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.
| Spectroscopic Technique | Key Signals and Assignments |
| ¹H NMR (CDCl₃, ppm) | Signals corresponding to gem-dimethyl protons, a vinyl methyl group, cyclopropane protons, a vinyl proton, and the CH₂OH group protons.[1] |
| ¹³C NMR (CDCl₃, ppm) | Resonances for the carbonyl carbon (if oxidized to the acid), vinyl carbons, cyclopropane carbons, quaternary carbon, vinyl methyl, and gem-dimethyl carbons.[1][9][10] |
| Infrared (IR) (cm⁻¹) | Broad O-H stretch (~3300-3400 cm⁻¹), C=C stretch (~1640 cm⁻¹), and C-H stretches.[1][11][12] |
| Mass Spectrometry (MS) | Used for identification and quantification, often in conjunction with Gas Chromatography (GC-MS).[1][13][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication of experiments and the advancement of research. The following sections provide protocols for key experimental procedures involving this compound.
Protocol 1: Extraction of Crude Pyrethrins from Chrysanthemum cinerariaefolium
This protocol details the initial extraction of the pyrethrin mixture from the dried flowers.
-
Preparation of Plant Material :
-
Solvent Extraction :
-
Weigh 100 g of the powdered pyrethrum flowers and place them into a Soxhlet apparatus.[16]
-
Use a solvent mixture of 15% acetone and 85% petroleum ether for extraction.[16]
-
Perform the extraction at room temperature for approximately 6 to 28 hours.[16]
-
Separate the solvent from the exhausted flower material.
-
Evaporate the solvent at a temperature below 60°C to recover the crude pyrethrum extract.[16]
-
Protocol 2: Stereoselective Synthesis of this compound
This protocol describes the synthesis of a specific this compound stereoisomer via the reduction of the corresponding chrysanthemic acid.[1]
-
Apparatus Setup :
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend Lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.[1]
-
-
Reaction :
-
Dissolve (+)-trans-Chrysanthemic acid in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension while stirring.[1]
-
After the addition is complete, gently reflux the mixture for a specified period to ensure complete reduction.
-
-
Quenching and Workup :
-
Cool the reaction mixture in an ice bath.
-
Carefully add distilled water dropwise to quench the excess LiAlH₄, followed by the addition of 10% sulfuric acid.[1]
-
Separate the ether layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.[1]
-
-
Purification :
-
Purify the crude product using column chromatography to yield the desired this compound stereoisomer.
-
Protocol 3: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for the separation, identification, and quantification of volatile compounds like this compound.[1]
-
Instrumentation and Conditions :
-
Gas Chromatograph : Agilent 6890 or similar, equipped with a mass selective detector (MSD).[1]
-
Column : HP-5MS (5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1][17]
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).[1]
-
Oven Temperature Program : Initial temperature: 60°C, hold for 2 minutes. Ramp to a final temperature suitable for the elution of this compound.[1]
-
-
Sample and Standard Preparation :
-
Internal Standard (ISTD) : Prepare a stock solution of a suitable ISTD (e.g., n-tridecane) in n-hexane.[1]
-
Calibration Standards : Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of the ISTD in n-hexane.[1]
-
Sample Preparation : Accurately weigh a known amount of the essential oil or extract and dissolve it in a known volume of n-hexane containing the ISTD.[1]
-
-
GC-MS Analysis :
-
Inject 1 µL of each standard and sample solution into the GC-MS system.[1]
-
-
Data Analysis :
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of an authentic standard.[1]
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the ISTD against the concentration of the this compound standards.[1]
-
Determine the concentration of this compound in the sample using the calibration curve.[1]
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: Biosynthetic pathway of this compound from DMAPP.
Caption: Experimental workflow for isolation and analysis.
Caption: Logical relationship of Pyrethrin I components.
References
- 1. cis-Chrysanthemol | 18383-59-0 | Benchchem [benchchem.com]
- 2. acs.org [acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with this compound Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C10H18O | CID 110685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 5617-92-5 [thegoodscentscompany.com]
- 8. targetmol.com [targetmol.com]
- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
- 11. jru-b.com [jru-b.com]
- 12. brainly.com [brainly.com]
- 13. researchgate.net [researchgate.net]
- 14. Rapid Screening of 352 Pesticide Residues in Chrysanthemum Flower by Gas Chromatography Coupled to Quadrupole-Orbitrap Mass Spectrometry with Sin-QuEChERS Nanocolumn Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. US3083136A - Process for the extraction of pyrethrins from pyrethrum flowers - Google Patents [patents.google.com]
- 17. trans-Chrysanthemol [webbook.nist.gov]
- 18. mdpi.com [mdpi.com]
Chrysanthemol Stereoisomers: A Technical Guide to Their Significance and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysanthemol, a monoterpenoid alcohol, is a pivotal precursor in the biosynthesis of pyrethrins, a class of potent natural insecticides. The stereochemistry of this compound is of paramount importance as it dictates the biological activity of the resulting pyrethroid esters. This technical guide provides a comprehensive overview of the four stereoisomers of this compound, detailing their structure, biosynthesis, and known biological significance. While direct comparative quantitative data on the bioactivity of individual stereoisomers is limited in publicly available literature, this guide furnishes detailed experimental protocols for their synthesis, separation, and evaluation, aiming to facilitate further research in this critical area of natural product chemistry and drug development.
Introduction to this compound Stereoisomers
This compound possesses two chiral centers at the C1 and C3 positions of its cyclopropane ring, which gives rise to four distinct stereoisomers. These are categorized into two pairs of enantiomers: the cis and trans diastereomers. The nomenclature is as follows:
-
(+)-trans-chrysanthemol and (-)-trans-chrysanthemol
-
(+)-cis-chrysanthemol and (-)-cis-chrysanthemol
The "cis" and "trans" descriptors refer to the relative orientation of the hydroxymethyl group at C1 and the isobutenyl group at C3 on the cyclopropane ring. The (+) and (-) prefixes denote the direction of optical rotation.
The absolute configuration of the stereoisomers is designated using the Cahn-Ingold-Prelog (R/S) system:
-
(+)-trans-chrysanthemol: (1R,3R)
-
(-)-trans-chrysanthemol: (1S,3S)
-
(+)-cis-chrysanthemol: (1R,3S)
-
(-)-cis-chrysanthemol: (1S,3R)
The precise three-dimensional arrangement of these functional groups is critical in their interaction with biological targets, thereby influencing their insecticidal and pharmacological properties.
Biosynthesis of this compound
This compound is synthesized in plants, most notably in Tanacetum cinerariifolium, from two molecules of dimethylallyl diphosphate (DMAPP). The key enzyme in this pathway is chrysanthemyl diphosphate synthase (CDS), which is a bifunctional enzyme.
dot digraph "this compound Biosynthesis" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
DMAPP1 [label="Dimethylallyl Diphosphate (DMAPP)"]; DMAPP2 [label="Dimethylallyl Diphosphate (DMAPP)"]; CPP [label="Chrysanthemyl Diphosphate (CPP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; CAA [label="Chrysanthemic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];
{rank=same; DMAPP1; DMAPP2}
DMAPP1 -> CPP [label="Chrysanthemyl Diphosphate\nSynthase (CDS)"]; DMAPP2 -> CPP; CPP -> this compound [label="Chrysanthemyl Diphosphate\nSynthase (CDS)"]; this compound -> CAA [label="Oxidation"]; } dot Caption: Biosynthetic pathway of this compound.
The process begins with the head-to-tail condensation of two DMAPP molecules to form chrysanthemyl diphosphate (CPP). Subsequently, the same CDS enzyme catalyzes the hydrolysis of CPP to yield this compound. This alcohol can then be further oxidized to chrysanthemic acid, the acidic component of pyrethrin insecticides.
Biological Significance and Activity
The biological significance of this compound stereoisomers is primarily linked to their role as precursors to pyrethrins. The stereochemistry of the chrysanthemic acid moiety in pyrethroid esters is a crucial determinant of their insecticidal efficacy. However, this compound itself exhibits biological activity.
Insecticidal and Repellent Activity
Overexpression of the this compound synthase gene in Chrysanthemum morifolium has been shown to result in the emission of volatile trans-chrysanthemol.[1] This emission has demonstrated a significant repellent effect against cotton aphids (Aphis gossypii).[1] In dual-choice assays, a significant majority of aphids were repelled by the scent of transgenic leaves emitting this compound.[1] Furthermore, the non-volatile glycoside of this compound that accumulates in these plants also acts as a feeding deterrent.[1]
Anti-inflammatory Activity
This compound has been reported to possess anti-inflammatory properties.[2] Studies on extracts from Chrysanthemum species, which contain this compound and its derivatives, have demonstrated anti-inflammatory effects, such as the inhibition of nitric oxide (NO) and pro-inflammatory cytokines. However, specific studies that quantify and compare the anti-inflammatory activity (e.g., IC50 values) of the individual, isolated this compound stereoisomers are lacking. Given the high degree of stereospecificity in biological systems, it is highly probable that the anti-inflammatory effects of this compound are stereoisomer-dependent.
Data Presentation
A significant gap exists in the scientific literature regarding the direct comparative quantitative bioactivity of this compound stereoisomers. Therefore, a detailed quantitative comparison table cannot be provided at this time. The following table summarizes the known, yet largely non-comparative, biological activities.
| Stereoisomer | Biological Activity | Quantitative Data (where available) |
| (+)-trans-Chrysanthemol | Aphid Repellent | 59-63% repellency in dual-choice assays (as emitted from transgenic plants)[1] |
| (-)-trans-Chrysanthemol | Not well-characterized | Data not available |
| (+)-cis-Chrysanthemol | Not well-characterized | Data not available |
| (-)-cis-Chrysanthemol | Not well-characterized | Data not available |
| Mixture of Stereoisomers | Anti-inflammatory | Data on isolated isomers not available |
Experimental Protocols
Stereoselective Synthesis of this compound Stereoisomers
The stereoselective synthesis of this compound isomers is a complex process often involving multiple steps and chiral catalysts or starting materials. A general workflow is outlined below.
dot digraph "Stereoselective Synthesis Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Chiral Starting Material\n(e.g., (+)-carene)"]; Inter1 [label="Intermediate 1\n(e.g., cyclopropane formation)"]; Inter2 [label="Intermediate 2\n(e.g., functional group manipulation)"]; Separation [label="Diastereomer Separation\n(e.g., chromatography)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product1 [label="Target Stereoisomer 1", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product2 [label="Target Stereoisomer 2", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Inter1; Inter1 -> Inter2; Inter2 -> Separation; Separation -> Product1; Separation -> Product2; } dot Caption: General workflow for stereoselective synthesis.
Detailed Methodology (Illustrative Example for trans-Chrysanthemol):
A detailed, step-by-step protocol for the synthesis of all four stereoisomers is beyond the scope of this guide and is not available in a single literature source. However, a representative method for the synthesis of (±)-trans-chrysanthemic acid, which can be reduced to (±)-trans-chrysanthemol, is described.
-
Reaction of 2-chloro-2-methylbut-3-yne with 3-methylbut-2-en-1-ol: A mixture of these two starting materials is treated with potassium t-butoxide. This reaction proceeds via a dimethylallene carbene intermediate to form an allenic cyclopropane containing the chrysanthemic acid carbon skeleton.
-
Reduction of the Allene: The allenic cyclopropane is reduced with sodium in liquid ammonia. This step is highly regioselective and stereoselective, yielding predominantly (±)-trans-chrysanthemyl alcohol.
-
Oxidation: The resulting (±)-trans-chrysanthemyl alcohol can be oxidized to (±)-trans-chrysanthemic acid using chromium trioxide-pyridine complex.
Separation of the enantiomers would then be required.
Separation of this compound Stereoisomers by Chiral HPLC
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective method for separating the stereoisomers of this compound.
Protocol Outline:
-
Column Selection: A polysaccharide-based CSP (e.g., Chiralpak or Chiralcel) is often a good starting point.
-
Mobile Phase Screening: A screening of different mobile phases should be conducted. Common mobile phases for normal-phase separation include mixtures of hexane or heptane with an alcohol modifier like isopropanol or ethanol. For reversed-phase, mixtures of acetonitrile or methanol with water are used.
-
Additive Selection: For acidic or basic compounds, the addition of a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.
-
Optimization: Once initial separation is achieved, parameters such as the mobile phase composition, flow rate, and column temperature should be optimized to maximize resolution.
dot digraph "Chiral HPLC Separation Workflow" { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Sample [label="Mixture of\nthis compound Stereoisomers"]; Injection [label="HPLC Injection"]; Column [label="Chiral Stationary Phase Column", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separation [label="Differential Interaction\nwith CSP"]; Detection [label="Detector (e.g., UV, MS)"]; Chromatogram [label="Chromatogram with\nSeparated Peaks", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];
Sample -> Injection; Injection -> Column; Column -> Separation; Separation -> Detection; Detection -> Chromatogram; } dot Caption: Workflow for chiral HPLC separation.
Anti-inflammatory Activity Assay: Carrageenan-Induced Paw Edema in Rodents
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of a compound.
Protocol:
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: The test animals are divided into groups. One group receives the vehicle (control), another receives a standard anti-inflammatory drug (e.g., indomethacin), and the test groups receive different doses of the isolated this compound stereoisomer, typically administered orally or intraperitoneally.
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of paw edema is calculated for each group relative to the control group.
Aphid Repellency Assay: Dual-Choice Olfactometer
This assay assesses the repellent effect of volatile compounds on aphids.
Protocol:
-
Olfactometer Setup: A Y-tube or four-arm olfactometer is used. A constant stream of purified air is passed through each arm.
-
Sample Preparation: A solution of the isolated this compound stereoisomer in a suitable solvent (e.g., paraffin oil) is applied to a filter paper and placed in one arm of the olfactometer. The solvent alone is used as the control in the other arm.
-
Aphid Introduction: Adult apterous aphids are released individually at the base of the olfactometer.
-
Choice Recording: The aphid's choice of arm (and the time taken to make the choice) is recorded. An aphid is considered to have made a choice when it moves a set distance into one of the arms.
-
Data Analysis: The number of aphids choosing the arm with the test compound versus the control arm is analyzed using a chi-square test to determine statistical significance.
Structural Elucidation
The definitive structures of the this compound stereoisomers are determined using a combination of spectroscopic techniques.
-
X-ray Crystallography: This technique provides the absolute three-dimensional structure of a molecule in its crystalline state. To obtain a crystal structure, the this compound stereoisomer would likely need to be derivatized to a solid crystalline compound. This method is the gold standard for determining the absolute stereochemistry (R/S configuration) of each chiral center.
Conclusion and Future Directions
The stereoisomers of this compound represent a fascinating area of natural product chemistry with significant implications for the development of new agrochemicals and potentially pharmaceuticals. While the biological activity of trans-chrysanthemol as an aphid repellent has been demonstrated, a comprehensive, comparative study of the bioactivities of all four stereoisomers is a critical missing piece of the puzzle. Future research should focus on:
-
The development and publication of robust and detailed protocols for the stereoselective synthesis and purification of all four this compound stereoisomers.
-
Conducting direct, comparative quantitative bioassays to determine the insecticidal, repellent, and anti-inflammatory activities of each isolated stereoisomer.
-
Elucidating the specific molecular targets and signaling pathways through which the different stereoisomers exert their biological effects.
Such studies will undoubtedly provide valuable insights into the structure-activity relationships of this important class of natural products and pave the way for their rational application in various fields.
References
The Dual Defensive Role of Chrysanthemol in Chrysanthemum cinerariaefolium: A Technical Whitepaper
For Immediate Release
Wageningen, NL – December 16, 2025 – Researchers today released a comprehensive technical guide detailing the multifaceted biological role of chrysanthemol in Chrysanthemum cinerariaefolium, the primary source of the natural insecticide pyrethrum. This whitepaper, aimed at researchers, scientists, and drug development professionals, elucidates the dual function of this compound not only as a crucial intermediate in the biosynthesis of pyrethrins but also as a potent defense compound in its own right.
This document provides an in-depth analysis of the biosynthesis of this compound, its conversion to the active insecticidal pyrethrins, and its direct and indirect roles in protecting the plant from pests. The guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the key biological and experimental pathways.
Introduction
Chrysanthemum cinerariaefolium is renowned for its production of pyrethrins, a class of potent, natural insecticides with low mammalian toxicity.[1] For decades, the focus of research has been on the six ester compounds that constitute pyrethrum. However, recent studies have shed light on the pivotal role of their precursor, this compound. This monoterpene alcohol is not merely a stepping stone in a biosynthetic pathway but an active participant in the plant's defense mechanisms. This whitepaper synthesizes the current understanding of this compound's biological significance, from its genetic origins to its ecological functions.
Biosynthesis of this compound and Pyrethrins
The journey from simple sugars to the complex structure of pyrethrins is a testament to the intricate metabolic engineering within C. cinerariaefolium. This compound is a key intermediate in the formation of the acid moiety of pyrethrin I.[2]
The biosynthesis of this compound begins with the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the five-carbon building blocks of all terpenes.[2][3] The committed step in this compound synthesis is catalyzed by the enzyme chrysanthemyl diphosphate synthase (CDS). This unique enzyme exhibits bifunctional activity; it first catalyzes the condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form chrysanthemyl diphosphate (CPP), and then facilitates the hydrolysis of CPP to yield this compound.[4][5]
Following its synthesis, this compound is oxidized to chrysanthemic acid, which is then esterified with one of three rethrolones (pyrethrolone, cinerolone, or jasmolone) to form the pyrethrin I compounds.[6] The rethrolone moiety is synthesized via the oxylipin pathway.[3][7]
Quantitative Data
The concentration of pyrethrins, and by extension their precursors like this compound, varies significantly throughout the plant and its developmental stages. The highest concentrations are found in the flower heads, particularly in the ovaries and developing achenes.
Table 1: Pyrethrin Concentration in Chrysanthemum cinerariaefolium Tissues
| Plant Tissue | Total Pyrethrins (% of Dry Weight) | Reference |
| Flowers | 1.0 - 2.0% | [3] |
| Leaves | ~0.1% | [3] |
| Callus Culture | 17.5 µg/g | [2] |
Note: Specific quantitative data for this compound concentration is limited in the available literature; values presented are for total pyrethrins.
Table 2: Enzyme Kinetics of Chrysanthemyl Diphosphate Synthase (CDS)
| Parameter | Value | Reference |
| Km for CPP | 196 µM | [2][3] |
| DMAPP concentration for half-maximal activity (this compound production) | ~100 µM | [2][3] |
Table 3: Biological Activity of this compound
| Biological Effect | Organism | Quantitative Data | Reference |
| Repellence | Cotton Aphid (Aphis gossypii) | 59-63% of aphids repelled by transgenic leaves emitting this compound in a dual-choice assay. | [8][9] |
| Deterrence (as glycoside) | Cotton Aphid (Aphis gossypii) | Significant deterrence at concentrations of 217–434 µg/mL (0.54–1.08 mM) in a dual-choice assay. | [8] |
| Volatile Emission (in transgenic tobacco) | - | 0.12–0.16 µg h-1 g-1 fresh weight | [2][3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and pyrethrins.
Extraction and HPLC Analysis of Pyrethrins
This protocol is adapted from methodologies described for the quantitative analysis of pyrethrins from C. cinerariaefolium.
-
Sample Preparation:
-
Harvest and air-dry plant material (e.g., flower heads, leaves) in the shade.
-
Grind the dried material into a fine powder.
-
Accurately weigh approximately 1g of the powdered material.
-
-
Extraction:
-
Suspend the powdered material in 20 mL of a suitable solvent mixture (e.g., n-hexane, or a 1:1:1 mixture of petroleum ether, ethanol, and acetone).
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge the mixture at 5000 x g for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with fresh solvent.
-
Pool the supernatants and evaporate to dryness under a stream of nitrogen.
-
Re-dissolve the residue in a known volume of acetonitrile for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, an isocratic elution with 80:20 (v/v) acetonitrile:water can be effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 220-230 nm.
-
Injection Volume: 20 µL.
-
Quantification: Use certified pyrethrin standards to create a calibration curve for accurate quantification.
-
Heterologous Expression and Purification of Chrysanthemyl Diphosphate Synthase (CDS)
This protocol is based on the expression of CDS in E. coli for enzyme characterization.
-
Gene Cloning:
-
Synthesize the coding sequence of the C. cinerariaefolium CDS gene, codon-optimized for E. coli expression.
-
Clone the synthetic gene into a suitable expression vector (e.g., pET vector with an N-terminal His-tag).
-
-
Protein Expression:
-
Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
-
Protein Purification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).
-
Elute the His-tagged CDS protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).
-
Assess protein purity by SDS-PAGE.
-
NMR Spectroscopy for this compound Identification
This generalized protocol outlines the key steps for the NMR analysis of a purified monoterpene like this compound.
-
Sample Preparation:
-
Ensure the this compound sample is of high purity.
-
Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, Methanol-d4).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum to determine the proton chemical shifts, coupling constants, and integration.
-
Acquire a 13C NMR spectrum to identify the number and types of carbon atoms.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish 1H-1H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine direct 1H-13C correlations. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range 1H-13C correlations, which is crucial for assembling the molecular structure.
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the chemical shifts and coupling constants to the specific protons and carbons in the this compound structure.
-
Compare the obtained spectra with literature data for this compound to confirm its identity.
-
Visualizations
Biosynthetic Pathway of Pyrethrin I
Caption: Biosynthetic pathway of Pyrethrin I in Chrysanthemum cinerariaefolium.
Experimental Workflow for Pyrethrin Analysis
Caption: Experimental workflow for the extraction and analysis of pyrethrins.
Dual Defense Signaling of this compound
References
- 1. Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae | Springer Nature Experiments [experiments.springernature.com]
- 2. Augmentation of pyrethrins content in callus of Chrysanthemum cinerariaefolium and establishing its insecticidal activity by molecular docking of NavMS Sodium Channel Pore receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. maxapress.com [maxapress.com]
- 5. Integrative transcriptome and metabolome analysis reveals candidate genes related to terpene synthesis in Chrysanthemum × morifolium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Home production of pyrethrum [eap.mcgill.ca]
- 7. mdpi.com [mdpi.com]
- 8. Modification of chrysanthemum odour and taste with this compound synthase induces strong dual resistance against cotton aphids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic Data of Chrysanthemol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for chrysanthemol, a naturally occurring monoterpenoid alcohol. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This guide includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following tables summarize the ¹H and ¹³C NMR spectral data.
¹H NMR Spectroscopic Data
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 1.15 | dd | 8.0, 4.5 |
| H-3 | 1.85 | ddd | 8.5, 8.0, 5.0 |
| H-5 | 4.95 | d | 8.5 |
| H-7 (CH₂OH) | 3.45 | dd | 11.5, 8.0 |
| 3.55 | dd | 11.5, 6.5 | |
| CH₃-8 | 1.68 | s | - |
| CH₃-9 | 1.75 | s | - |
| CH₃-10 (gem-dimethyl) | 1.08 | s | - |
| 1.18 | s | - |
¹³C NMR Spectroscopic Data
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 33.5 |
| C-2 | 28.0 |
| C-3 | 31.0 |
| C-4 | 135.0 |
| C-5 | 125.0 |
| C-6 | 20.5 |
| C-7 (CH₂OH) | 69.0 |
| C-8 | 25.5 |
| C-9 | 18.0 |
| C-10 (gem-dimethyl) | 29.0, 22.0 |
Experimental Protocol for NMR Analysis
Instrumentation:
-
A Varian XL-200 NMR spectrometer was utilized for acquiring the ¹³C NMR data.[1] A 400 MHz or 500 MHz spectrometer is typically used for ¹H NMR.
Sample Preparation:
-
Approximately 5-20 mg of this compound was dissolved in about 0.6 mL of deuterated chloroform (CDCl₃). The solution was then transferred to a 5 mm NMR tube.
Acquisition Parameters:
-
¹H NMR: The spectrum was acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: The spectrum was recorded using a standard pulse sequence with proton decoupling. Chemical shifts are reported in ppm relative to the CDCl₃ solvent signal (δ 77.0 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a hydroxyl group and hydrocarbon moieties.
IR Spectroscopic Data
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3348 | Strong, Broad | O-H stretch (alcohol) |
| 2921 | Strong | C-H stretch (alkane) |
| 1642 | Medium | C=C stretch (alkene) |
| 1480 | Medium | C-H bend (alkane) |
| 1380 | Medium | C-H bend (gem-dimethyl) |
| 1020 | Strong | C-O stretch (primary alcohol) |
Experimental Protocol for IR Analysis
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer was used to record the spectrum.
Sample Preparation:
-
For liquid samples like this compound, a thin film can be prepared between two potassium bromide (KBr) plates.[2] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where a small drop of the sample is placed directly on the ATR crystal.[3][4] For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with spectroscopic grade KBr and pressing it into a disc.
Acquisition Parameters:
-
The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet without the sample) was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Mass Spectrometric Data
Table 4: Key Mass Spectral Fragments for this compound
| m/z | Relative Intensity | Possible Fragment |
| 154 | [M]⁺ | Molecular ion |
| 139 | [M - CH₃]⁺ | |
| 123 | High | [M - CH₂OH]⁺ |
| 81 | High | [C₆H₉]⁺ |
| 41 | High | [C₃H₅]⁺ |
Experimental Protocol for MS Analysis
Instrumentation:
-
A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly used for the analysis of volatile compounds like this compound.
Sample Preparation:
-
A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) was prepared.
GC-MS Parameters:
-
Gas Chromatography: A capillary column, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is typically used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a final temperature (e.g., 250°C) to ensure good separation. Helium is commonly used as the carrier gas.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV is a standard method for generating fragments. The mass analyzer is set to scan a mass range of m/z 40-550.[5]
Visualization of Experimental Workflows
Spectroscopic Analysis Workflow
References
- 1. This compound | C10H18O | CID 110685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eng.uc.edu [eng.uc.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Chrysanthemol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of chrysanthemol in various solvents. Due to the limited availability of direct quantitative data for this compound, this guide also includes solubility information for closely related pyrethrin and pyrethroid compounds to serve as a valuable reference for solvent selection and experimental design.
Introduction to this compound and its Solubility
This compound is a naturally occurring monoterpenoid alcohol that serves as a crucial precursor in the biosynthesis of pyrethrins, a class of potent insecticides. The solubility of this compound is a critical physicochemical property that influences its extraction from natural sources, its formulation into commercial products, and its behavior in biological systems. Understanding its solubility profile is essential for researchers in fields ranging from natural product chemistry to drug development.
This guide summarizes the available quantitative and qualitative solubility data for this compound and related compounds, provides detailed experimental protocols for solubility determination, and presents a logical workflow for solvent selection.
Quantitative Solubility Data
The following tables summarize the available quantitative solubility data for this compound and a selection of structurally related pyrethroids. The data for related compounds can be used to infer the likely solubility of this compound in various solvent classes.
Table 1: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | 387.9 mg/L (estimated)[1] |
| Water | 25 | 2 g/L (Slightly soluble) |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 80 mg/mL (for trans-chrysanthemol)[2] |
Table 2: Quantitative Solubility of Related Pyrethroids
| Compound | Solvent | Temperature (°C) | Solubility |
| Pyrethrin I | Water | Not Specified | 0.2 mg/L[3] |
| Pyrethrin II | Water | Not Specified | 9.0 mg/L[4] |
| Permethrin | Water | 20 | 0.01 mg/L[5] |
| Acetone | 20 | >500 g/L[5] | |
| Cyclohexanone | 20 | >500 g/L[5] | |
| Xylene | 20 | >500 g/L[5] | |
| Chloroform | 20 | >500 g/L[5] | |
| Hexane | 20 | >500 g/L[5] | |
| Methanol | 20 | 300 g/L[5] | |
| Deltamethrin | Acetone | 20-25 | 500 g/L[6] |
| Cyclohexanone | 20-25 | 750 g/L[6] | |
| Dichloromethane | 20-25 | 700 g/L[6] | |
| Ethanol | 20-25 | 15 g/L[6] | |
| Ethyl Acetate | 20-25 | 267 g/L[6] | |
| Methanol | 20-25 | 6.8 g/L[6] | |
| Cyhalothrin/λ-Cyhalothrin | Acetone | 20-25 | >500 g/L[6] |
| Dichloromethane | 20-25 | >500 g/L[6] | |
| Ethyl Acetate | 20-25 | >500 g/L[6] | |
| Hexane | 20-25 | >500 g/L[6] | |
| Methanol | 20-25 | >500 g/L[6] | |
| Toluene | 20-25 | >500 g/L[6] | |
| Cypermethrin | Acetone | 20-25 | >250 g/L[6] |
| Ethyl Acetate | 20-25 | >250 g/L[6] | |
| Methanol | 20-25 | >250 g/L[6] | |
| Toluene | 20-25 | >250 g/L[6] | |
| Dichloromethane | 20-25 | 252 g/L[6] | |
| n-Hexane | 20-25 | 59.8 g/L[6] | |
| Esfenvalerate | Acetone | 20-25 | >450 g/L[6] |
| Ethanol | 20-25 | >450 g/L[6] | |
| Methanol | 20-25 | >450 g/L[6] | |
| Hexane | 20-25 | 77 g/L[6] |
Qualitative Solubility Information
Qualitative descriptions of solubility can also guide solvent selection.
-
This compound is described as being "soluble in alcohol".[1]
-
Pyrethrins (the class of compounds including this compound) are generally considered insoluble in water but soluble in organic solvents such as alcohol, kerosene, nitromethane, petroleum ether, carbon tetrachloride, and ethylene dichloride.[7] They are also soluble in acetone.[8]
-
Pyrethrin I is reported to be soluble in ethanol, ethyl ether, carbon tetrachloride, and petroleum ether.[3]
-
Pyrethrin II is soluble in ethanol, ether, and carbon tetrachloride.[4]
Experimental Protocols for Solubility Determination
The "shake-flask" method is widely regarded as the gold standard for determining the thermodynamic equilibrium solubility of a compound.[9]
Shake-Flask Method
Objective: To determine the thermodynamic equilibrium solubility of a compound in a given solvent.
Materials:
-
Solid this compound
-
Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane)
-
Sealed containers (e.g., screw-cap vials)
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of each solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation during the experiment.
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours.
-
After the equilibration period, cease agitation and allow the excess solid to sediment. Centrifugation can be used to facilitate this separation.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.
-
Quantify the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
Logical Workflow for Solvent Selection
This diagram outlines a logical process for selecting an appropriate solvent for this compound based on the intended application.
References
- 1. This compound, 5617-92-5 [thegoodscentscompany.com]
- 2. This compound | Chrysanthemum indicum L. | TargetMol [targetmol.com]
- 3. Pyrethrin I | C21H28O3 | CID 5281045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrethrin II | C22H28O5 | CID 5281555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. wefco-africa.co.za [wefco-africa.co.za]
- 6. coresta.org [coresta.org]
- 7. EXTOXNET PIP - PYRETHRINS AND PYRETHROIDS [extoxnet.orst.edu]
- 8. PYRETHROID (Group PIM G026) [inchem.org]
- 9. dissolutiontech.com [dissolutiontech.com]
Unveiling the Thermal Behavior of Chrysanthemol: A Technical Guide to Stability and Degradation Pathways
For Immediate Release
This technical guide provides a comprehensive analysis of the thermal stability and degradation of chrysanthemol, a key monoterpenoid alcohol and a precursor to pyrethrin insecticides. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering an in-depth look at the analytical methodologies used to assess its thermal properties and a review of its potential degradation pathways.
Introduction
This compound, a cyclopropane-containing monoterpenoid, is of significant interest due to its role in the biosynthesis of natural insecticides and its potential applications in pharmaceuticals.[1][2] Understanding its thermal stability is paramount for its extraction, processing, storage, and application, as elevated temperatures can induce structural rearrangements and degradation, potentially altering its biological activity and safety profile. This guide details the experimental protocols for evaluating the thermal behavior of this compound and discusses its likely degradation pathways, including the rearrangement to santolinatrienol.
Thermal Analysis Techniques
The thermal stability of this compound can be systematically investigated using a suite of thermoanalytical and chromatographic techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into its overall thermal resilience and phase transitions, while Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is instrumental in identifying the specific products of its thermal decomposition.
Experimental Protocols
A systematic approach to studying the thermal stability and degradation of this compound involves a multi-step analytical workflow. This process begins with the thermal analysis of the pure compound to determine its stability profile, followed by the detailed characterization of its degradation products.
subgraph "cluster_Preparation" { label="Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; this compound [label="this compound Sample"]; }
subgraph "cluster_ThermalAnalysis" { label="Thermal Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; TGA [label="Thermogravimetric Analysis (TGA)"]; DSC [label="Differential Scanning Calorimetry (DSC)"]; }
subgraph "cluster_Degradation" { label="Degradation & Product Identification"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Pyrolysis [label="Pyrolysis"]; GCMS [label="Gas Chromatography-Mass Spectrometry (GC-MS)"]; }
subgraph "cluster_DataAnalysis" { label="Data Analysis & Interpretation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Data [label="Data Interpretation"]; Pathway [label="Pathway Elucidation"]; }
This compound -> TGA [label="Heating under controlled atmosphere"]; this compound -> DSC [label="Measuring heat flow"]; TGA -> Data [label="Mass loss vs. Temperature"]; DSC -> Data [label="Heat flow vs. Temperature"]; this compound -> Pyrolysis [label="Controlled thermal decomposition"]; Pyrolysis -> GCMS [label="Separation and identification of products"]; GCMS -> Data [label="Chromatogram and Mass Spectra"]; Data -> Pathway [label="Identifying degradation pathways"]; }
Caption: Experimental workflow for this compound thermal analysis.TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3][4][5] This technique is crucial for determining the onset temperature of decomposition and the overall thermal stability of this compound.
-
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.
-
Methodology:
-
A small sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., aluminum or platinum).
-
The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
A continuous flow of inert gas (e.g., nitrogen or argon) is maintained throughout the experiment to prevent oxidative degradation.
-
The mass of the sample is recorded as a function of temperature.
-
-
Data Presentation: The results are presented as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.
| Parameter | Description | Hypothetical Value for this compound |
| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins. | 150 - 170 °C |
| Peak Decomposition Temperature (Tpeak) | The temperature at which the maximum rate of mass loss occurs. | 180 - 200 °C |
| Residue at 600 °C | The percentage of the initial mass remaining at the end of the analysis. | < 5% |
Table 1: Hypothetical TGA Data for this compound.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7][8][9][10] It is used to detect phase transitions such as melting, boiling, and decomposition.
-
Instrumentation: A differential scanning calorimeter.
-
Methodology:
-
A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
Both pans are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.
-
The differential heat flow between the sample and the reference is recorded.
-
-
Data Presentation: The data is presented as a DSC thermogram, plotting heat flow against temperature. Endothermic and exothermic events appear as peaks.
| Thermal Event | Description | Hypothetical Temperature Range (°C) |
| Melting Point (Tm) | Endothermic peak corresponding to the solid-to-liquid phase transition. | 40 - 50 °C |
| Boiling Point (Tb) | Endothermic peak corresponding to the liquid-to-gas phase transition. | 220 - 230 °C |
| Decomposition | Exothermic or endothermic events at higher temperatures associated with bond breaking and formation. | > 170 °C |
Table 2: Hypothetical DSC Data for this compound.
Py-GC-MS is a powerful technique for identifying the degradation products of non-volatile or semi-volatile compounds.[11][12][13][14] The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are separated by GC and identified by MS.
-
Instrumentation: A pyrolyzer coupled to a GC-MS system.
-
Methodology:
-
A microgram-level sample of this compound is placed in a pyrolysis tube or on a filament.
-
The sample is rapidly heated to a specific pyrolysis temperature (e.g., 300 °C, 500 °C, 700 °C) for a short period.
-
The volatile pyrolysis products are swept into the GC column with an inert carrier gas (e.g., helium).
-
The compounds are separated based on their boiling points and interaction with the stationary phase of the column.
-
The separated compounds are then introduced into the mass spectrometer for identification based on their mass spectra.
-
-
Data Presentation: The output is a pyrogram (a chromatogram of the pyrolysis products) with corresponding mass spectra for each peak, allowing for the identification and semi-quantification of the degradation products.
| Retention Time (min) | Tentative Identification | Relative Peak Area (%) |
| 8.5 | Santolinatrienol | 45 |
| 9.2 | Yomogiol | 20 |
| 10.1 | Artemisia alcohol | 15 |
| 11.5 | Other rearranged isomers | 10 |
| 13.2 | Fragmentation products | 10 |
Table 3: Hypothetical Py-GC-MS Data for this compound at 500 °C.
Thermal Degradation Pathways of this compound
The thermal degradation of this compound is expected to proceed through a series of complex reactions, including rearrangements and fragmentations. The presence of a strained cyclopropane ring and a homoallylic alcohol functionality makes it susceptible to thermally induced transformations.
Rearrangement to Santolinatrienol
One of the primary anticipated thermal degradation pathways for this compound is the[15][16]-homodienyl shift, a type of pericyclic reaction. This rearrangement involves the cleavage of the cyclopropane ring to form a more stable conjugated diene system, leading to the formation of santolinatrienol. This transformation is driven by the release of ring strain in the three-membered ring.
subgraph "cluster_Reactant" { label="this compound"; bgcolor="#F1F3F4"; this compound [label="this compound", image="chrysanthemol_structure.png"]; // Placeholder for a chemical structure image }
subgraph "cluster_TransitionState" { label="Transition State"; bgcolor="#F1F3F4"; TS [label="[15][16]-Homodienyl Shift", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_Product" { label="Santolinatrienol"; bgcolor="#F1F3F4"; Santolinatrienol [label="Santolinatrienol", image="santolinatrienol_structure.png"]; // Placeholder for a chemical structure image }
This compound -> TS [label="Heat (Δ)"]; TS -> Santolinatrienol; }
Caption: Proposed thermal rearrangement of this compound.The mechanism involves the concerted movement of electrons, leading to the opening of the cyclopropane ring and the formation of a new double bond, resulting in the acyclic trienol structure of santolinatrienol.
Conclusion
The thermal stability and degradation of this compound are critical parameters for its handling and application. The analytical workflow presented in this guide, employing TGA, DSC, and Py-GC-MS, provides a robust framework for a thorough evaluation of its thermal properties. While specific experimental data for this compound remains to be fully elucidated in the literature, the proposed degradation pathway involving a[15][16]-homodienyl shift to form santolinatrienol is a chemically plausible and significant transformation. Further research is warranted to quantify the thermal stability of this compound and to definitively identify its full range of thermal degradants, which will be invaluable for optimizing its use in various scientific and industrial applications.
References
- 1. Unusual Rearrangement-Remercuration Reactions of Allylic Silanols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 4. etamu.edu [etamu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Application of differential scanning calorimetry in evaluation of solid state interactions in tablets containing acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Thermal Decomposition of 2-Cyclopentenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. dspace.ceu.es [dspace.ceu.es]
Methodological & Application
Application Notes and Protocols for the Stereoselective Total Synthesis of Chrysanthemol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysanthemol, a naturally occurring monoterpene alcohol, is a key precursor in the biosynthesis of pyrethrins, a class of potent natural insecticides. The stereochemistry of this compound is crucial for the biological activity of its derivatives, making its stereoselective synthesis a significant area of research in organic chemistry and drug development. This document provides detailed application notes and experimental protocols for the stereoselective total synthesis of (+)-chrysanthemol, primarily based on the synthetic route developed by Mou et al. (2001), which commences from the readily available chiral starting material, R-(+)-carvone.[1][2] This ten-step synthesis proceeds with an overall yield of 2.4% and utilizes α-eudesmol as a key intermediate.[1][2]
Synthetic Strategy Overview
The total synthesis of (+)-chrysanthemol from R-(+)-carvone is a multi-step process that involves the initial construction of a bicyclic core, followed by functional group manipulations to install the requisite stereocenters and functionalities. The key stages of the synthesis are:
-
Robinson Annulation: Formation of a Wieland-Miescher ketone analog through a Robinson annulation of R-(+)-carvone.
-
Stereoselective Reductions and Functional Group Manipulations: A series of reductions and other transformations to establish the correct stereochemistry and introduce necessary functional groups.
-
Formation of the Key Intermediate, α-Eudesmol: Synthesis of the pivotal intermediate, α-eudesmol.
-
Conversion to (+)-Chrysanthemol: The final transformation of α-eudesmol into the target molecule, (+)-chrysanthemol.
Data Presentation
The following table summarizes the quantitative data for the key steps in the stereoselective total synthesis of this compound. Please note that the individual yields are representative estimates based on the overall reported yield, as the step-by-step yields were not available in the reviewed literature.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Stereoselectivity |
| 1 | Robinson Annulation | R-(+)-Carvone | Wieland-Miescher Ketone Analog | Ethyl acetoacetate, NaOEt, EtOH | ~75 | Diastereoselective |
| 2-9 | Functional Group Manipulations and Formation of α-Eudesmol | Wieland-Miescher Ketone Analog | α-Eudesmol | Multi-step sequence involving reductions, methylations, and eliminations | ~10 (over 8 steps) | Stereocontrolled |
| 10 | Conversion to this compound | α-Eudesmol | (+)-Chrysanthemol | To be determined from detailed literature | ~32 | Stereospecific |
| Overall | Total Synthesis | R-(+)-Carvone | (+)-Chrysanthemol | 10 Steps | 2.4 | Stereoselective |
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the stereoselective total synthesis of this compound. These protocols are based on established methodologies for similar chemical transformations.
Step 1: Robinson Annulation of R-(+)-Carvone
This procedure describes the formation of a Wieland-Miescher ketone analog, a key bicyclic intermediate.
Materials:
-
R-(+)-Carvone
-
Ethyl acetoacetate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol (EtOH)
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add ethyl acetoacetate dropwise at room temperature with stirring.
-
After stirring for 15 minutes, add R-(+)-carvone dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Wieland-Miescher ketone analog.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for the stereoselective total synthesis of (+)-Chrysanthemol.
Logical Relationship of Key Stages
Caption: Logical relationship between the key stages of the synthesis.
References
Application Notes and Protocols for the Extraction of Chrysanthemol from Tanacetum cinerariifolium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tanacetum cinerariifolium, commonly known as pyrethrum daisy, is a significant natural source of pyrethrins, a class of potent insecticides. Chrysanthemol is a key monoterpenoid alcohol that forms the structural backbone of pyrethrins I, one of the two major groups of insecticidal esters found in these plants. The extraction and quantification of this compound and its derivatives are crucial for the development of natural insecticides and other pharmaceutical applications. While direct extraction of this compound is not the typical industrial approach, the extraction of pyrethrins I serves as a direct indicator of the successful isolation of the this compound moiety. This document provides detailed application notes and protocols for various methods of extracting and analyzing this compound-related compounds from T. cinerariifolium.
Extraction Methodologies: A Comparative Overview
Several techniques can be employed for the extraction of pyrethrins, each with distinct advantages and yielding different efficiencies. The primary methods include traditional solvent extraction, supercritical fluid extraction (SFE), and steam distillation. The choice of method depends on the desired purity, yield, cost, and environmental considerations.
Data Presentation: Quantitative Comparison of Extraction Methods
The following tables summarize quantitative data from various studies on the extraction of pyrethrin I (as a proxy for this compound) from T. cinerariifolium.
Table 1: Supercritical Fluid Extraction (SFE) of Pyrethrin I
| Pressure (bar) | Temperature (°C) | CO2 Flow Rate ( kg/h ) | Time (min) | Pyrethrin I Yield (ng/mg of dry flower) |
| 300 | 40 | 2 | 60 | Not specified for individual pyrethrins, total yield was 124.37 ng/mg[1] |
| ~83 | 40 | Not Specified | 180 | ~74.2 ng/mg (Calculated from 140 mg/100g)[2] |
Table 2: Ultrasound-Assisted Extraction (UAE) of Pyrethrin I
| Solvent | Temperature (°C) | Time (min) | Pyrethrin I Yield (ng/mg of dry flower) |
| 50% Methanol | 50 | Not Specified | ~35[1] |
| 80% Methanol | 70 | Not Specified | ~30[1] |
| Acetone | 50 | Not Specified | ~28[1] |
Table 3: Microwave-Assisted Extraction (MAE) of Pyrethrin I
| Solvent | Temperature (°C) | Time (min) | Pyrethrin I Yield (ng/mg of dry flower) |
| 50% Ethanol | 120 | Not Specified | Not Detected[1] |
| Acetone | 50 | Not Specified | ~20[1] |
| 80% Ethanol | 70 | Not Specified | ~18[1] |
Table 4: Solvent Extraction of Total Pyrethrins
| Solvent | Extraction Method | Temperature (°C) | Time (h) | Total Pyrethrin Yield (% of dry weight) |
| n-Hexane | Water Bath & Stirring | 40 | 4 | 3.76[3] |
| 15% Acetone / 85% Petroleum Ether | Soxhlet | 40 | 6 | 1.98[4] |
Experimental Protocols
Supercritical Fluid Extraction (SFE) Protocol
SFE with carbon dioxide is a green technology that offers high selectivity and yields pure extracts.
Materials:
-
Dried and ground T. cinerariifolium flowers
-
Supercritical fluid extractor
-
CO2 (SFC grade)
-
Collection vials
Protocol:
-
Preparation of Plant Material: Dry the T. cinerariifolium flowers at 40-50°C to a constant weight and grind to a fine powder (e.g., 30 mesh).[3]
-
Loading the Extractor: Load a known quantity (e.g., 100 g) of the ground flower material into the extraction vessel.
-
Setting SFE Parameters:
-
Extraction: Begin the extraction process and collect the extract in a cooled separator. The extraction is typically efficient within the first 60-180 minutes.[1][2]
-
Depressurization and Collection: After the extraction period, slowly depressurize the system. The extracted pyrethrins will precipitate in the collection vessel.
-
Post-Extraction Processing: The crude extract can be further purified using techniques like fractional separation to increase the concentration of pyrethrins.
Solvent Extraction Protocol (Hexane)
This is a conventional and widely used method for pyrethrin extraction.
Materials:
-
Dried and ground T. cinerariifolium flowers
-
n-Hexane (analytical grade)
-
Shaking water bath or magnetic stirrer with heating
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Protocol:
-
Preparation of Plant Material: Prepare the dried and ground flower material as described for SFE.
-
Extraction:
-
Filtration: After extraction, filter the mixture to separate the liquid extract from the solid plant material. Wash the solid residue with a small amount of fresh hexane to ensure maximum recovery.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude pyrethrin extract.
-
Purification (Optional): The crude hexane extract can be further purified. A second-step purification using SFE can be employed to remove undesirable components.[3]
Steam Distillation Protocol (General for Monoterpenoids)
Steam distillation is suitable for extracting volatile compounds like monoterpenoid alcohols. While not the primary method for pyrethrins due to their lower volatility, it can be adapted for this compound.
Materials:
-
Fresh or dried T. cinerariifolium flowers
-
Steam distillation apparatus
-
Heating mantle
-
Condenser with cooling water supply
-
Collection flask (e.g., Florentine flask)
-
Separatory funnel
-
Anhydrous sodium sulfate
Protocol:
-
Preparation of Plant Material: Use either fresh or dried flowers. If using dried material, it can be lightly ground.
-
Apparatus Setup: Set up the steam distillation apparatus. Place the plant material in the biomass flask.
-
Distillation:
-
Generate steam in the boiling flask and pass it through the plant material.
-
The steam will volatilize the this compound and other essential oils.
-
The optimal temperature for the distillation of many floral essential oils is between 60-100°C.
-
-
Condensation and Collection: The steam and volatile compound mixture is then passed through a condenser. The condensate (hydrosol and essential oil) is collected in a flask.
-
Separation:
-
The essential oil, containing this compound, will typically form a separate layer from the aqueous hydrosol.
-
Separate the oil layer using a separatory funnel.
-
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
Analytical Protocols for Quantification
Accurate quantification of this compound is typically performed by analyzing for pyrethrin I using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For direct analysis of this compound by GC, a derivatization step is often necessary.
High-Performance Liquid Chromatography (HPLC-UV) Protocol for Pyrethrin I
Sample Preparation:
-
Accurately weigh a portion of the crude extract.
-
Dissolve the extract in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.[5]
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, an initial condition of 42:58 (v/v) acetonitrile:water, changing over time.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.[2]
-
Detector: UV detector set at 230 nm.[2]
-
Column Temperature: 25°C.[2]
Quantification:
-
Prepare a series of standard solutions of pyrethrin I of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of pyrethrin I in the sample by comparing its peak area to the calibration curve.
Gas Chromatography (GC-FID/MS) Protocol for this compound (with Derivatization)
Direct GC analysis of alcohols like this compound can be challenging due to their polarity. Derivatization to a less polar silyl ether is recommended.
Sample Derivatization (Silylation):
-
Take a known amount of the extract and evaporate the solvent under a stream of nitrogen.
-
Add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.[6]
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.[6]
GC Conditions:
-
Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.25 mL/min).[7]
-
Injector Temperature: 250°C.[7]
-
Oven Temperature Program: Start at a lower temperature (e.g., 185°C) and hold, then ramp up to a higher temperature (e.g., 300°C). A typical program could be: hold at 185°C for 30 min, ramp to 220°C at 10°C/min, hold for 30 min, ramp to 300°C at 30°C/min, and hold for 10 min.[7]
-
Detector: Flame Ionization Detector (FID) for quantification or Mass Spectrometry (MS) for identification.
-
Detector Temperature (FID): 280°C.
Quantification:
-
Similar to HPLC, create a calibration curve using derivatized this compound standards of known concentrations for quantification with GC-FID. For GC-MS, identification is based on the mass spectrum.
Visualizations
Caption: Comparative workflow of major extraction methods for this compound-related compounds.
Caption: Workflow for the analytical quantification of this compound and pyrethrin I.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparative supercritical fluid extraction of pyrethrin I and II from pyrethrum flower - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ukessays.com [ukessays.com]
- 4. US3083136A - Process for the extraction of pyrethrins from pyrethrum flowers - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Notes and Protocols for the Enzymatic Assay of Chrysanthemol Synthase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysanthemol synthase, previously known as chrysanthemyl diphosphate synthase (CDS), is a key bifunctional enzyme in the biosynthesis of pyrethrins, a class of natural insecticides widely used in agriculture and household products.[1][2][3] This enzyme catalyzes a two-step reaction: first, the condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form chrysanthemyl diphosphate (CPP), and second, the subsequent hydrolysis of CPP to yield this compound.[1][2][4][5] Understanding the kinetics and activity of this enzyme is crucial for metabolic engineering efforts aimed at enhancing pyrethrin production and for the development of novel insecticides. These application notes provide a detailed protocol for the enzymatic assay of this compound synthase, enabling researchers to accurately measure its activity.
Data Presentation
Quantitative Data Summary
The following table summarizes the key kinetic parameters and reaction conditions for this compound synthase activity.
| Parameter | Value | Substrate | Reference |
| Km | 196 µM | Chrysanthemyl diphosphate (CPP) | [1][2][4] |
| DMAPP concentration for half-maximal activity | ~100 µM | Dimethylallyl diphosphate (DMAPP) | [1][2][4] |
| kcat | 0.5 min-1 | Dimethylallyl diphosphate (DMAPP) | [5] |
| kcat | 0.0033 min-1 | Chrysanthemyl diphosphate (CPP) | [5] |
| Optimal pH | 6.5 - 8.0 | [5] | |
| Optimal Temperature | 30 °C | [2][6] | |
| Cofactor | MgCl2 (e.g., 1-10 mM) | [6] | |
| Substrate Inhibition | Observed at elevated DMAPP concentrations (>150 µM) | Dimethylallyl diphosphate (DMAPP) | [2][6] |
Experimental Protocols
Detailed Methodology for this compound Synthase Enzymatic Assay
This protocol outlines the procedure for determining the activity of this compound synthase by quantifying the production of this compound from its substrates, DMAPP or CPP.
1. Materials and Reagents
-
Enzyme: Purified recombinant this compound synthase. The enzyme should be stored at -80°C in small aliquots to prevent repeated freeze-thaw cycles.[6]
-
Substrates:
-
Dimethylallyl diphosphate (DMAPP)
-
Chrysanthemyl diphosphate (CPP)
-
-
Assay Buffer (pH 7.0):
-
Extraction Solvent: n-Pentane[2]
-
Internal Standard (for GC-MS analysis): e.g., Iso-octane or other suitable standard.
-
Alkaline Phosphatase (optional, for CPP quantification): To hydrolyze CPP to this compound for indirect quantification.[7][8]
-
Reaction Tubes: 1.5 mL or 2 mL microcentrifuge tubes.
2. Assay Procedure
-
Reaction Setup:
-
Prepare the reaction mixture in a microcentrifuge tube with a final volume of 100 µL.
-
Add the assay buffer components to the tube.
-
Add the substrate. For determining the Km for CPP, vary its concentration (e.g., 10-600 µM).[2] When using DMAPP as the primary substrate, a range of concentrations (e.g., 10-600 µM) can be tested.[1]
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
-
Enzyme Addition:
-
Initiate the reaction by adding a known amount of purified this compound synthase (e.g., 35 µg) to the reaction mixture.[2]
-
Gently mix the contents.
-
-
Incubation:
-
Reaction Termination and Extraction:
-
After incubation, vortex the tube vigorously for 30 seconds to extract the this compound into the pentane layer.
-
Centrifuge the tube to separate the aqueous and organic phases.
-
-
Sample Preparation for Analysis:
-
Carefully transfer the upper pentane layer to a new vial for GC-MS analysis.
-
The organic phase can be concentrated under a gentle stream of nitrogen if necessary.[2]
-
3. Data Analysis
-
Quantification: Analyze the extracted samples using Gas Chromatography-Mass Spectrometry (GC-MS). Identify the this compound peak based on its retention time and mass spectrum compared to an authentic standard.[1]
-
Calculation of Enzyme Activity: Quantify the amount of this compound produced using a calibration curve generated with a known concentration of a this compound standard. Enzyme activity can be expressed in terms of product formed per unit time per amount of enzyme (e.g., nmol/h/mg).
-
Kinetic Analysis: To determine the Km and Vmax, plot the initial reaction velocities against a range of substrate concentrations and fit the data to the Michaelis-Menten equation using appropriate software.[2]
Visualizations
Signaling Pathways and Workflows
Caption: Biosynthetic pathway of this compound and pyrethrins.
Caption: Experimental workflow for the this compound synthase assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with this compound Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification of chrysanthemum odour and taste with this compound synthase induces strong dual resistance against cotton aphids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chrysanthemyl diphosphate synthase operates in planta as a bifunctional enzyme with this compound synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. benchchem.com [benchchem.com]
- 7. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chrysanthemyl diphosphate synthase: isolation of the gene and characterization of the recombinant non-head-to-tail monoterpene synthase from Chrysanthemum cinerariaefolium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chrysanthemol in Insecticide Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysanthemol is a naturally occurring monoterpene alcohol that serves as a key chiral precursor in the biosynthesis of pyrethrins, a class of potent and widely used natural insecticides derived from the flowers of the pyrethrum daisy, Tanacetum cinerariifolium.[1] While historically viewed primarily as a biosynthetic intermediate, recent research has highlighted the intrinsic insecticidal and repellent properties of this compound and its derivatives, opening new avenues for the development of novel pest control agents. This document provides detailed application notes and experimental protocols for researchers interested in exploring the potential of this compound in insecticide development.
This compound's significance in insecticide development is twofold. Firstly, it is the foundational building block for the synthesis of more complex and potent pyrethroid insecticides.[2] The stereochemistry of this compound is a critical determinant of the biological activity of these derivatives.[1] Secondly, this compound itself exhibits biological activity, acting as a repellent against certain insects, such as the cotton aphid (Aphis gossypii).[3][4] This dual functionality makes this compound a versatile molecule for research and development in the field of pest management.
Biosynthesis and Chemical Profile
This compound is synthesized in plants via the methyl-erythritol phosphate (MEP) pathway. The key enzyme, chrysanthemyl diphosphate synthase (CDS), which also exhibits this compound synthase activity, catalyzes the condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form chrysanthemyl diphosphate (CPP).[1] Subsequently, the diphosphate group is hydrolyzed to yield this compound.[1] This alcohol can then be further oxidized to chrysanthemic acid, a direct precursor to pyrethrin insecticides.[1]
Key Chemical Properties of cis-Chrysanthemol:
-
CAS Registry Number: 18383-59-0
-
Molecular Formula: C₁₀H₁₈O
-
Molecular Weight: 154.25 g/mol
-
IUPAC Name: [(1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanol
Applications in Insecticide Development
The primary applications of this compound in insecticide development are:
-
Precursor for Pyrethroid Synthesis: this compound is a critical starting material for the semi-synthesis and total synthesis of a wide range of pyrethroid insecticides. Its unique cyclopropane structure is essential for the insecticidal activity of the final products.
-
Source of Novel Insect Repellents: Studies have demonstrated that volatile this compound emitted from genetically modified plants can effectively repel aphids.[3][4] This suggests its potential for use in repellent formulations for crop protection and public health.
-
Development of Synergists: this compound and its derivatives can be investigated as synergists to enhance the efficacy of other insecticides, potentially reducing the required application rates and mitigating the development of insecticide resistance.
-
Structure-Activity Relationship (SAR) Studies: As a fundamental active moiety, this compound is a valuable tool for SAR studies to design new insecticidal compounds with improved potency, selectivity, and environmental safety profiles.
Quantitative Data on Insecticidal and Repellent Activity
| Compound/Product | Target Insect | Bioassay Type | Efficacy Data | Reference |
| Volatile this compound (from transgenic plants) | Cotton aphid (Aphis gossypii) | Dual-choice repellency assay | 59-63% of aphids repelled | [3] |
| Chrysanthemyl-6-O-malonyl-β-D-glucopyranoside | Cotton aphid (Aphis gossypii) | Dual-choice deterrence assay | Significant deterrence at 217–434 μg/mL | [3] |
| Chrysanthemum-based smoke pills | Mosquitoes | Controlled space repellency | Effective protection for 2-3 hours | [5] |
| Chrysanthemum oil | Cockroaches, flies, ants | Mortality assay | Average mortality time of 2.34 - 3.38 minutes depending on concentration | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the insecticidal and repellent properties of this compound and its derivatives. These protocols can be adapted based on the target insect species and specific research objectives.
Protocol 1: Aphid Repellency Dual-Choice Bioassay
This protocol is adapted from studies demonstrating the repellent effect of volatile this compound on cotton aphids.[3][4]
Objective: To determine the repellent effect of volatile this compound on aphids.
Materials:
-
This compound standard (dissolved in a suitable solvent like paraffin oil)
-
Solvent control (e.g., paraffin oil)
-
Dual-choice olfactometer or a similar apparatus (e.g., Y-tube or a petri dish with a central introduction point and two choice zones)
-
Filter paper discs
-
Cotton aphids (Aphis gossypii or other relevant species), age- and condition-standardized
-
Fine paintbrush
-
Timer
Procedure:
-
Preparation of Test Arenas:
-
For a petri dish assay, place a filter paper disc in each of the two choice zones.
-
Apply a known concentration of the this compound solution to one filter paper disc (treatment) and the solvent alone to the other (control). Allow the solvent to evaporate for a few minutes.
-
-
Aphid Introduction:
-
Using a fine paintbrush, carefully place a single adult aphid at the central release point of the bioassay arena.
-
-
Observation and Data Collection:
-
Observe the aphid's movement and record its first choice (i.e., which filter paper disc it first makes contact with).
-
If the aphid does not make a choice within a predefined time (e.g., 5 minutes), it should be recorded as "no choice" and excluded from the analysis of preference.
-
Repeat the assay with a sufficient number of individual aphids to achieve statistical power (e.g., 50-100 aphids).
-
-
Data Analysis:
-
Calculate the percentage of aphids choosing the this compound-treated disc versus the control disc.
-
Use a chi-square test or a similar statistical test to determine if there is a significant difference in preference.
-
A repellency index (RI) can be calculated as: RI = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of aphids choosing the control and Nt is the number of aphids choosing the treatment.
-
Protocol 2: Contact Toxicity Bioassay (LD50 Determination)
This protocol is a general method for determining the median lethal dose (LD50) of a compound via topical application.
Objective: To determine the dose of this compound that is lethal to 50% of a test insect population.
Materials:
-
This compound standard
-
Acetone or another suitable volatile solvent
-
Microsyringe or microapplicator
-
Test insects (e.g., houseflies, cockroaches, or other relevant pests) of a uniform age and weight
-
Holding cages or containers with food and water
-
CO₂ or cold for anesthetizing insects
-
Fume hood
Procedure:
-
Preparation of Dosing Solutions:
-
Prepare a series of graded concentrations of this compound in the chosen solvent.
-
-
Insect Preparation:
-
Briefly anesthetize the insects using CO₂ or by cooling them on a cold plate.
-
-
Topical Application:
-
Using a calibrated microsyringe, apply a small, precise volume (e.g., 1 µL) of a this compound solution to a specific location on the insect's body, typically the dorsal thorax.
-
Treat a control group of insects with the solvent alone.
-
-
Post-Treatment Observation:
-
Place the treated insects in clean holding cages with access to food and water.
-
Maintain the insects under controlled environmental conditions (temperature, humidity, light cycle).
-
Assess mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment. An insect is considered dead if it is unable to move when prodded.
-
-
Data Analysis:
-
For each concentration, calculate the percentage of mortality, correcting for any control mortality using Abbott's formula.
-
Use probit analysis or a similar statistical method to calculate the LD50 value and its 95% confidence limits.
-
Protocol 3: Mosquito Repellency Arm-in-Cage Bioassay
This is a standard method for evaluating the efficacy of topical repellents against mosquitoes.
Objective: To determine the protection time of a this compound-based formulation against mosquito bites.
Materials:
-
This compound formulation (e.g., in ethanol or a lotion base)
-
Control formulation (vehicle only)
-
Cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae)
-
Human volunteers
-
Latex gloves
-
Timer
Procedure:
-
Volunteer Preparation:
-
Volunteers should avoid using any scented products on the day of the test.
-
A defined area of the forearm is marked for application of the repellent.
-
-
Repellent Application:
-
A precise amount of the this compound formulation is applied evenly to the marked area of one arm.
-
The same amount of the control formulation is applied to the corresponding area on the other arm.
-
-
Exposure to Mosquitoes:
-
At specified time intervals after application (e.g., starting at 30 minutes), the treated forearm is inserted into the mosquito cage for a set period (e.g., 3 minutes).
-
The number of mosquitoes that land and probe or bite is recorded.
-
-
Determination of Protection Time:
-
The test is continued until the first confirmed bite occurs on the treated arm. The time from application to the first bite is the protection time.
-
The experiment should be replicated with multiple volunteers to account for individual variations in attractiveness to mosquitoes.
-
-
Data Analysis:
-
Calculate the mean protection time for the this compound formulation.
-
Compare the protection time to that of a standard repellent (e.g., DEET) if included in the study.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the study of this compound in insecticide development.
References
- 1. cis-Chrysanthemol | 18383-59-0 | Benchchem [benchchem.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Modification of chrysanthemum odour and taste with this compound synthase induces strong dual resistance against cotton aphids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. e3s-conferences.org [e3s-conferences.org]
Application Notes and Protocols for the Synthesis of Pyrethroids from Chrysanthemol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrethroids are a major class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins. A key precursor in the synthesis of many pyrethroids is chrysanthemol, a monoterpenoid alcohol. This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of pyrethroids using this compound as a starting material. The synthesis involves a two-step process: the oxidation of this compound to chrysanthemic acid, followed by the esterification of chrysanthemic acid with a suitable alcohol (a rethrolone) to yield the final pyrethroid.
Chemical Pathway Overview
The overall synthetic pathway from this compound to a target pyrethroid, such as Pyrethrin I, Cinerin I, or Jasmolin I, is depicted below. The initial step is the oxidation of the primary alcohol group of this compound to a carboxylic acid, yielding chrysanthemic acid. Subsequently, the chrysanthemic acid is activated, typically by conversion to its acid chloride, and then reacted with the desired rethrolone to form the final ester.
Caption: General synthetic pathway from this compound to pyrethroids.
Experimental Protocols
Step 1: Oxidation of this compound to Chrysanthemic Acid
The oxidation of the primary alcohol, this compound, to chrysanthemic acid is a critical step. Several oxidation reagents can be employed, with Jones oxidation and Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC) being common choices for the oxidation of primary alcohols to carboxylic acids.[1][2][3]
Protocol 1: Jones Oxidation
Jones reagent, a solution of chromium trioxide in sulfuric acid and acetone, is a strong oxidizing agent capable of converting primary alcohols to carboxylic acids.[2][3]
Materials:
-
This compound
-
Jones Reagent (Chromium trioxide (CrO₃), concentrated Sulfuric Acid (H₂SO₄), Water)
-
Acetone
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Sodium bicarbonate (saturated solution)
Procedure:
-
Dissolve this compound in acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The color of the solution will change from orange-yellow to green, indicating the oxidation of the alcohol.[3]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess oxidizing agent by adding a small amount of isopropanol until the orange color disappears completely.
-
Remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution to extract the chrysanthemic acid as its sodium salt.
-
Acidify the aqueous layer with dilute hydrochloric acid to precipitate the chrysanthemic acid.
-
Extract the chrysanthemic acid with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield chrysanthemic acid.
Quantitative Data: While specific yields for the Jones oxidation of this compound are not extensively reported in the reviewed literature, the oxidation of primary alcohols to carboxylic acids using this method generally proceeds with high yields.[2]
Step 2: Esterification of Chrysanthemic Acid with Rethrolones
The final step in the synthesis is the esterification of chrysanthemic acid with a suitable rethrolone (e.g., pyrethrolone, cinerolone, jasmolone) to form the corresponding pyrethroid.[4][5] To facilitate this reaction, chrysanthemic acid is typically converted to a more reactive derivative, such as chrysanthemoyl chloride.[6]
Protocol 2: Preparation of Chrysanthemoyl Chloride
Materials:
-
Chrysanthemic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Dry dichloromethane (DCM) or another inert solvent
-
A catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve chrysanthemic acid in dry DCM.
-
Add thionyl chloride (or oxalyl chloride with a drop of DMF) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by the cessation of gas evolution (HCl or CO₂/CO).
-
After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude chrysanthemoyl chloride, which can often be used directly in the next step.
Protocol 3: Esterification to form Pyrethroids
Materials:
-
Chrysanthemoyl chloride
-
Rethrolone (e.g., pyrethrolone for Pyrethrin I, cinerolone for Cinerin I, jasmolone for Jasmolin I)
-
Dry pyridine or another suitable base
-
Dry dichloromethane (DCM) or another inert solvent
Procedure:
-
Dissolve the desired rethrolone in dry DCM in a round-bottom flask under an inert atmosphere.
-
Add dry pyridine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of chrysanthemoyl chloride in dry DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove excess pyridine, followed by a wash with a saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude pyrethroid by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes the available quantitative data for the synthesis of pyrethroids from this compound. It is important to note that yields can vary depending on the specific reaction conditions and the purity of the starting materials.
| Reaction Step | Reactants | Product | Reagents/Conditions | Yield (%) | Reference(s) |
| Oxidation | This compound | Chrysanthemic Acid | Jones Reagent | High (Specific yield not detailed in sources) | [2][3] |
| Esterification | Chrysanthemic Acid + Pyrethrolone | Pyrethrin I | 1. SOCl₂ or (COCl)₂2. Pyridine | Moderate to Good (Specific yield not detailed in sources) | [7] |
| Esterification | Chrysanthemic Acid + Cinerolone | Cinerin I | 1. SOCl₂ or (COCl)₂2. Pyridine | Moderate to Good (Specific yield not detailed in sources) | [7] |
| Esterification | Chrysanthemic Acid + Jasmolone | Jasmolin I | 1. SOCl₂ or (COCl)₂2. Pyridine | Moderate to Good (Specific yield not detailed in sources) | [7] |
| Reduction (Reverse) | Pyrethrins I | This compound | Lithium aluminium hydride (LiAlH₄) | 80 | [8] |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis and purification of pyrethroids from this compound.
References
- 1. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Jones oxidation - Wikipedia [en.wikipedia.org]
- 3. Jones Oxidation [organic-chemistry.org]
- 4. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Note: Enhanced Gas Chromatography Analysis of Chrysanthemol Following Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysanthemol, a monoterpenoid alcohol, is a critical precursor in the biosynthesis of pyrethrins, a class of natural insecticides. Accurate and sensitive quantification of this compound is essential for quality control in the production of pyrethrin-based products and for research in plant biochemistry and drug development. However, its polar hydroxyl group leads to poor chromatographic performance, including peak tailing and low sensitivity, in direct Gas Chromatography (GC) analysis. This application note details a robust protocol for the derivatization of this compound to enhance its volatility and thermal stability, thereby improving its GC analysis. The primary method described is silylation, which converts the polar hydroxyl group into a non-polar trimethylsilyl (TMS) ether. This transformation results in sharper, more symmetrical peaks and improved detection limits.
Introduction
Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar molecules such as alcohols can be challenging due to their tendency to form hydrogen bonds, which decreases volatility and can lead to interactions with the GC column's stationary phase.[1] Derivatization is a chemical modification technique used to convert analytes into a form that is more amenable to GC analysis.[2] For alcohols like this compound, silylation is a widely used and effective derivatization method.[2]
Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group. This process effectively masks the polar -OH group, leading to a derivative that is more volatile, less polar, and more thermally stable.[3] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4] The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of the silylating reagent, particularly for sterically hindered alcohols.[5]
This application note provides a detailed protocol for the silylation of this compound using BSTFA with 1% TMCS, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with Flame Ionization Detection (GC-FID).
Experimental Protocols
Materials and Reagents
-
This compound standard (analytical grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Hexane (GC grade)
-
Anhydrous Sodium Sulfate
-
GC vials (2 mL) with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for solvent evaporation
Sample Preparation: Silylation of this compound
-
Sample Preparation : Prepare a stock solution of this compound in anhydrous pyridine or acetonitrile at a concentration of 1 mg/mL. Pipette 100 µL of this solution into a 2 mL GC vial.
-
Solvent Evaporation : If the sample is in a solvent other than the reaction solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition : Add 100 µL of anhydrous pyridine (or acetonitrile) to the dried sample to dissolve it. Then, add 100 µL of BSTFA + 1% TMCS to the vial.[6] For quantitative analysis, a 2:1 molar ratio of silylating reagent to active hydrogens is recommended as a starting point.
-
Reaction : Tightly cap the vial and vortex for 30 seconds. Heat the vial in a heating block or oven at 70°C for 60 minutes to ensure complete derivatization.[4][7]
-
Cooling and Dilution : Allow the vial to cool to room temperature. The sample can be injected directly or diluted with an appropriate solvent like hexane before GC analysis.[6][7]
Gas Chromatography (GC) Conditions
The following GC conditions are a starting point and may require optimization for specific instruments and applications.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial temperature: 80°C, hold for 2 minutes; Ramp at 10°C/min to 250°C, hold for 5 minutes |
| Detector (FID) | Temperature: 280°C |
| Detector (MS) | Transfer line temperature: 280°C; Ion source temperature: 230°C; Electron energy: 70 eV; Mass scan range: 40-400 amu |
Data Presentation
Derivatization with BSTFA + 1% TMCS is expected to significantly improve the chromatographic performance of this compound. The resulting trimethylsilyl ether of this compound will be more volatile and less polar, leading to a shorter retention time and a more symmetrical peak shape.
Table 1: Expected Chromatographic Data for Underivatized and Derivatized this compound
| Analyte | Expected Retention Time (min) | Peak Shape | Detector Response |
| This compound (Underivatized) | > 15 | Tailing | Low |
| This compound-TMS Derivative | < 12 | Symmetrical | High |
Note: The exact retention times and response will vary depending on the specific GC system and conditions used. A study on the essential oil of Chrysanthemum coronarium L. identified cis-chrysanthemol at a retention time of 14.91 minutes without derivatization.[8] Following silylation, a significant decrease in retention time is anticipated.
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Derivatization Reaction
Caption: this compound silylation reaction.
Conclusion
The derivatization of this compound via silylation is a crucial step for achieving reliable and sensitive quantification by Gas Chromatography. The protocol described in this application note, utilizing BSTFA with a TMCS catalyst, effectively converts this compound into its more volatile and thermally stable TMS ether. This leads to significant improvements in chromatographic performance, including reduced peak tailing, shorter retention times, and enhanced detector response. This method is highly recommended for researchers and professionals in fields requiring accurate analysis of this compound. It is important to note that reaction conditions such as temperature and time may need to be optimized for different sample matrices and instrument setups to ensure complete derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. phoenix-sci.com [phoenix-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Metabolic Engineering of Microbes for Chrysanthemol Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the metabolic engineering of microbial hosts, primarily Escherichia coli, for the production of chrysanthemol. This compound is a key precursor to pyrethrins, a class of natural insecticides. The methodologies outlined here cover the engineering of biosynthetic pathways, cultivation of engineered strains, and quantification of the final product.
Introduction to this compound Biosynthesis
This compound is a monoterpene alcohol synthesized from the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). In the plant Tanacetum cinerariifolium, the biosynthesis of this compound is a critical step in the formation of pyrethrin insecticides. The key enzyme responsible for this compound synthesis is chrysanthemyl diphosphate synthase (CDS). This bifunctional enzyme catalyzes the condensation of two molecules of DMAPP to form chrysanthemyl diphosphate (CPP), which is then hydrolyzed to this compound.
Microbial production of this compound offers a promising and sustainable alternative to its extraction from plants. Metabolic engineering of microorganisms like E. coli and Saccharomyces cerevisiae allows for the heterologous expression of the this compound biosynthetic pathway and its optimization for high-yield production.
Metabolic Engineering Strategies
The primary strategies for engineering microbes for this compound production focus on two key areas: enhancing the precursor supply of DMAPP and efficiently converting DMAPP to this compound.
Enhancing DMAPP Supply
E. coli naturally produces IPP and DMAPP through the methylerythritol 4-phosphate (MEP) pathway. To increase the flux towards these precursors, several strategies can be employed:
-
Overexpression of MEP Pathway Genes: Key rate-limiting enzymes in the MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and IPP isomerase (IDI), can be overexpressed to boost the overall pathway flux.
-
Introduction of the Heterologous Mevalonate (MVA) Pathway: The MVA pathway, native to eukaryotes and archaea, provides an alternative route to IPP and DMAPP from acetyl-CoA. Introducing this pathway into E. coli can significantly increase the precursor pool for terpenoid synthesis.
Heterologous Expression of Chrysanthemyl Diphosphate Synthase (CDS)
The gene encoding CDS from Tanacetum cinerariifolium is heterologously expressed in the microbial host. Codon optimization of the gene for the chosen host (e.g., E. coli) is recommended to ensure high levels of functional protein expression.
Below is a diagram illustrating the engineered metabolic pathway for this compound production in E. coli.
Caption: Engineered metabolic pathway for this compound production in E. coli.
Quantitative Data on Production
While specific data for this compound production is limited in publicly available literature, data for the downstream product, chrysanthemic acid, and other monoterpenes provide a benchmark for expected production levels. A study on chrysanthemic acid production in E. coli reported a titer of 141.78 mg/L in a bioreactor. The production of other monoterpenes in engineered E. coli has reached titers in the range of tens to hundreds of mg/L.
| Product | Host Organism | Production Titer | Cultivation Method | Reference |
| Chrysanthemic Acid | E. coli | 141.78 mg/L | Bioreactor | |
| Limonene | E. coli | >400 mg/L | Fed-batch Fermentation | (internal knowledge) |
| Pinene | E. coli | ~30 mg/L | Shake Flask | (internal knowledge) |
Experimental Protocols
The following section provides detailed protocols for the key experimental procedures in developing a this compound-producing microbial strain.
Protocol for Construction of this compound Production Plasmid
This protocol describes the construction of an E. coli expression plasmid for the chrysanthemyl diphosphate synthase (CDS) gene from Tanacetum cinerariifolium.
Materials:
-
T. cinerariifolium cDNA library or synthetic codon-optimized CDS gene
-
High-fidelity DNA polymerase
-
PCR primers for CDS gene amplification (with restriction sites)
-
pET-28a(+) expression vector
-
Restriction enzymes (e.g., NdeI and XhoI)
-
T4 DNA ligase
-
Chemically competent E. coli DH5α (for cloning)
-
Chemically competent E. coli BL21(DE3) (for expression)
-
LB agar plates and broth with appropriate antibiotics (e.g., kanamycin)
-
Plasmid DNA purification kit
-
DNA gel electrophoresis equipment and reagents
Procedure:
-
Gene Amplification:
-
Amplify the CDS gene using PCR with primers containing appropriate restriction sites (e.g., NdeI at the 5' end and XhoI at the 3' end).
-
Verify the PCR product size by agarose gel electrophoresis.
-
Purify the PCR product.
-
-
Vector and Insert Digestion:
-
Digest both the pET-28a(+) vector and the purified CDS PCR product with NdeI and XhoI restriction enzymes.
-
Purify the digested vector and insert.
-
-
Ligation:
-
Ligate the digested CDS insert into the digested pET-28a(+) vector using T4 DNA ligase.
-
-
Transformation into Cloning Host:
-
Transform the ligation mixture into chemically competent E. coli DH5α cells.
-
Plate the transformed cells on LB agar plates containing kanamycin and incubate overnight at 37°C.
-
-
Colony PCR and Plasmid Purification:
-
Screen colonies by colony PCR to identify those with the correct insert.
-
Inoculate positive colonies into LB broth with kanamycin and grow overnight.
-
Purify the plasmid DNA from the overnight cultures.
-
-
Sequence Verification:
-
Verify the sequence of the insert in the purified plasmid by Sanger sequencing.
-
-
Transformation into Expression Host:
-
Transform the sequence-verified plasmid into chemically competent E. coli BL21(DE3) cells.
-
Plate on LB agar with kanamycin and incubate overnight at 37°C.
-
Caption: Workflow for constructing the this compound production plasmid.
Protocol for Fed-Batch Fermentation of Engineered E. coli
This protocol outlines a general procedure for high-cell-density fed-batch fermentation to enhance this compound production.
Materials:
-
Engineered E. coli BL21(DE3) strain harboring the this compound production plasmid.
-
Bioreactor (e.g., 2 L) with controls for pH, temperature, and dissolved oxygen (DO).
-
Defined fermentation medium and feeding solution.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
-
Antibiotics (e.g., kanamycin).
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony into 5 mL of LB medium with kanamycin and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate 100 mL of defined medium in a shake flask and grow to an OD600 of 2-4.
-
-
Bioreactor Setup:
-
Prepare and sterilize the bioreactor with the initial batch medium.
-
Calibrate pH and DO probes.
-
-
Inoculation and Batch Phase:
-
Inoculate the bioreactor with the seed culture.
-
Maintain the temperature at 37°C and pH at 7.0.
-
Allow the culture to grow in batch mode until the initial carbon source is depleted (indicated by a sharp rise in DO).
-
-
Fed-Batch Phase:
-
Start the feeding of the concentrated nutrient solution at a controlled rate to maintain a desired specific growth rate.
-
Continue feeding to achieve high cell density (e.g., OD600 of 50-100).
-
-
Induction:
-
Once the desired cell density is reached, lower the temperature to 25-30°C.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
-
Production Phase:
-
Continue the fermentation for 24-48 hours post-induction, maintaining the controlled feed rate.
-
Collect samples periodically to monitor cell growth and this compound production.
-
-
Harvest:
-
Harvest the culture by centrifugation.
-
Store the cell pellet and supernatant separately at -20°C for analysis.
-
Protocol for Extraction and Quantification of this compound by GC-MS
This protocol describes the extraction of this compound from the fermentation broth and its quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Fermentation broth samples.
-
Ethyl acetate (or other suitable organic solvent).
-
Internal standard (e.g., borneol or another terpene alcohol not produced by the strain).
-
Anhydrous sodium sulfate.
-
GC-MS system with a suitable capillary column (e.g., HP-5ms).
-
Vials for GC-MS analysis.
Procedure:
-
Sample Preparation:
-
To 1 mL of fermentation broth, add an equal volume of ethyl acetate containing a known concentration of the internal standard.
-
Vortex vigorously for 1-2 minutes to extract the this compound into the organic phase.
-
Centrifuge to separate the phases.
-
-
Extraction:
-
Carefully collect the upper organic layer.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a new vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the extract into the GC-MS.
-
GC Column: Use a non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 10°C/min.
-
Hold: Hold at 240°C for 5 minutes.
-
-
Mass Spectrometry: Operate in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions for this compound and the internal standard.
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of pure this compound with the same concentration of the internal standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of this compound to the internal standard against the standard curve.
-
Conclusion
The metabolic engineering of microbes for this compound production is a rapidly advancing field with significant potential for industrial applications. The strategies and protocols outlined in these notes provide a foundation for researchers to develop and optimize microbial cell factories for the sustainable production of this valuable precursor. Further research and development in pathway optimization, host strain engineering, and fermentation process control will continue to improve the titers, yields, and productivity of microbial this compound synthesis.
Application Notes and Protocols for Isotopic Labeling of Chrysanthemol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chrysanthemol, a monoterpene alcohol, is a key precursor in the biosynthesis of pyrethrins, a class of natural insecticides. Isotopic labeling of this compound is a powerful technique for elucidating its biosynthetic pathway, studying its metabolism, and developing new synthetic routes. This document provides detailed application notes and protocols for the isotopic labeling of this compound using in vivo and in vitro methods. The protocols are based on established methodologies for isotopic labeling of terpenoids and can be adapted for specific research needs.
Methods for Isotopic Labeling
The isotopic labeling of this compound can be achieved through several methods, each with its own advantages and applications. The primary approaches involve the incorporation of stable isotopes such as Carbon-13 (¹³C) or Deuterium (²H).
-
In Vivo Labeling: This method involves supplying an isotopically labeled precursor to a living organism that produces this compound, such as the chrysanthemum plant (Chrysanthemum cinerariifolium) or a genetically modified microorganism. The organism's natural metabolic pathways then incorporate the labeled atoms into the this compound molecule.
-
In Vitro Enzymatic Synthesis: This cell-free approach utilizes purified enzymes, specifically chrysanthemyl diphosphate synthase (CDS), to catalyze the synthesis of this compound from isotopically labeled precursors. This method offers greater control over the reaction and can lead to higher specific labeling.
-
Chemical Synthesis: While complex, total chemical synthesis allows for the precise placement of isotopic labels at specific atomic positions within the this compound molecule. This is particularly useful for mechanistic studies.
Data Presentation: Quantitative Analysis of Isotopic Labeling
The efficiency of isotopic labeling is a critical parameter. The following table summarizes hypothetical, yet realistic, quantitative data for different labeling strategies for this compound. These values are illustrative and will vary depending on the specific experimental conditions.
| Labeling Method | Precursor | Organism/System | Incubation Time (hours) | Isotopic Enrichment (%) | Labeled this compound Yield (mg/L) |
| In Vivo | ¹³CO₂ | Chrysanthemum cinerariifolium | 48 | 5-15 | 0.1 - 0.5 |
| [U-¹³C]-Glucose | E. coli (engineered) | 24 | 80-95 | 10 - 50 | |
| In Vitro | [1-¹³C]-DMAPP | Purified CDS Enzyme | 4 | >98 | 5 - 20 |
| [²H₇]-DMAPP | Purified CDS Enzyme | 4 | >95 | 5 - 20 | |
| Chemical Synthesis | ¹³C-labeled intermediates | Multi-step synthesis | N/A | >99 (position-specific) | Variable |
Experimental Protocols
Protocol 1: In Vivo Labeling of this compound in Chrysanthemum cinerariifolium with ¹³CO₂
This protocol describes the labeling of this compound in its native plant source using ¹³CO₂.
Materials:
-
Chrysanthemum cinerariifolium plants
-
Airtight plant growth chamber
-
¹³CO₂ gas cylinder with a regulator
-
CO₂ analyzer
-
Solvent for extraction (e.g., hexane or dichloromethane)
-
Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Procedure:
-
Place healthy Chrysanthemum cinerariifolium plants in the airtight growth chamber.
-
Introduce ¹³CO₂ into the chamber to achieve a concentration of 400-600 ppm. Monitor the CO₂ concentration using the analyzer and replenish as needed.
-
Maintain the plants under their optimal growth conditions (light, temperature, humidity) for the desired labeling period (e.g., 48 hours).
-
After the labeling period, harvest the plant tissues (e.g., flower heads, leaves).
-
Extract the this compound from the plant material using a suitable organic solvent.
-
Analyze the extract by GC-MS to confirm the presence of labeled this compound and to determine the isotopic enrichment.
Protocol 2: In Vitro Enzymatic Synthesis of ¹³C-Labeled this compound
This protocol details the synthesis of labeled this compound using purified chrysanthemyl diphosphate synthase (CDS) and a labeled precursor. The biosynthesis of this compound is catalyzed by the bifunctional enzyme chrysanthemyl diphosphate synthase (CDS), which first condenses two molecules of dimethylallyl diphosphate (DMAPP) to form chrysanthemyl diphosphate (CPP) and then catalyzes the conversion of CPP to this compound.[1]
Materials:
-
Purified chrysanthemyl diphosphate synthase (CDS) enzyme
-
[1-¹³C]-Dimethylallyl diphosphate ([1-¹³C]-DMAPP) or other labeled DMAPP
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
Organic solvent for extraction (e.g., hexane)
-
GC-MS for analysis
Procedure:
-
Set up a reaction mixture containing the reaction buffer, a known concentration of purified CDS enzyme, and the isotopically labeled DMAPP.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specified period (e.g., 4 hours).
-
Stop the reaction by adding a quenching solution (e.g., EDTA) or by solvent extraction.
-
Extract the labeled this compound from the reaction mixture with an organic solvent.
-
Analyze the organic extract by GC-MS to identify the labeled product and quantify the yield and isotopic enrichment.
Mandatory Visualization
Signaling Pathway: Biosynthesis of this compound
Caption: Biosynthetic pathway of this compound from DMAPP.
Experimental Workflow: In Vivo Labeling of this compound
Caption: General workflow for in vivo isotopic labeling.
Logical Relationship: Comparison of Labeling Methods
Caption: Comparison of this compound labeling methods.
References
Troubleshooting & Optimization
Technical Support Center: Scaling Up Chrysanthemol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Chrysanthemol, with a focus on challenges encountered during scale-up.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of scaling up this compound synthesis.
Issue 1: Low Yield in the Esterification of Chrysanthemic Acid
Q: We are experiencing a significant drop in yield when scaling up the esterification of chrysanthemic acid to its methyl ester. What are the potential causes and solutions?
A: Low yields during the scale-up of chrysanthemic acid esterification can stem from several factors related to reaction equilibrium, reagent stability, and reaction conditions.
Possible Causes and Troubleshooting Steps:
-
Incomplete Reaction: The esterification of a carboxylic acid is an equilibrium reaction. On a larger scale, inefficient removal of the water byproduct can shift the equilibrium back towards the reactants, lowering the yield.
-
Solution: Employ azeotropic distillation with a Dean-Stark apparatus to effectively remove water as it is formed. Toluene is a suitable solvent for this purpose.
-
-
Suboptimal Catalyst Concentration: The concentration of the acid catalyst (e.g., sulfuric acid) is critical. An insufficient amount will result in slow and incomplete reaction, while an excess can lead to side reactions.
-
Solution: Carefully optimize the catalyst loading at a small scale before proceeding to a larger scale. Typically, 1-5 mol% of a strong acid catalyst is sufficient.
-
-
Decomposition of Starting Material or Product: Prolonged reaction times at elevated temperatures can lead to the degradation of chrysanthemic acid or its methyl ester.
-
Solution: Monitor the reaction progress closely using techniques like TLC or GC. Aim for the shortest possible reaction time required for completion. Consider using a milder esterification method if thermal degradation is significant.
-
-
Issues with Methylating Agent at Scale: If using hazardous reagents like diazomethane (common in lab-scale synthesis), its instability and the practical difficulties of generating and handling large quantities safely can lead to apparent low yields and significant safety hazards.
-
Solution: For large-scale synthesis, it is highly recommended to switch to a safer and more scalable esterification protocol, such as Fischer-Speier esterification using methanol and an acid catalyst.
-
Issue 2: Poor Stereoselectivity (Low trans:cis Isomer Ratio) in the Final Product
Q: Our scaled-up synthesis of this compound results in an unacceptably high proportion of the cis-isomer. How can we improve the stereoselectivity for the desired trans-isomer?
A: Achieving high stereoselectivity for the trans-isomer of this compound is a common challenge. The stereochemical outcome is often determined during the cyclopropanation step in a de novo synthesis or can be influenced by the conditions of subsequent reactions.
Possible Causes and Troubleshooting Steps:
-
Suboptimal Cyclopropanation Conditions: In syntheses involving a Simmons-Smith or related cyclopropanation reaction, the choice of reagents and reaction conditions significantly impacts the diastereoselectivity.
-
Solution: The use of a directing group, such as a hydroxyl group on an allylic alcohol precursor, can effectively guide the cyclopropanating agent to one face of the double bond, leading to higher stereoselectivity.[1] Carefully control the temperature, as higher temperatures can sometimes lead to reduced selectivity.
-
-
Isomerization during Downstream Processing: Acidic or basic conditions during workup or purification can potentially lead to isomerization, although the cyclopropane ring in this compound is relatively stable.
-
Solution: Maintain neutral pH during workup and purification steps wherever possible. Use buffered aqueous solutions for extractions and consider using silica gel chromatography with a non-polar eluent system for purification.
-
-
Starting Material Purity: If the synthesis starts from a mixture of cis/trans isomers of a precursor, this ratio will likely be carried through to the final product.
-
Solution: Ensure the stereochemical purity of your starting materials. If you are starting from a mixture, consider a purification step for the key intermediate where the stereochemistry is set.
-
Issue 3: Uncontrolled Exotherm and Safety Concerns during the Reduction of Chrysanthemic Acid Ester with Lithium Aluminum Hydride (LAH)
Q: We are concerned about the thermal safety of the LAH reduction of methyl chrysanthemate on a multi-kilogram scale. What are the best practices to manage the reaction exotherm and ensure safety?
A: The reduction of esters with Lithium Aluminum Hydride (LAH) is highly exothermic and presents a significant thermal runaway risk, especially at a large scale.[2] Careful planning and execution are critical for a safe operation.
Best Practices for Safe LAH Reduction at Scale:
-
Controlled Addition: The most critical safety measure is the controlled addition of the limiting reagent. For large-scale reactions, it is preferable to add a solution of the ester to a suspension of LAH in an appropriate solvent (e.g., anhydrous THF). This "normal addition" ensures that the LAH is always in excess during the addition phase, but the rate of heat generation is controlled by the feed rate of the ester.
-
Efficient Heat Removal: The reactor must have an efficient cooling system. A jacketed reactor with a circulating coolant is essential. The cooling capacity of the reactor must be sufficient to handle the heat generated by the reaction.
-
Dilution: Running the reaction at a lower concentration can help to manage the exotherm by increasing the thermal mass of the reaction mixture.[2]
-
Monitoring: The internal temperature of the reactor must be monitored continuously. An automated system that can stop the addition of the ester if the temperature exceeds a predefined limit is highly recommended.
-
Quenching Procedure: The quenching of excess LAH is the most hazardous step. A well-defined and tested quenching protocol is mandatory. For large-scale reactions, a "Fieser workup" is often recommended. This involves the slow, sequential addition of water, followed by aqueous sodium hydroxide, and then more water.[3] This procedure results in the formation of granular inorganic salts that are easily filtered. The quenching process is also highly exothermic and requires efficient cooling.
-
Inert Atmosphere: All operations involving LAH must be conducted under a strict inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and oxygen.
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield to expect for a multi-step synthesis of this compound on a pilot scale?
A1: The overall yield for a multi-step synthesis is highly dependent on the specific route and the efficiency of each step. A 10-step laboratory synthesis of this compound has been reported with an overall yield of 2.4%.[4] When scaling up, it is common to see a decrease in yield for some steps, while process optimization may improve others. A realistic target for a well-optimized multi-step synthesis on a pilot scale would likely be in the low single-digit percentages. Continuous process improvements are essential to enhance the overall yield.
Q2: What are the primary impurities we should be looking for in our final this compound product?
A2: The impurity profile of your synthetic this compound will depend on the synthetic route. However, some common impurities to monitor for include:
-
cis-Chrysanthemol: The diastereomer of the desired trans-isomer.
-
Unreacted Starting Materials: Such as methyl chrysanthemate if the reduction is incomplete.
-
Over-reduction Products: While less common with LAH reduction of esters, it is important to analyze for any potential byproducts.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
-
Byproducts from Side Reactions: Depending on the specific reagents and conditions used.
A thorough impurity profiling using techniques like GC-MS is crucial for quality control.[5][6]
Q3: What are the most critical analytical techniques for in-process control and final product analysis?
A3: A combination of chromatographic and spectroscopic techniques is essential:
-
In-Process Control (IPC):
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.
-
Gas Chromatography (GC): For quantitative analysis of the disappearance of starting materials and the appearance of products.
-
-
Final Product Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the main product and any impurities. GC with a chiral column can be used to determine the ratio of cis and trans isomers.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups (e.g., the hydroxyl group in this compound).
-
Q4: Are there any "greener" alternatives to the hazardous reagents often used in this compound synthesis?
A4: Yes, the development of greener synthetic routes is an active area of research. For the reduction step, alternatives to LAH such as sodium borohydride in the presence of certain additives, or catalytic hydrogenation, could be explored, although they may require more forcing conditions or have different selectivity. For the cyclopropanation step, the use of less hazardous carbenoid precursors is also an area of investigation. Biocatalytic methods, using enzymes to perform specific transformations, are also a promising avenue for a more sustainable synthesis of this compound and its precursors.[7]
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for the key steps in a representative synthesis of this compound from Chrysanthemic acid. These values are illustrative and will require optimization for specific equipment and scales.
Table 1: Esterification of Chrysanthemic Acid (Fischer-Speier Method)
| Parameter | Lab Scale (e.g., 10 g) | Pilot Scale (e.g., 1 kg) |
| Reactants | Chrysanthemic Acid, Methanol | Chrysanthemic Acid, Methanol |
| Catalyst | Concentrated H₂SO₄ | Concentrated H₂SO₄ |
| Solvent | Toluene | Toluene |
| Temperature | Reflux (~110 °C) | Reflux (~110 °C) |
| Reaction Time | 4-8 hours | 6-12 hours |
| Typical Yield | 85-95% | 80-90% |
| Purification | Distillation | Fractional Distillation |
Table 2: Reduction of Methyl Chrysanthemate with LAH
| Parameter | Lab Scale (e.g., 5 g) | Pilot Scale (e.g., 500 g) |
| Reactant | Methyl Chrysanthemate | Methyl Chrysanthemate |
| Reducing Agent | Lithium Aluminum Hydride (LAH) | Lithium Aluminum Hydride (LAH) |
| Solvent | Anhydrous THF | Anhydrous THF |
| Temperature | 0 °C to room temperature | 0 °C to 25 °C (careful control) |
| Reaction Time | 1-2 hours | 2-4 hours |
| Typical Yield | 90-98% | 85-95% |
| Purification | Column Chromatography | Vacuum Distillation |
Experimental Protocols
Protocol 1: Large-Scale Esterification of Chrysanthemic Acid
Materials:
-
Chrysanthemic acid (1.0 kg, 5.94 mol)
-
Methanol (5.0 L, excess)
-
Toluene (10.0 L)
-
Concentrated Sulfuric Acid (50 mL)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Equipment:
-
20 L jacketed glass reactor with overhead stirrer, condenser, and Dean-Stark trap
-
Heating/cooling circulator
-
Separatory funnel (or equivalent for liquid-liquid extraction at scale)
-
Rotary evaporator (for solvent removal)
-
Vacuum distillation setup
Procedure:
-
Charge the reactor with chrysanthemic acid, methanol, and toluene.
-
Begin stirring and add the concentrated sulfuric acid slowly.
-
Heat the mixture to reflux and collect the water that separates in the Dean-Stark trap.
-
Monitor the reaction by GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Separate the organic layer. Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude methyl chrysanthemate by vacuum distillation.
Protocol 2: Pilot-Scale Reduction of Methyl Chrysanthemate to this compound
Materials:
-
Lithium Aluminum Hydride (LAH) (e.g., 100 g, 2.64 mol)
-
Anhydrous Tetrahydrofuran (THF) (10 L)
-
Methyl chrysanthemate (e.g., 500 g, 2.71 mol)
-
Water
-
15% Sodium Hydroxide solution
-
Anhydrous Magnesium Sulfate
Equipment:
-
20 L jacketed glass reactor with overhead stirrer, condenser, and addition funnel
-
Inert gas supply (Nitrogen or Argon)
-
Cooling circulator
-
Large filtration apparatus
Procedure:
-
Set up the reactor under an inert atmosphere and ensure all glassware is dry.
-
Charge the reactor with LAH and anhydrous THF. Cool the suspension to 0 °C with stirring.
-
Dissolve the methyl chrysanthemate in anhydrous THF and add it to the addition funnel.
-
Add the solution of methyl chrysanthemate to the LAH suspension dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours, or until the reaction is complete as monitored by TLC or GC.
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction carefully by the slow, dropwise addition of:
-
100 mL of water
-
100 mL of 15% NaOH solution
-
300 mL of water
-
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add anhydrous magnesium sulfate and stir for another 30 minutes.
-
Filter the granular solids and wash them thoroughly with THF.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Visualizations
Caption: A simplified workflow for the two-step synthesis of this compound from Chrysanthemic acid.
Caption: A troubleshooting decision tree for managing exothermic events during LAH reduction.
References
- 1. US3989654A - Process for preparing cis-chrysanthemic acid - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Workup [chem.rochester.edu]
- 4. Stereoselective total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimizing Chrysanthemol Yield from Plant Extraction
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction of Chrysanthemol from plant sources.
Troubleshooting Guide
This section addresses specific issues that may arise during your extraction experiments.
Q1: My this compound yield is consistently low. What are the most likely causes?
A1: Low yield can stem from several factors throughout the experimental workflow. Consider the following:
-
Plant Material: The choice of plant species and even the specific cultivar significantly impacts yield. Chrysanthemum cinerariifolium is a primary source for pyrethrins, from which this compound can be derived.[1][2] The concentration of secondary metabolites can also vary based on the plant part used (flowers, leaves, stems), harvesting time, and post-harvest handling, including drying methods like shade drying versus heat drying.[3][4][5]
-
Extraction Method: The extraction technique is a critical determinant of yield. Traditional methods like hydro-distillation (HD) can result in lower yields compared to more advanced techniques.[6] Supercritical Fluid Extraction (SFE) and Solvent-Free Microwave Extraction (SFME) have been shown to produce significantly higher yields of essential oils from Flos Chrysanthemi indici.[6]
-
Extraction Parameters: Each method has optimal parameters that must be fine-tuned. Key factors include the type of solvent, temperature, extraction time, and the liquid-to-solid ratio.[7][8] For instance, in ultrasonic-assisted extraction of flavonoids from Chrysanthemum morifolium, an ethanol concentration of 75%, a temperature of 80°C, and a liquid-to-solid ratio of 25:1 were found to be optimal.[7]
Q2: I'm observing degradation of my target compound during extraction. How can I prevent this?
A2: this compound, like many natural compounds, can be sensitive to thermal degradation. To minimize this, consider the following:
-
Use Milder Extraction Methods: Techniques like Steam Distillation or Supercritical CO2 Extraction are employed to minimize thermal degradation.[9]
-
Control Temperature: When using methods like reflux or Soxhlet extraction, carefully control the temperature to avoid excessive heat.[10] For rotary evaporation to concentrate the filtrate, temperatures should be kept below 50°C.[3]
-
Reduce Extraction Time: "Green" technologies like Microwave-Assisted Hydrodistillation (MAHD) can significantly reduce extraction time and energy consumption, thereby lowering the risk of thermal degradation.[9]
Q3: My crude extract is highly impure, complicating the purification process. How can I improve the selectivity of the initial extraction?
A3: Improving the purity of the crude extract is key to efficient downstream processing.
-
Optimize Solvent Choice: The polarity of your solvent determines which compounds are co-extracted. Using a solvent system tailored to this compound's polarity can increase selectivity. Hexane-ethyl acetate gradients are commonly used for separating terpenoid analogs.[9]
-
Employ Selective Extraction Techniques: Supercritical Fluid Extraction (SFE) using CO2 is known for its high selectivity, yielding cleaner extracts with fewer impurities compared to conventional solvent extraction.[10]
-
Pre-Extraction Processing: Consider a pre-wash of the plant material with a non-polar solvent like hexane to remove waxes and lipids before extracting the target compound with a more polar solvent.
Q4: The extraction process is too time-consuming for our screening purposes. What are some faster, high-throughput alternatives?
A4: Several modern extraction methods offer significant time savings over traditional techniques like hydro-distillation or maceration.
-
Ultrasonic-Assisted Extraction (USE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and accelerating extraction. Optimized protocols can reduce extraction times to as little as 35 minutes.[7]
-
Microwave-Assisted Extraction (MAE): Methods like Solvent-Free Microwave Extraction (SFME) are efficient alternatives that shorten the process and reduce energy use.[6]
Frequently Asked Questions (FAQs)
This section provides answers to general questions about this compound extraction.
Q1: What are the best plant sources and cultivars for maximizing this compound yield?
A1: The primary natural source of related compounds (pyrethrins) is the flower of Chrysanthemum cinerariifolium.[1] Different species and cultivars of Chrysanthemum, such as Chrysanthemum morifolium and Chrysanthemum indicum, also contain a rich profile of phytochemicals, including terpenes and flavonoids.[11][12][13] The yield of active compounds can vary significantly between cultivars, so it is crucial to select high-yielding varieties for extraction.[12]
Q2: Which extraction method generally provides the highest yield of essential oils containing this compound?
A2: Studies comparing different methods on Flos Chrysanthemi indici show that Supercritical Fluid Extraction (SFE) provides the highest yield, followed by Solvent-Free Microwave Extraction (SFME), steam distillation (SD), and hydro-distillation (HD).[6] SFE utilizes supercritical fluids like CO2, which have gas-like diffusion and liquid-like solvation power, enabling efficient extraction.[6]
Q3: How do I choose the optimal solvent and conditions for extraction?
A3: The optimal solvent and conditions depend on the chosen extraction method and the specific plant material. For extracting flavonoids and other moderately polar compounds from Chrysanthemum, 70-80% ethanol or methanol is often a good starting point.[3][7] A single-factor experiment followed by an orthogonal test design can systematically optimize parameters like solvent concentration, liquid-to-solid ratio, temperature, and time to maximize yield.[7] For Chrysanthemum morifolium, optimal infusion conditions were found to be 90-100°C for 20-30 minutes with a flower-to-water ratio of 1:40 (w/v).[8]
Q4: What is a reliable method for purifying this compound from the crude extract?
A4: Silica gel column chromatography is a standard and effective method for purifying this compound from a crude plant extract.[9] The crude extract is loaded onto a silica gel column, and a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing polarity with a solvent like ethyl acetate, is used to separate this compound from other compounds.[9] High-Speed Counter-Current Chromatography (HSCCC) is another advanced and rapid method for purifying related compounds like pyrethrins.[1]
Data Presentation
Table 1: Comparison of Essential Oil Yield from Flos Chrysanthemi indici by Different Extraction Methods.
| Extraction Method | Abbreviation | Yield (%, v/w, dry weight basis) | Reference |
| Supercritical Fluid Extraction | SFE | 0.87 ± 0.11 | [6] |
| Solvent-Free Microwave Extraction | SFME | Not specified, but noted as efficient | [6] |
| Steam Distillation | SD | Not specified, but less than SFE | [6] |
| Hydro-Distillation | HD | 0.42 ± 0.05 | [6] |
Table 2: Optimized Conditions for Ultrasonic-Assisted Flavonoid Extraction from Chrysanthemum morifolium.
| Parameter | Optimal Value | Reference |
| Ethanol Concentration | 75% | [7] |
| Liquid-to-Solid Ratio | 25:1 | [7] |
| Temperature | 80°C | [7] |
| Duration of Ultrasonic Treatment | 35 min | [7] |
| Maximum Achieved Yield | 5.24% | [7] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Solvent Extraction (USE) of this compound
This protocol is a general guideline based on optimized methods for extracting phytochemicals from Chrysanthemum.[3][7]
-
Plant Material Preparation:
-
Air-dry the plant material (e.g., Chrysanthemum cinerariifolium flowers) in a well-ventilated area away from direct sunlight until a constant weight is achieved.
-
Grind the dried material into a coarse powder to increase the surface area for extraction.[3]
-
-
Extraction Procedure:
-
Filtration and Concentration:
-
After extraction, filter the mixture through a 100-mesh screen to remove solid plant debris.[7]
-
Centrifuge the filtrate at 12,000 x g for 30 minutes at 4°C to remove finer impurities.[7]
-
Collect the supernatant and concentrate it using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.[3][7]
-
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
This protocol describes a standard method for isolating this compound from a crude extract.[9]
-
Column Preparation:
-
Prepare a slurry of silica gel (e.g., 60-120 mesh) in 100% hexane.
-
Pour the slurry into a glass chromatography column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.
-
Equilibrate the packed column by running hexane through it until the bed is stable.
-
-
Sample Loading:
-
Dissolve the crude extract obtained from Protocol 1 in a minimal amount of the initial mobile phase (hexane).
-
Alternatively, adsorb the dry crude extract onto a small amount of silica gel and carefully load the powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the solvent polarity by introducing ethyl acetate in a stepwise or linear gradient (e.g., 99:1, 98:2, 95:5 hexane:ethyl acetate, and so on).
-
Collect fractions of a fixed volume (e.g., 10-20 mL) continuously.
-
-
Analysis and Pooling:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the fractions that show a pure spot corresponding to a this compound standard.
-
Concentrate the pooled fractions using a rotary evaporator to yield purified this compound.
-
Visualizations
Caption: General experimental workflow for this compound extraction and purification.
Caption: Decision flowchart for troubleshooting low this compound yield.
References
- 1. Purification of pyrethrins from flowers of Chrysanthemum cineraraeflium by high-speed counter-current chromatography based on coordination reaction with silver nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. customprocessingservices.com [customprocessingservices.com]
- 5. mdpi.com [mdpi.com]
- 6. Variation in Chemical Composition and Biological Activities of Flos Chrysanthemi indici Essential Oil under Different Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction of flavonoids from Chrysanthemum morifolium and antitumor activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of different extracting methods on quality of Chrysanthemum Morifolium Ramat. Infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cis-Chrysanthemol | 18383-59-0 | Benchchem [benchchem.com]
- 10. CN104513707B - A kind of extracting method of chrysanthemum essential oil and the essential oil of extraction - Google Patents [patents.google.com]
- 11. Phytochemicals, therapeutic benefits and applications of chrysanthemum flower: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The genus Chrysanthemum: Phylogeny, biodiversity, phytometabolites, and chemodiversity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GC Analysis of Chrysanthemol
This guide provides troubleshooting solutions for common issues encountered during the Gas Chromatography (GC) analysis of Chrysanthemol, a polar alcohol prone to exhibiting poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing in the GC analysis of this compound?
Peak tailing for active compounds like this compound is primarily caused by undesirable secondary interactions between the analyte and the GC system. The polar hydroxyl (-OH) group in this compound can form hydrogen bonds with active sites within the system.[1] These active sites are typically exposed silanol groups (Si-OH) found on the surfaces of glass inlet liners, column packing material, or metal components in the flow path.[2][3][4] This interaction causes some analyte molecules to be retained longer than others, resulting in an asymmetrical peak with a pronounced "tail."[1][4][5]
Other contributing factors can include:
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System Contamination: Buildup of non-volatile residues from previous injections can create new active sites.[1][6]
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Poor Column Health: A poorly cut or installed column can create turbulence and dead volumes, while a degraded or contaminated column can expose active sites.[1][5][7][8]
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Method Parameters: An unsuitable injection temperature or a mismatch between the sample solvent and the column's stationary phase can also contribute to poor peak shape.[9]
Q2: My this compound peak is tailing. Where should I start troubleshooting?
A systematic approach is crucial. The most common source of activity in a GC system is the inlet.[1][9] Therefore, routine inlet maintenance is the first and most effective step.
Start by replacing the consumable parts of the inlet, including the septum, O-ring, and inlet liner .[9][10] The inlet liner is the first surface the sample encounters at high temperature, and it is highly susceptible to contamination and the creation of active sites.[2] Using a fresh, properly deactivated liner is critical for analyzing active compounds.[2][6][11]
If all peaks in the chromatogram are tailing, it often points to a physical issue like a flow path disruption or improper column installation.[10][12] If only this compound and other polar compounds are tailing, it strongly suggests a chemical interaction problem (i.e., active sites).[10]
Q3: How do I select the right inlet liner and what is the protocol for changing it?
For active analytes like this compound, it is essential to use high-quality, deactivated liners.[2][11] Liners that have undergone a proprietary deactivation process to cap surface silanol groups are recommended.[2][11] While liners with glass wool can aid in sample vaporization, the wool itself can be a source of activity; therefore, using liners with deactivated wool is a good practice.[11][13]
Experimental Protocol: Inlet Liner Replacement
-
Cooldown: Cool down the GC inlet and oven to a safe temperature (below 50°C). Turn off the carrier gas flow at the instrument.
-
Remove Old Liner: Carefully unscrew the inlet retaining nut. Use tweezers to remove the septum and then the old liner and O-ring.
-
Clean Inlet: Use a lint-free swab moistened with a suitable solvent (e.g., methanol or acetone) to gently clean the inside surfaces of the inlet.
-
Install New Liner: Wearing clean, lint-free gloves, place a new O-ring on the new, deactivated liner. Insert the liner into the inlet, ensuring it is seated correctly.
-
Reassemble: Place a new septum on top and screw the retaining nut back on until it is finger-tight, then tighten an additional quarter-turn with a wrench. Do not overtighten.
-
Leak Check: Turn the carrier gas back on. Perform an electronic leak check to ensure all connections are secure.
-
Equilibrate: Heat the inlet to the method temperature and allow the system to equilibrate before running a sample.
Q4: I've performed inlet maintenance, but the peak tailing persists. What's the next step?
If inlet maintenance does not resolve the issue, the problem likely lies with the column. The front end of the GC column can become contaminated or damaged over time, exposing active sites.
Troubleshooting the GC Column:
-
Trim the Column: The first 10-20 cm of the column inlet is where most non-volatile residues accumulate. Carefully trim this section of the column using a ceramic scoring wafer to ensure a clean, 90-degree cut. Re-install the column, ensuring the correct insertion depth into the inlet.[5]
-
Recondition the Column: If trimming the column is insufficient, the stationary phase may require reconditioning to remove contaminants and stabilize the baseline.
Experimental Protocol: GC Column Conditioning
-
Purge Column: With the column installed in the inlet but disconnected from the detector, set the oven to an ambient temperature (e.g., 40°C). Purge the column with carrier gas for 15-30 minutes to remove any oxygen.[14][15][16]
-
Temperature Program: While maintaining carrier gas flow, ramp the oven temperature at 5-10°C/minute to about 20°C above your method's maximum temperature (do not exceed the column's maximum isothermal temperature limit).[14][15][16]
-
Hold Temperature: Hold at this temperature for 1-2 hours. For polar columns or those with thick films, a longer conditioning time may be necessary to achieve a stable baseline.[14][17]
-
Cooldown: Cool the oven down, turn off the carrier gas, and connect the column to the detector.
-
Final Check: Heat the system to your initial method conditions and run a blank to ensure the baseline is stable and free of ghost peaks.
Q5: If hardware troubleshooting fails, can I modify my method or sample preparation to improve peak shape?
Yes. If you have ruled out issues with the inlet and column, the final and most robust solution is chemical derivatization. This process modifies the this compound molecule itself to make it more suitable for GC analysis.
Derivatization converts the polar hydroxyl (-OH) group into a less polar, more volatile, and more thermally stable functional group.[18] This "masks" the active hydrogen, preventing it from interacting with active sites in the GC system, which significantly improves peak shape and sensitivity.[18][19] The most common derivatization technique for alcohols is silylation.
Experimental Protocol: Silylation of this compound with BSTFA
Disclaimer: This is a general guideline. Optimization of reagent volume, temperature, and time may be required.
-
Sample Preparation: Evaporate an aliquot of your sample extract to dryness under a gentle stream of nitrogen. The absence of water is critical for the reaction to succeed.
-
Add Reagent: To the dry residue, add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of the silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Analysis: Cool the vial to room temperature. The derivatized sample is now ready for injection into the GC.
Performance Comparison
The following table illustrates the expected improvement in peak shape and efficiency after each major troubleshooting step.
| Troubleshooting Step Performed | Typical Peak Asymmetry (As) | Impact on Performance |
| Initial State (Tailing Peak) | > 2.0 | Poor quantification, reduced resolution |
| After Inlet Maintenance | 1.5 - 1.8 | Moderate improvement, still some tailing |
| After Column Conditioning | 1.2 - 1.5 | Significant improvement, acceptable for some applications |
| After Derivatization | 1.0 - 1.1 | Excellent peak symmetry, optimal for trace analysis |
Troubleshooting Workflow
The following diagram outlines the logical steps for diagnosing and resolving peak tailing for this compound.
Caption: A step-by-step workflow for troubleshooting peak tailing in GC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. GC Inlet Liner Selection, Part III: Inertness [restek.com]
- 3. chromtech.net.au [chromtech.net.au]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. agilent.com [agilent.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. m.youtube.com [m.youtube.com]
- 9. agilent.com [agilent.com]
- 10. GC Troubleshooting—Tailing Peaks [restek.com]
- 11. Ultra Inert Liners for GC, Deactivated Liners | アジレント [agilent.com]
- 12. youtube.com [youtube.com]
- 13. hpst.cz [hpst.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. How to Condition a New Capillary GC Column [restek.com]
- 17. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
- 18. benchchem.com [benchchem.com]
- 19. Alcohols-Glycols | Products | GL Sciences [glsciences.com]
mitigating matrix effects in Chrysanthemol quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the quantification of Chrysanthemol.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in this compound quantification?
A1: The "matrix" encompasses all components within a sample apart from the analyte of interest, this compound. In complex matrices, such as those derived from plant tissues, these components can include salts, pigments, lipids, and other endogenous substances. Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or enhancement (an increase in signal).[1] This interference can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses. Given the complexity of botanical matrices like Chrysanthemum, understanding and mitigating these effects is crucial for obtaining reliable and reproducible results.
Q2: I am observing poor sensitivity and high variability in my this compound quantification. Could this be due to matrix effects?
A2: Yes, inconsistent peak areas, poor reproducibility, and lower than expected sensitivity are classic signs of matrix effects, particularly ion suppression. This occurs when matrix components compete with this compound for ionization, thereby reducing its signal intensity. To confirm the presence and extent of matrix effects, a post-extraction spike analysis is recommended. This involves comparing the signal response of a pure this compound standard to that of a standard spiked into a blank matrix extract. A significant difference between these responses confirms the presence of matrix effects.
Q3: What are the primary strategies for mitigating matrix effects in this compound analysis?
A3: A multi-faceted approach is generally the most effective. This includes:
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Robust Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before analysis.
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Optimized Chromatographic Separation: Modifying the liquid chromatography (LC) method to separate this compound from co-eluting matrix components.
-
Advanced Calibration Strategies: Using methods like matrix-matched calibration, the standard addition method, or employing a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Action |
| Low Analyte Recovery | Inadequate Extraction: The chosen extraction solvent or method is not efficiently extracting this compound from the sample matrix. | Optimize the extraction procedure. For Solid-Phase Extraction (SPE), experiment with different sorbent types and elution solvents. For Liquid-Liquid Extraction (LLE), test various organic solvents with differing polarities. |
| Analyte Degradation: this compound may be degrading during sample processing. | Ensure samples are processed promptly and stored at appropriate temperatures. Consider the use of antioxidants if oxidative degradation is suspected. | |
| High Signal Variability (Poor Precision) | Inconsistent Sample Preparation: Manual extraction steps can introduce variability between samples. | Automate sample preparation where possible. Ensure consistent vortexing times, solvent volumes, and evaporation steps. |
| Variable Matrix Effects: The degree of ion suppression or enhancement differs between individual samples. | The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to correct for this variability. If a SIL-IS is unavailable, a structural analogue may be used. Matrix-matched calibrants can also help compensate for consistent matrix effects. | |
| Peak Tailing or Asymmetrical Peak Shape | Column Overload: Injecting a sample that is too concentrated. | Dilute the sample extract. |
| Secondary Interactions: this compound may be interacting with active sites on the analytical column. | Use a column with a different stationary phase or modify the mobile phase composition (e.g., adjust pH or additive concentration). | |
| Unexpected Peaks in Chromatogram | Matrix Interference: Co-eluting compounds from the matrix. | Improve sample cleanup using a more selective SPE sorbent. Enhance chromatographic resolution by adjusting the gradient profile. |
| Contamination: Contamination from solvents, vials, or the LC-MS system. | Run solvent blanks and blank matrix injections to identify the source of contamination. |
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the expected performance of different sample preparation methods for the analysis of moderately polar compounds like this compound in a complex plant matrix. The data is illustrative and based on typical results observed for similar analytes in Chrysanthemum matrices.
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Matrix Effect (%) | Key Advantage | Key Disadvantage |
| Protein Precipitation (PPT) | 80 - 95 | 35 - 65 (Suppression) | Simple and fast | Less clean, significant matrix effects often remain |
| Liquid-Liquid Extraction (LLE) | 65 - 90 | 20 - 45 (Suppression) | Good for removing non-polar interferences | Analyte recovery can be lower for moderately polar compounds |
| Solid-Phase Extraction (SPE) | 85 - 105 | 5 - 25 (Suppression) | High selectivity and provides cleaner extracts | Method development can be more complex and time-consuming |
| Dispersive Solid-Phase Extraction (dSPE - QuEChERS-style) | 80 - 110 | 10 - 30 (Suppression) | High throughput and effective cleanup | May require optimization of sorbents for specific matrices |
Note: Matrix Effect (%) is calculated as [(Peak area in matrix) / (Peak area in solvent) - 1] x 100. A negative value indicates suppression, while a positive value indicates enhancement.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound
This protocol outlines a general procedure for the extraction and cleanup of this compound from a plant matrix using a reversed-phase SPE cartridge.
-
Sample Pre-treatment:
-
Homogenize 1 gram of the plant sample with 10 mL of methanol/water (80:20, v/v).
-
Sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of methanol/water (20:80, v/v) to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 5 mL of acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: Standard Addition Method for this compound Quantification
This method is used to correct for matrix effects when a blank matrix is not available.
-
Sample Preparation:
-
Prepare a sample extract as described in the SPE protocol.
-
-
Aliquoting and Spiking:
-
Aliquot 100 µL of the sample extract into five separate vials.
-
Prepare a standard stock solution of this compound.
-
Spike four of the vials with increasing known amounts of the this compound standard solution (e.g., 0, 10, 25, 50, and 100 ng). The unspiked vial serves as the zero addition point.
-
If an internal standard is used, add a constant amount to all five vials.
-
-
Analysis:
-
Analyze all five prepared samples by LC-MS/MS.
-
-
Data Analysis:
-
Plot the peak area of this compound (or the ratio of the analyte to the internal standard) on the y-axis against the concentration of the added this compound standard on the x-axis.
-
Perform a linear regression on the data points.
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The absolute value of the x-intercept of the regression line represents the concentration of this compound in the original, unspiked sample extract.[2]
-
Visualizations
Caption: Workflow for this compound quantification with SPE.
Caption: Standard addition method for this compound.
Caption: Decision tree for mitigating matrix effects.
References
Technical Support Center: Optimization of Fermentation Conditions for Chrysanthemol Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the fermentation conditions for Chrysanthemol production. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the key fermentation parameters to consider when optimizing this compound production?
A1: The critical fermentation parameters that significantly influence the yield of this compound include pH, temperature, dissolved oxygen, and the composition of the fermentation medium. Each of these factors can affect microbial growth, enzyme activity, and the overall efficiency of the biosynthetic pathway. Optimization is often achieved by systematically varying these parameters.
Q2: Which microorganisms are suitable for this compound production?
A2: Engineered strains of Saccharomyces cerevisiae (baker's yeast) and Escherichia coli are commonly used hosts for the production of terpenoids like this compound. The choice of microorganism can depend on factors such as the specific metabolic engineering strategies employed, desired fermentation conditions, and scalability.
Q3: How can I monitor this compound production during fermentation?
A3: this compound concentration can be monitored by taking periodic samples from the fermentation broth. The product is typically extracted from the culture using an organic solvent. Quantification is then performed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides
This section provides solutions to common problems encountered during the fermentative production of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low this compound Yield | - Suboptimal fermentation conditions (pH, temperature).- Nutrient limitation in the medium.- Insufficient precursor supply (e.g., DMAPP).- Low expression or activity of biosynthetic enzymes. | - Perform a systematic optimization of pH and temperature.- Supplement the medium with essential nutrients, vitamins, and trace elements.- Engineer the host strain to enhance the production of DMAPP.- Increase the copy number or use stronger promoters for the genes in the this compound biosynthetic pathway. |
| Inconsistent Fermentation Results | - Variability in inoculum preparation.- Fluctuations in fermentation parameters.- Contamination of the culture. | - Standardize the inoculum preparation procedure, including seed culture age and cell density.- Ensure precise control and monitoring of pH, temperature, and dissolved oxygen.- Implement strict aseptic techniques to prevent microbial contamination. |
| Product Toxicity | - Accumulation of this compound or pathway intermediates to toxic levels. | - Implement in-situ product removal strategies, such as using a solvent overlay or adsorbent resins.- Engineer the host strain for increased tolerance to this compound. |
| Foaming | - High agitation or aeration rates.- Proteinaceous components in the medium. | - Add an antifoaming agent to the fermenter.- Optimize agitation and aeration rates to minimize foam formation while maintaining adequate oxygen supply. |
| Slow or Stalled Fermentation | - Unhealthy or stressed yeast/bacteria.- Presence of inhibitory compounds in the medium. | - Ensure the use of a healthy and viable inoculum.- Add yeast extract or other complex nitrogen sources to provide essential nutrients.- Analyze the medium for potential inhibitors and consider detoxification steps if necessary. |
Data Presentation
While specific quantitative data for this compound fermentation is limited in publicly available literature, the following tables provide representative optimal conditions for the production of other monoterpenoids in engineered S. cerevisiae and E. coli. These can serve as a starting point for the optimization of this compound production.
Table 1: Representative Fermentation Parameters for Monoterpenoid Production in Saccharomyces cerevisiae
| Parameter | Optimal Range |
| Temperature (°C) | 25 - 30 |
| pH | 4.5 - 6.0 |
| Agitation (rpm) | 200 - 300 |
| Carbon Source | Glucose, Galactose |
| Nitrogen Source | Yeast Extract, Peptone |
Table 2: Representative Fermentation Parameters for Monoterpenoid Production in Escherichia coli
| Parameter | Optimal Range |
| Temperature (°C) | 30 - 37 |
| pH | 6.5 - 7.5 |
| Agitation (rpm) | 200 - 400 |
| Carbon Source | Glucose |
| Nitrogen Source | Tryptone, Yeast Extract |
Experimental Protocols
Protocol 1: Shake Flask Fermentation for this compound Production
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Inoculum Preparation: Inoculate a single colony of the engineered microbial strain into a suitable seed medium. Incubate overnight at the optimal temperature and agitation.
-
Main Culture: Inoculate the main fermentation medium with the seed culture to a starting optical density (OD600) of 0.1.
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Induction: If using an inducible promoter system, add the appropriate inducer at the mid-log phase of growth.
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Incubation: Incubate the flasks under the desired fermentation conditions (temperature, agitation) for the specified production period.
-
Sampling: Aseptically collect samples at regular intervals for analysis of cell growth (OD600) and this compound concentration.
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Extraction and Analysis: Extract this compound from the culture broth using an equal volume of a suitable organic solvent (e.g., ethyl acetate). Analyze the organic phase by GC-MS to quantify this compound.
Protocol 2: Fed-Batch Fermentation in a Bioreactor
-
Bioreactor Preparation: Sterilize the bioreactor containing the initial batch medium.
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Inoculation: Inoculate the bioreactor with a seed culture prepared as described above.
-
Batch Phase: Allow the culture to grow in batch mode until the initial carbon source is nearly depleted.
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Fed-Batch Phase: Start the continuous or intermittent feeding of a concentrated nutrient solution to maintain a low substrate concentration and control the growth rate.
-
Process Control: Maintain the desired pH, temperature, and dissolved oxygen levels throughout the fermentation using automated control systems.
-
Sampling and Analysis: Regularly monitor cell density, substrate consumption, and this compound production.
Mandatory Visualizations
Technical Support Center: High-Purity Chrysanthemol Purification Strategies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity chrysanthemol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common methods for purifying this compound involve various forms of chromatography. These include:
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Silica Gel Chromatography: A standard method for separating this compound from crude extracts using a solvent gradient, typically with hexane and ethyl acetate.[1]
-
Preparative High-Performance Liquid Chromatography (HPLC): Used for obtaining high-purity this compound, often employing reverse-phase columns (like C18) with mobile phases such as acetonitrile and water.
-
Flash Column Chromatography: A faster version of traditional column chromatography, suitable for rapid purification.[2]
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High-Speed Counter-Current Chromatography (HSCCC): An effective technique for separating components of complex mixtures, such as pyrethrins from pyrethrum extract, which can be adapted for this compound purification.[3]
Q2: What are the common impurities encountered during this compound purification?
A2: Impurities can originate from both natural extraction and synthetic routes. Common impurities include:
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Stereoisomers: this compound has cis and trans isomers, which can be challenging to separate.[1]
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Co-eluting Terpenoids: When extracted from Chrysanthemum species, other structurally similar terpenoids may co-elute with this compound.
-
Unreacted Starting Materials: In synthetic preparations, unreacted chrysanthemic acid or other precursor alcohols may be present in the final product.[1]
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Degradation Products: this compound can be sensitive to heat, light, and acidic conditions, leading to the formation of degradation byproducts. Related compounds like pyrethrins are known to be unstable in sunlight.[1][3]
Q3: How can I separate the cis and trans isomers of this compound?
A3: Separating stereoisomers of this compound requires high-resolution chromatographic techniques. Chiral chromatography is a definitive method for separating enantiomers. For diastereomers (cis/trans), careful optimization of silica gel chromatography or preparative HPLC is often necessary.[1] Fractional crystallization can also sometimes be employed to separate isomers.[1]
Q4: What analytical methods are used to assess the purity of this compound?
A4: The purity of this compound is typically determined using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile compounds like this compound and its isomers.[1]
-
High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis of purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for purity assessment.[3]
-
Chiral Gas Chromatography or HPLC: Specifically used to determine the enantiomeric excess and separate stereoisomers.
Q5: How should I store purified this compound to prevent degradation?
A5: To ensure the stability of high-purity this compound, it should be stored in a cool, dark place. Using amber vials can protect it from photodegradation.[1] For long-term storage, keeping it at low temperatures (-20°C) is recommended. As this compound can be sensitive to acidic conditions, storage in neutral conditions is advisable.
Troubleshooting Guides
Silica Gel Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of this compound from Impurities | Incorrect Mobile Phase Polarity: The solvent system is either too polar (impurities elute with this compound) or not polar enough (this compound does not move down the column). | Optimize the solvent system using Thin Layer Chromatography (TLC) first to achieve a good separation with a target Rf value of ~0.3 for this compound. A gradient of increasing ethyl acetate in hexane is a common starting point. |
| Column Overloading: Too much crude extract has been loaded onto the column, exceeding its separation capacity. | Use a silica gel to crude extract weight ratio of at least 30:1. If overloading is suspected, reduce the amount of sample loaded in the next run. | |
| Peak Tailing of this compound | Interaction with Acidic Silica: The slightly acidic nature of standard silica gel can interact with this compound, causing tailing. | Consider using a neutral silica gel. Alternatively, add a small amount of a modifier like triethylamine (1-2%) to the mobile phase to neutralize the acidic sites. |
| Incomplete Sample Dissolution: The sample was not fully dissolved before loading onto the column. | Ensure the crude extract is completely dissolved in a minimal amount of the initial mobile phase or a suitable loading solvent before applying it to the column. | |
| This compound Does Not Elute from the Column | Mobile Phase is Not Polar Enough: The solvent system is too non-polar to move this compound down the column. | Gradually increase the polarity of the mobile phase. If starting with pure hexane, incrementally add ethyl acetate. |
| Cracked or Channeled Silica Gel Bed | Improper Column Packing: The silica gel was not packed uniformly, leading to channels that result in poor separation. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification process. |
Preparative HPLC
| Problem | Possible Cause | Solution |
| Co-elution of this compound with an Impurity | Inadequate Selectivity of the Stationary Phase: The chosen column chemistry does not provide sufficient separation between this compound and the co-eluting compound. | Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to alter the selectivity. |
| Mobile Phase Not Optimized: The composition of the mobile phase does not provide enough resolution. | Adjust the mobile phase composition. For reverse-phase HPLC, modifying the ratio of acetonitrile to water or changing the organic modifier to methanol can alter selectivity. Adjusting the pH of the mobile phase can also improve separation.[4] | |
| Broad or Asymmetric Peaks | Column Overloading: Injecting too much sample for the column dimensions. | Determine the maximum sample load for your column by performing loading studies with increasing injection volumes. Reduce the injection volume or sample concentration if necessary.[5] |
| Sample Solvent Incompatible with Mobile Phase: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. | Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary, inject the smallest possible volume. | |
| Fluctuating Retention Times | Inadequate Column Equilibration: The column is not fully equilibrated with the initial mobile phase conditions between injections. | Ensure the column is flushed with a sufficient volume of the initial mobile phase (at least 10 column volumes) before each injection. |
| Changes in Mobile Phase Composition: Inconsistent mobile phase preparation or pump malfunction. | Prepare fresh mobile phase and ensure it is properly degassed. Check the HPLC pump for leaks or other signs of malfunction. | |
| High Backpressure | Column Frit Blockage: Particulate matter from the sample or mobile phase has clogged the inlet frit of the column. | Filter all samples and mobile phases through a 0.22 µm filter before use. If the frit is clogged, it may need to be replaced. |
| Sample Precipitation on the Column: The sample is not fully soluble in the mobile phase and has precipitated on the column. | Ensure the sample is completely soluble in the mobile phase before injection. If solubility is an issue, consider a different mobile phase or sample solvent.[6] |
Quantitative Data Summary
| Purification Method | Source Material | Achieved Purity | Yield/Recovery | Key Parameters | Reference |
| Column Chromatography | Pyrethrins I | Not specified | 80% | Reduction with LiAlH₄ followed by column chromatography. | [7] |
| High-Speed Counter-Current Chromatography (HSCCC) | Crude Pyrethrum Extract | >95% (for pyrethrins) | 32.4 mg of pyrethrin I from 400 mg of crude extract | Two-phase solvent system: petroleum ether-ethyl acetate-methanol-water with silver nitrate. | [3][8] |
| Supercritical CO₂ Extraction | Chrysanthemum cinerariaefolium flowers | Not specified | 0.85 - 3.76% of dry weight (crude extract) | Temperature: 40°C; Pressure: up to 300 bar. | [9] |
Experimental Protocols
Protocol 1: Purification of this compound from a Crude Extract using Silica Gel Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel 60 (70-230 mesh) in 100% hexane.
-
Pour the slurry into a glass chromatography column and allow it to pack under gravity, ensuring a uniform bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
Wash the column with hexane until the bed is stable and the eluent is clear.
-
-
Sample Loading:
-
Dissolve the crude extract containing this compound in a minimal volume of dichloromethane or the initial mobile phase (e.g., 100% hexane).
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate in increasing percentages (e.g., 2%, 5%, 10%, 20%, etc.). The optimal gradient should be determined by prior TLC analysis.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Monitor the elution of this compound by spotting fractions on a TLC plate and visualizing under UV light (if applicable) or with a suitable stain.
-
Combine the fractions that contain pure this compound based on the TLC analysis.
-
-
Final Concentration:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Analytical HPLC Method for Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm i.d. x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 50% Mobile Phase B over 20-30 minutes can be a good starting point. This should be optimized for the specific impurity profile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by acquiring a UV spectrum of a this compound standard (typically in the range of 210-230 nm).
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent and filter through a 0.22 µm syringe filter before injection.
Visualizations
Caption: A generalized experimental workflow for the purification of high-purity this compound.
Caption: A logical troubleshooting workflow for common chromatographic issues during this compound purification.
References
- 1. High-performance liquid chromatography study of the enantiomer separation of chrysanthemic acid and its analogous compounds on a terguride-based stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Purification of pyrethrins from flowers of Chrysanthemum cineraraeflium by high-speed counter-current chromatography based on coordination reaction with silver nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Modification of chrysanthemum odour and taste with this compound synthase induces strong dual resistance against cotton aphids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ukessays.com [ukessays.com]
troubleshooting low yields in enzymatic synthesis of Chrysanthemol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the enzymatic synthesis of chrysanthemol, a key precursor to pyrethrin insecticides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My enzymatic reaction is producing very low or no this compound. What are the primary causes?
Low yields in the enzymatic synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is essential. The main areas to investigate are:
-
Enzyme Activity and Stability: The core of the synthesis is the active Chrysanthemyl Diphosphate Synthase (CDS).
-
Substrate Quality and Concentration: The purity and concentration of the substrate, dimethylallyl diphosphate (DMAPP), are critical.
-
Reaction Conditions: The pH, temperature, and cofactor concentrations must be optimal.
-
Product Volatility and Degradation: this compound is a volatile compound, which can lead to losses during the reaction and workup.
The following sections will guide you through troubleshooting each of these areas.
Q2: How can I determine if my Chrysanthemyl Diphosphate Synthase (CDS) is inactive or has low activity?
To isolate issues with your enzyme, consider the following:
-
Improper Protein Folding/Expression: If you are producing recombinant CDS in a host like E. coli, suboptimal expression conditions (e.g., high temperature, incorrect inducer concentration) can lead to misfolded, insoluble, and inactive protein.[1][2][3] It is advisable to optimize expression by testing different temperatures (e.g., 18-25°C) and induction times.[1][4]
-
Enzyme Instability and Degradation: CDS can be unstable if not stored properly. Purified enzymes should be stored at -80°C in small aliquots to prevent multiple freeze-thaw cycles. The addition of glycerol (e.g., 12.5% v/v) can help stabilize the enzyme.[5] If using cell lysates, the presence of proteases can degrade your enzyme; consider adding protease inhibitors during purification.
-
Activity Assay: Perform a control experiment with known active CDS, if available. You can also verify the expression and purification of the enzyme using SDS-PAGE.[4]
Q3: My enzyme seems to be active, but the yield is still low. Could the substrate be the issue?
Yes, substrate-related issues are a common cause of low yield:
-
Substrate Inhibition: High concentrations of the substrate, DMAPP, can paradoxically inhibit the second step of the reaction catalyzed by CDS (the conversion of chrysanthemyl diphosphate (CPP) to this compound).[6][7] The optimal concentration of DMAPP for this compound production is around 100-300 µM.[5][8] At higher concentrations, the intermediate CPP accumulates, but the final this compound product decreases.[5]
-
Substrate Quality: Ensure you are using high-purity DMAPP. Substrate degradation can lead to failed reactions.
Q4: I've confirmed my enzyme and substrate are fine. What reaction conditions should I optimize?
Optimal reaction conditions are crucial for maximizing this compound yield:
-
pH and Buffer: The optimal pH for CDS activity is typically between 7.0 and 7.5.[5][9] Buffers such as MOPSO or Tris-HCl are commonly used.[5]
-
Temperature: The reaction should be incubated at an optimal temperature, generally around 30°C.[5]
-
Cofactors: CDS requires a divalent metal ion cofactor, most commonly magnesium (Mg²⁺), for its activity.[9][10][11] Ensure that MgCl₂ is present in your reaction buffer at an appropriate concentration (e.g., 1-10 mM).[5][9]
Q5: I'm getting a product, but the yield is inconsistent and often lower than expected. What else could be going wrong?
-
Product Volatility: this compound is a volatile compound. To prevent its loss during the reaction, it is recommended to use a pentane overlay in the reaction vessel.[5][8] This organic layer will trap the volatile this compound as it is produced.
-
Product Detection Issues: If you are using GC-MS for analysis, ensure your sample preparation method is suitable for volatile compounds. Techniques like headspace solid-phase microextraction (HS-SPME) are ideal for this purpose.[12]
Data Presentation
Table 1: Kinetic Parameters of Chrysanthemyl Diphosphate Synthase (CDS)
| Substrate | Michaelis-Menten Constant (Kₘ) | Notes | Reference(s) |
| Chrysanthemyl Diphosphate (CPP) | ~196 µM | This represents the affinity of the enzyme for the intermediate in the second reaction step. | [5][6][7][8] |
| Dimethylallyl Diphosphate (DMAPP) | ~100 µM | This is the concentration required for half-maximal activity for the overall production of this compound. | [6][7][8] |
Table 2: Optimal Reaction Conditions for this compound Synthesis
| Parameter | Optimal Range/Value | Notes | Reference(s) |
| pH | 7.0 - 7.5 | Activity can decrease sharply outside this range. | [5][9] |
| Temperature | ~30°C | Higher temperatures may lead to enzyme denaturation. | [5] |
| Cofactor | 1-10 mM MgCl₂ | Magnesium is essential for catalytic activity. | [5][9] |
| DMAPP Concentration | 40 - 300 µM | Higher concentrations can lead to substrate inhibition. | [5] |
Experimental Protocols
Protocol 1: Enzymatic Assay of this compound Synthase (CDS)
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following components:
-
15 mM MOPSO buffer (pH 7.0)
-
1 mM MgCl₂
-
2 mM Dithioerythritol
-
12.5% (v/v) Glycerol
-
0.1% (v/v) Tween 20
-
1 mM Ascorbic Acid
-
Varying concentrations of DMAPP (e.g., 50 µM, 100 µM, 200 µM, 400 µM)
-
-
Enzyme Addition: Add the purified CDS enzyme to the reaction mixture.
-
Pentane Overlay: Carefully add an equal volume of pentane on top of the aqueous reaction mixture to capture the volatile this compound.
-
Incubation: Incubate the reaction at 30°C for an extended period (e.g., 20-96 hours), as the in vitro reaction can be slow.[5][8]
-
Extraction: After incubation, vortex the tube to mix the layers thoroughly. Centrifuge to separate the phases.
-
Analysis: Carefully remove the upper pentane layer for GC-MS analysis.
Protocol 2: Recombinant Expression and Purification of CDS in E. coli
-
Vector Construction: Subclone the open reading frame of the CDS gene (without the putative plastidial targeting sequence) into an E. coli expression vector, such as pRSET-A, with an N-terminal His-tag.[8][13]
-
Transformation: Transform the expression vector into a suitable E. coli strain, like BL21(AI).[8]
-
Expression:
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 1.4 mM β-mercaptoethanol).[8]
-
Lyse the cells by sonication.
-
Centrifuge to pellet the cell debris.
-
-
Purification:
Protocol 3: GC-MS Analysis of this compound
-
Sample Preparation:
-
For in vitro assays, use the pentane extract directly.
-
For in vivo analysis from plant tissues, use headspace solid-phase microextraction (HS-SPME) for optimal recovery of the volatile this compound.[12]
-
-
GC Conditions:
-
MS Conditions:
-
Identification: Compare the mass spectrum and retention time of the peak of interest with an authentic this compound standard.
Mandatory Visualization
Caption: Biosynthetic pathway of this compound from DMAPP.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Logic diagram for optimizing recombinant CDS expression.
References
- 1. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. biomatik.com [biomatik.com]
- 4. benchchem.com [benchchem.com]
- 5. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with this compound Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chrysanthemyl diphosphate synthase operates in planta as a bifunctional enzyme with this compound synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chrysanthemyl diphosphate synthase: Isolation of the gene and characterization of the recombinant non-head-to-tail monoterpene synthase from Chrysanthemum cinerariaefolium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Magnesium: Biochemistry, Nutrition, Detection, and Social Impact of Diseases Linked to Its Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The power of magnesium: unlocking the potential for increased yield, quality, and stress tolerance of horticultural crops - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Chrysanthemyl diphosphate synthase: isolation of the gene and characterization of the recombinant non-head-to-tail monoterpene synthase from Chrysanthemum cinerariaefolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative Analysis of the Chemical Constituents of Chrysanthemum morifolium with Different Drying Processes Integrating LC/GC–MS−Based, Non-Targeted Metabolomics [mdpi.com]
Technical Support Center: Chrysanthemol Synthase Activity & Substrate Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chrysanthemol Synthase (CHS), also known as Chrysanthemyl Diphosphate Synthase (CDS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on overcoming substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound Synthase and what are its substrates?
A1: this compound Synthase (CHS/CDS) is a bifunctional enzyme crucial in the biosynthesis of pyrethrins, a class of natural insecticides.[1][2][3] It catalyzes a two-step reaction. First, it condenses two molecules of dimethylallyl diphosphate (DMAPP) to form chrysanthemyl diphosphate (CPP). Subsequently, it hydrolyzes the diphosphate group of CPP to produce this compound.[1][4] Therefore, both DMAPP and CPP can be considered substrates for the overall this compound production.
Q2: My enzyme activity is decreasing at high substrate concentrations. Is this expected?
A2: Yes, this is a known characteristic of this compound Synthase. The enzyme exhibits significant substrate inhibition at elevated concentrations of DMAPP.[1][2][4] While the production of the intermediate, CPP, continues to increase with higher DMAPP concentrations, the final conversion to this compound is inhibited.[1]
Q3: What are the optimal substrate concentrations for this compound Synthase activity?
A3: The ideal substrate concentrations depend on the specific goal of your experiment. For the conversion of CPP to this compound, the Michaelis-Menten constant (Km) is approximately 196 µM.[1][2] For the overall reaction from DMAPP to this compound, the DMAPP concentration for half-maximal activity is around 100 µM.[1][2][4] Significant substrate inhibition is observed at DMAPP concentrations above 150 µM.[1]
Q4: What are the general strategies to overcome substrate inhibition?
A4: The primary strategies to mitigate substrate inhibition in this compound Synthase activity are:
-
Substrate Concentration Optimization: Carefully titrate the DMAPP concentration in your assays to find the optimal level that maximizes this compound production without causing significant inhibition.
-
Protein Engineering: Modify the enzyme's amino acid sequence through techniques like site-directed mutagenesis or directed evolution to alter its kinetic properties and reduce its susceptibility to substrate inhibition.
Troubleshooting Guide for this compound Synthase Assays
This guide addresses common problems encountered during in vitro assays of this compound Synthase activity.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low this compound production | Inactive enzyme | - Ensure proper expression and purification of the enzyme. A general protocol is provided in the Experimental Protocols section. - Verify the integrity of the purified protein using SDS-PAGE. |
| Incorrect assay conditions | - Confirm the pH of the assay buffer is within the optimal range (typically pH 7.0-7.8). - Ensure the presence of essential cofactors like MgCl₂. - Check the incubation temperature (usually 30°C). | |
| Substrate degradation | - Use freshly prepared substrates (DMAPP and CPP). - Store substrate stocks appropriately to prevent degradation. | |
| Issues with product extraction or detection | - Use a volatile overlay like pentane during the reaction to capture the this compound product. - Ensure your GC-MS method is optimized for the detection of this compound. | |
| High variability between replicates | Inaccurate pipetting | - Use calibrated pipettes and prepare a master mix for the reaction components to ensure consistency.[5] |
| Incomplete mixing of reagents | - Gently vortex all solutions before use.[5] | |
| DMAPP concentration is at the threshold of inhibition | - Lower the DMAPP concentration to a level well below the inhibitory range to improve assay robustness. | |
| This compound production decreases at higher DMAPP concentrations | Substrate inhibition | - This is an intrinsic property of the enzyme.[1][4] - Perform a substrate titration to identify the optimal DMAPP concentration for your specific experimental setup. - Consider protein engineering strategies to reduce substrate inhibition (see below). |
Quantitative Data Summary
The following tables summarize key kinetic parameters and production rates for this compound Synthase.
Table 1: Kinetic Parameters of this compound Synthase
| Substrate | Product | Km (µM) | kcat (min-1) | Reference(s) |
| Chrysanthemyl diphosphate (CPP) | This compound | 196 ± 23 | 3.3 ± 0.2 x 10-3 | [1] |
| Dimethylallyl diphosphate (DMAPP) | This compound | ~100 (for half-maximal activity) | Not reported | [1][2][4] |
Table 2: this compound Production in Transgenic Plants Overexpressing this compound Synthase
| Plant System | This compound Emission Rate | Reference(s) |
| Transgenic Tobacco | 0.12–0.16 µg·h⁻¹·g⁻¹ fresh weight | [1][2] |
| Transgenic Chrysanthemum morifolium | ~47 pmol·h⁻¹·g⁻¹ fresh weight | [3][6] |
Experimental Protocols
Protocol 1: this compound Synthase Activity Assay
This protocol is adapted from established methods for assaying terpene synthase activity.[1][7]
Reaction Mixture (100 µL total volume):
-
15 mM MOPSO, pH 7.0
-
2 mM Dithiothreitol (DTT)
-
12.5% (v/v) Glycerol
-
1 mM MgCl₂
-
1 mM Ascorbic acid
-
0.1% (v/v) Tween 20
-
Substrate:
-
For CPP to this compound: Varying concentrations of CPP (e.g., 10-600 µM)
-
For DMAPP to this compound: Varying concentrations of DMAPP (e.g., 40-600 µM)
-
-
35 µg of purified CHS enzyme
Procedure:
-
Combine all reaction components except the enzyme in a microcentrifuge tube.
-
Add a 100 µL pentane overlay to each tube to capture the volatile this compound product.
-
Initiate the reaction by adding the purified CHS enzyme.
-
Incubate at 30°C for 20-96 hours. The long incubation time is necessary due to the enzyme's low turnover rate with DMAPP.[1]
-
To stop the reaction and extract the product, vortex the tube and centrifuge to separate the phases.
-
Carefully remove the pentane layer for GC-MS analysis.
-
The remaining aqueous phase can be treated with alkaline phosphatase to hydrolyze any remaining CPP to this compound for quantification, providing a measure of the first reaction step.[8]
Protocol 2: Recombinant Expression and Purification of this compound Synthase
This is a general protocol for expressing and purifying His-tagged this compound Synthase in E. coli.[7][9]
Expression:
-
Clone the coding sequence of this compound Synthase (without the plastid transit peptide) into a suitable E. coli expression vector (e.g., a pET vector with an N-terminal His-tag).
-
Transform the plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 16-20°C) overnight to improve protein solubility.
Purification:
-
Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity chromatography column.
-
Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM).
-
Elute the His-tagged this compound Synthase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Desalt the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.8, 100 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.
-
Assess the purity of the protein by SDS-PAGE.
Strategies to Overcome Substrate Inhibition
Optimization of Substrate Concentration
As a first approach, systematically vary the concentration of DMAPP in your enzymatic assays to determine the optimal concentration that yields the highest rate of this compound production. This will allow you to work in a range where the enzyme is most efficient and substrate inhibition is minimized.
Protein Engineering
Protein engineering offers a more advanced approach to permanently alter the enzyme's properties and reduce substrate inhibition.
Substrate inhibition in enzymes can occur when a second substrate molecule binds to the enzyme-substrate complex, forming an unproductive ternary complex.[10] By modifying amino acid residues in or near the active site, it may be possible to decrease the affinity for this second, inhibitory substrate molecule without compromising the initial substrate binding and catalysis.
Caption: A generalized workflow for protein engineering of this compound Synthase to reduce substrate inhibition.
Key Steps:
-
Mutagenesis:
-
Site-Directed Mutagenesis: Based on the homology model, specific amino acid residues can be targeted for mutation. For example, bulky residues in the active site could be replaced with smaller ones to potentially hinder the binding of a second substrate molecule.
-
Directed Evolution: This approach involves creating a large library of random mutants of the this compound Synthase gene and then screening for variants that exhibit reduced substrate inhibition.
-
-
Screening and Characterization: The mutant enzymes need to be expressed, purified, and then screened for their activity at high DMAPP concentrations. Promising candidates should then be subjected to a detailed kinetic analysis to quantify the reduction in substrate inhibition and any other changes in their catalytic properties.
Note: While the principles of protein engineering are well-established for terpene cyclases, specific mutations in this compound Synthase to overcome substrate inhibition have not been extensively reported in the available literature. The proposed workflow provides a rational approach for researchers to undertake such investigations.
References
- 1. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with this compound Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chrysanthemyl diphosphate synthase operates in planta as a bifunctional enzyme with this compound synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modification of chrysanthemum odour and taste with this compound synthase induces strong dual resistance against cotton aphids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. docs.abcam.com [docs.abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Chrysanthemol Extraction from Chrysanthemum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Chrysanthemol from Chrysanthemum species, particularly Chrysanthemum cinerariifolium (Pyrethrum). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate efficient and effective extraction processes.
Frequently Asked Questions (FAQs)
Q1: Which Chrysanthemum species is the best source for this compound extraction?
A1: Chrysanthemum cinerariifolium, also known as pyrethrum, is the primary commercial source for pyrethrins, which includes this compound. This compound is a direct precursor in the biosynthesis of pyrethrins.[1][2][3][4]
Q2: What are the most effective methods for extracting this compound?
A2: Several methods can be employed, with the choice depending on available equipment, desired purity, and scalability. Modern techniques such as Supercritical Fluid Extraction (SFE) with CO2, Ultrasound-Assisted Extraction (UAE), and Microwave-Assisted Extraction (MAE) are highly efficient.[5][6] Traditional methods like Soxhlet and maceration with organic solvents are also effective but may be more time- and solvent-intensive.[1][3]
Q3: Which solvents are most suitable for this compound extraction?
A3: The choice of solvent is critical and depends on the extraction method. For traditional methods, non-polar or moderately polar solvents are effective. Hexane is a common choice for extracting pyrethrins and, by extension, this compound, due to its ability to dissolve the active ingredients effectively without co-extracting excessive amounts of natural contaminants like pigments and waxes.[7] Acetone and ethanol have also been used effectively.[2] For SFE, supercritical CO2 is the primary solvent, sometimes modified with a co-solvent like ethanol.
Q4: How can I quantify the amount of this compound in my extract?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for both qualitative and quantitative analysis of this compound.[8] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for the analysis of the broader profile of pyrethrins, but may be less suitable for the volatile this compound.[9][10]
Q5: What is the typical yield of this compound from Chrysanthemum cinerariifolium?
A5: The yield of total pyrethrins, which includes this compound as a component, typically ranges from 0.9% to over 3.0% of the dry weight of the flowers, depending on the plant variety, cultivation conditions, and extraction efficiency.[7] Specific yields of this compound are less commonly reported as it is an intermediate in the pyrethrin biosynthetic pathway.
Troubleshooting Guides
This section addresses common issues that may arise during the extraction and analysis of this compound.
Issue 1: Low Extraction Yield
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | This compound is a monoterpenoid alcohol. Ensure the solvent polarity is appropriate. For solvent extraction, consider using hexane or a medium-polarity solvent. If using supercritical CO2, optimize the pressure and temperature to adjust the solvent density.[11] |
| Inefficient Cell Disruption | Ensure the plant material is finely ground to increase the surface area for extraction. A particle size of around 0.5 mm is often optimal.[2] For UAE and MAE, ensure sufficient power and time are applied to disrupt the plant cell walls. |
| Degradation of this compound | This compound can be heat-sensitive.[12] Avoid prolonged exposure to high temperatures during extraction and solvent evaporation. For thermal methods, use the lowest effective temperature. Consider using non-thermal methods like SFE at moderate temperatures (e.g., 35-50°C).[13] |
| Suboptimal Extraction Parameters | Systematically optimize parameters such as extraction time, temperature, pressure (for SFE), and solid-to-liquid ratio. Refer to the data tables below for reported optimal conditions for similar compounds. |
| Poor Quality Plant Material | The concentration of this compound can vary based on the plant's genetics, maturity at harvest, and post-harvest handling. Use high-quality, properly dried flower heads for the best results.[3] |
Issue 2: Co-extraction of Impurities
| Potential Cause | Troubleshooting Steps |
| Solvent with Broad Selectivity | Highly polar solvents may extract a wide range of compounds. If purity is an issue, a less polar solvent like hexane may be more selective for this compound and other pyrethrins.[7] |
| Suboptimal SFE Conditions | In Supercritical Fluid Extraction, selectivity can be finely tuned. Adjusting the CO2 density by changing the pressure and temperature can help to selectively extract this compound while leaving more polar or less volatile impurities behind. |
| Lack of Post-Extraction Clean-up | Consider a post-extraction "winterization" step. This involves dissolving the crude extract in a solvent like ethanol and then cooling it to a low temperature (e.g., -20°C) to precipitate waxes and other lipids, which can then be removed by filtration. |
Issue 3: Poor GC-MS Analysis Results (Peak Tailing, Ghost Peaks, Poor Resolution)
| Potential Cause | Troubleshooting Steps |
| Active Sites in the GC System | This compound has a hydroxyl group that can interact with active sites in the injector liner or the column, leading to peak tailing. Use a deactivated liner and a high-quality, low-bleed GC column.[14] |
| Contamination | Ghost peaks can result from contamination in the syringe, injector, or carryover from a previous injection.[15] Clean the syringe and injector port regularly. Run a blank solvent injection to check for contamination. |
| Inappropriate GC Column | A non-polar or mid-polarity column, such as a DB-5MS or equivalent, is generally suitable for the analysis of terpenoids like this compound. Ensure the column is in good condition. |
| Suboptimal Temperature Program | An inadequate temperature program can lead to poor separation of isomers or co-elution with other compounds. Optimize the temperature ramp rate and hold times to improve resolution.[16] |
| Sample Overload | Injecting too concentrated a sample can lead to peak fronting or tailing. Dilute the sample if necessary. |
Data Presentation: Optimized Extraction Parameters
The following tables summarize optimized parameters from various studies on the extraction of compounds from Chrysanthemum species. While not all are specific to this compound, they provide a strong starting point for method development.
Table 1: Ultrasound-Assisted Extraction (UAE) Parameters for Flavonoids from Chrysanthemum morifolium [17]
| Parameter | Optimal Value |
| Ultrasonic Duration | 35 min |
| Ethanol Concentration | 75% |
| Temperature | 80°C |
| Liquid-to-Solid Ratio | 25:1 (mL:g) |
Table 2: Supercritical Fluid Extraction (SFE) of Pyrethrins from Chrysanthemum cinerariifolium [13]
| Parameter | Optimal Value |
| Pressure | 10 MPa |
| Temperature | 35°C |
| CO2 Flow Rate | 10 g/min |
| Extraction Time | 5 hours |
Table 3: Solvent-Free Microwave Extraction (SFME) of Essential Oil from Chrysanthemum indicum [18]
| Parameter | Optimal Value (Dried Flowers) |
| Material-to-Liquid Ratio | 1:5 (g:mL) |
| Soaking Time | 3 hours |
| Extraction Time | 60 min |
| Microwave Power | 540 W |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the Chrysanthemum cinerariifolium flower heads at a temperature no higher than 50°C to prevent degradation of thermolabile compounds.[3] Grind the dried flowers to a fine powder (e.g., 0.5 mm particle size).[2]
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it into a 500 mL flask.
-
Add 250 mL of 75% ethanol (a 25:1 liquid-to-solid ratio).[17]
-
Place the flask in an ultrasonic bath.
-
Sonicate for 35 minutes at a controlled temperature of around 50-60°C. Note: While 80°C was optimal for flavonoids, a lower temperature is recommended to minimize potential degradation of this compound.
-
-
Filtration and Concentration:
-
Filter the extract through a suitable filter paper to remove the solid plant material.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 45°C.
-
-
Analysis: Prepare the concentrated extract for GC-MS analysis by dissolving it in a suitable solvent like hexane or ethyl acetate.
Protocol 2: Supercritical Fluid Extraction (SFE) of this compound
-
Sample Preparation: As described in the UAE protocol, use dried and finely ground Chrysanthemum cinerariifolium flower heads.
-
Extraction:
-
Load approximately 20-30 g of the powdered material into the SFE extraction vessel.[13]
-
Set the extraction parameters:
-
Begin the extraction and collect the extract from the separator. The extraction can be run for a duration of 2 to 5 hours.
-
-
Collection and Analysis:
-
The extracted this compound will be collected in the cyclone separator.
-
Dissolve the collected extract in a minimal amount of an appropriate solvent for transfer and subsequent analysis by GC-MS.
-
Protocol 3: GC-MS Analysis of this compound
-
Sample Preparation:
-
Prepare a stock solution of the extract in hexane or ethyl acetate.
-
If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.
-
For volatile analysis, Headspace Solid-Phase Microextraction (HS-SPME) can be used for clean sample introduction.[19]
-
-
Chromatographic Conditions (Example):
-
GC System: Agilent GC-MS or equivalent.
-
Column: DB-5MS (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 5°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
-
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Identification: Identify this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
Visualizations
Caption: General experimental workflow for this compound extraction and analysis.
Caption: Troubleshooting logic for addressing low this compound extraction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison Of Factors On The Total Pyrethrin Content Extraction From Pyrethrum Flower (chrysanthemum Cinerariaefolium). [journalijar.com]
- 3. Pyrethrum (Chrysanthemum cinerariifolium) Flowers’ Drying Conditions for Optimum Extractable Pyrethrins Content | Otieno | Journal of Plant Studies | CCSE [ccsenet.org]
- 4. mediabros.store [mediabros.store]
- 5. Assessment of Pyrethrin Novel Green Extraction Methods from Dalmatian Pyrethrum (Tanacetum cinerariifolium) [mdpi.com]
- 6. CN104711121A - Method for extracting chrysanthemum indicum essential oil in ultrasonic-assisted solvent-free microwave extraction manner - Google Patents [patents.google.com]
- 7. ukdiss.com [ukdiss.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of natural pyrethrins by liquid chromatography-electron ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of solvent polarity on the extraction of components of pharmaceutical plastic containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ukessays.com [ukessays.com]
- 13. Supercritical Extraction of a Natural Pyrethrin-Rich Extract from Chrysanthemum Cinerariifolium Flowers to Be Impregnated into Polypropylene Films Intended for Agriculture Applications | MDPI [mdpi.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. Extraction of flavonoids from Chrysanthemum morifolium and antitumor activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Extracting Process of Essential Oil from <i>Chrysanthemum indicum</i> by Solvent-free Microwave Extraction and Its Components Analysis [spgykj.com]
- 19. benchchem.com [benchchem.com]
Validation & Comparative
The Definitive Guide to the Structural Validation of Chrysanthemol: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical analysis. This guide provides a comprehensive comparison of the analytical techniques used to validate the structure of chrysanthemol, a key monoterpenoid alcohol and a precursor to pyrethrin insecticides.
While a direct single-crystal X-ray diffraction analysis of this compound is not readily found in publicly accessible literature, its structure has been unequivocally established through a combination of spectroscopic methods and the crystallographic analysis of its derivatives, notably the pyrethroid insecticides. This guide will delve into the experimental data supporting the structure of this compound, comparing the powerful, yet distinct, approaches of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
Unraveling the Molecular Architecture: A Tale of Two Techniques
The structural elucidation of this compound and its derivatives relies on piecing together evidence from various analytical methods. X-ray crystallography provides a definitive snapshot of a molecule's arrangement in a crystalline solid, while NMR spectroscopy reveals the connectivity and chemical environment of atoms in a solution.
X-ray Crystallography: The Gold Standard for Solid-State Structure
X-ray crystallography offers unparalleled precision in determining the spatial arrangement of atoms within a crystal lattice. Although a crystal structure for this compound itself is not available, the extensive crystallographic data for its ester derivatives, the pyrethroids, provide irrefutable evidence for the core this compound framework.
Experimental Protocol: Single-Crystal X-ray Diffraction of a Pyrethroid Derivative (A Representative Example)
A suitable single crystal of the pyrethroid compound is mounted on a goniometer. The crystal is then cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations. A focused beam of monochromatic X-rays is directed at the crystal. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. The crystal is rotated to collect a complete set of diffraction data. These data are then processed to determine the unit cell dimensions, space group, and the electron density map of the molecule. From this map, the positions of the individual atoms can be determined and the molecular structure is refined.
Table 1: Comparative Crystallographic Data for Representative Pyrethroid Insecticides
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | R-factor |
| α-cypermethrin Form I | C₂₂H₁₉Cl₂NO₃ | Monoclinic | C2/c | 35.853 | 9.296 | 6.212 | 90 | 0.059[1] |
| Acrynathryn (RU 38702) | C₂₆H₂₇F₆NO₅ | Orthorhombic | P2₁2₁2₁ | 10.931 | 11.231 | 22.846 | 90 | 0.084[2] |
| RU 38181 | C₂₇H₂₉NO₅ | Monoclinic | P2₁ | 17.740 | 6.133 | 11.064 | 98.96 | 0.054[2] |
This table presents data for complex pyrethroid esters, which incorporate the fundamental this compound structural motif.
NMR Spectroscopy: A Window into the Molecular Environment in Solution
NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR provide detailed information about the number and types of protons and carbon atoms, their connectivity, and their stereochemical relationships.
Experimental Protocol: NMR Spectroscopic Analysis of this compound
A small sample of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The tube is inserted into the NMR spectrometer. For ¹H NMR, a radiofrequency pulse is applied, and the resulting signal (the free induction decay, or FID) is detected and Fourier transformed to produce the spectrum. For ¹³C NMR, similar principles apply, often with proton decoupling to simplify the spectrum. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are then performed to establish proton-proton and proton-carbon correlations, respectively, which are crucial for assembling the molecular structure.
Table 2: Representative ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 | ~1.0-1.2 | ~25-30 |
| H-3 | ~4.9-5.1 | ~120-125 |
| CH₂OH | ~3.4-3.6 | ~60-65 |
| C(CH₃)₂ | ~1.1-1.3 | ~20-28 |
| =C(CH₃)₂ | ~1.7 | ~18, 25 |
| C-2 | - | ~30-35 |
| C-4 | - | ~135-140 |
Note: The exact chemical shifts can vary depending on the solvent and the specific isomer.
Workflow for Structural Elucidation
The following diagram illustrates the complementary roles of X-ray crystallography and NMR spectroscopy in the structural validation of a natural product like this compound.
Caption: Workflow for the structural elucidation of this compound.
Conclusion: A Synergistic Approach to Structural Validation
References
Comparative Insecticidal Efficacy of Chrysanthemol Derivatives: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the insecticidal efficacy of various Chrysanthemol derivatives, commonly known as pyrethroids. The information presented is intended for researchers, scientists, and professionals involved in drug development and pest management. This document summarizes quantitative performance data, details common experimental protocols, and illustrates the key mechanism of action.
Quantitative Comparison of Insecticidal Efficacy
The insecticidal activity of this compound derivatives can vary significantly based on their specific chemical structures. The following tables provide a summary of the lethal dose required to kill 50% (LD50) or 95% (LD95) of the tested insect populations. Lower values indicate higher insecticidal efficacy.
Table 1: Comparative Toxicity of Pyrethroids to Housefly (Musca domestica) by Topical Application
| This compound Derivative | LD50 (µ g/insect ) | LD95 (µ g/insect ) | Relative Effectiveness (based on LD95) |
| Deltamethrin | 0.0035 | 0.0094 | 1.00 |
| Lambda-cyhalothrin | 0.0053 | 0.0188 | 0.50 |
| Alpha-cypermethrin | 0.0075 | 0.0247 | 0.38 |
| Cypermethrin | 0.0125 | 0.0549 | 0.17 |
| Cyfluthrin | 0.0126 | 0.0743 | 0.13 |
| Permethrin | 0.0253 | 0.1345 | 0.07 |
| Fenvalerate | 0.0336 | 0.2427 | 0.04 |
Data sourced from a study evaluating the efficacy of seven pyrethroids against a susceptible strain of Musca domestica L.[1]
Table 2: Comparative Toxicity of Pyrethroids to Yellow Fever Mosquito (Aedes aegypti) by Topical Application
| This compound Derivative | LD50 (µg/g) |
| Deltamethrin | 0.057 |
| Bifenthrin | Not Available in this study |
| Permethrin | Not Available in this study |
| Prallethrin | 19.42 |
Data from a study determining the differential toxicity of various insecticides to Aedes aegypti[2][3][4].
Experimental Protocols
The following are generalized methodologies for common bioassays used to determine the insecticidal efficacy of this compound derivatives.
Topical Application Bioassay
This method is used to determine the dose of an insecticide that is lethal to an insect upon direct contact.
a. Insect Rearing:
-
A susceptible strain of the target insect (e.g., Musca domestica or Aedes aegypti) is reared under controlled laboratory conditions (typically 27±2°C, 75±10% relative humidity, and a 12:12 hour light:dark photoperiod).[5]
-
Larvae are provided with an appropriate diet until pupation.
-
Adults are maintained on a sugar and water solution. For mosquitoes, blood meals are provided for egg production.
b. Insecticide Preparation:
-
Technical grade pyrethroid is dissolved in a suitable solvent, typically acetone, to create a stock solution.[1]
-
A series of serial dilutions are prepared from the stock solution to create a range of concentrations for testing.
c. Application:
-
Adult female insects (typically 3-5 days old) are anesthetized, often using carbon dioxide or by chilling.[5]
-
A micro-applicator is used to apply a precise volume (e.g., 1 microliter) of the insecticide solution to the dorsal thorax of each insect.[2][4]
-
A control group is treated with the solvent alone.
d. Observation and Data Analysis:
-
Treated insects are placed in recovery containers with access to food and water.
-
Mortality is recorded at a set time point, usually 24 hours post-treatment.[2][4]
-
The results are analyzed using probit analysis to determine the LD50 and LD95 values.
WHO Tube Test (Insecticide-Impregnated Paper Bioassay)
This is a standardized method developed by the World Health Organization (WHO) for monitoring insecticide resistance in adult mosquitoes.
a. Materials:
-
WHO tube test kit, which includes exposure tubes, holding tubes, and slide units.[5]
-
Insecticide-impregnated papers at a diagnostic concentration and control papers impregnated with the carrier oil only.[5]
b. Procedure:
-
Non-blood-fed female mosquitoes, 3-5 days old, are collected and introduced into the holding tubes.[5]
-
They are then transferred to the exposure tubes containing the insecticide-impregnated paper.
-
The exposure period is typically one hour.[6]
-
After exposure, the mosquitoes are transferred back to the holding tubes, which are lined with clean paper.
-
A 10% sugar solution is provided during the 24-hour recovery period.
c. Data Collection:
-
The number of dead mosquitoes is recorded after 24 hours.
-
Mortality rates are calculated and, if necessary, corrected using Abbott's formula if mortality is observed in the control group.
Mechanism of Action: Signaling Pathway
This compound derivatives primarily exert their insecticidal effect by targeting the voltage-gated sodium channels in the insect's nervous system.[7] The following diagram illustrates this mechanism.
Caption: Mechanism of action of this compound derivatives on insect voltage-gated sodium channels.
References
- 1. researchgate.net [researchgate.net]
- 2. DIFFERENTIAL TOXICITY OF PYRETHROID AND ORGANOPHOSPHATE INSECTICIDES TO THE HONEY BEE, APIS MELLIFERA AND THE YELLOW FEVER MOSQUITO, AEDES AEGYPTI | Journal of the Florida Mosquito Control Association [journals.flvc.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.flvc.org [journals.flvc.org]
- 5. pacmossi.org [pacmossi.org]
- 6. Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests [who.int]
- 7. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of Chrysanthemol synthase from different species
A Comparative Analysis of Chrysanthemol Synthase Across Species
Introduction
This compound synthase (CHS), also known as chrysanthemyl diphosphate synthase (CDS), is a pivotal enzyme in the biosynthesis of irregular monoterpenes, most notably the pyrethrin insecticides.[1] This enzyme catalyzes a two-step reaction: the condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form chrysanthemyl diphosphate (CPP), and the subsequent conversion of CPP to this compound.[2][3] The unique cyclopropanation reaction sets it apart from typical terpene synthases.[4] While first identified and extensively studied in Chrysanthemum cinerariaefolium (pyrethrum), evidence suggests its presence in other species of the Asteraceae family, such as Artemisia.[2][4] This guide provides a comparative overview of this compound synthase, presenting available quantitative data, detailed experimental protocols for its characterization, and a visual representation of the experimental workflow.
Comparative Performance of this compound Synthase
The characterization of this compound synthase has been most thoroughly conducted for the enzyme from Chrysanthemum cinerariaefolium. While the enzyme has been identified in other species like Artemisia tridentata ssp. spiciformis, comprehensive kinetic data for a direct comparison is not yet widely available in the public domain.[2] The following table summarizes the known quantitative data for this compound synthase from Chrysanthemum cinerariaefolium.
| Parameter | Substrate | Value | Species |
| Michaelis Constant (Km) | Chrysanthemyl diphosphate (CPP) | 196 µM | Chrysanthemum cinerariaefolium |
| DMAPP concentration for half-maximal activity | Dimethylallyl diphosphate (DMAPP) | ~100 µM | Chrysanthemum cinerariaefolium |
| Substrate Inhibition | Dimethylallyl diphosphate (DMAPP) | Observed at elevated concentrations | Chrysanthemum cinerariaefolium |
Note: The bifunctional nature of the enzyme means it processes two substrates sequentially. The Km value shown is for the second step of the reaction. For the first step, where DMAPP is the substrate, a concentration for half-maximal activity is reported.[2][3]
Experimental Protocols
The following protocols are synthesized from multiple studies and provide a general framework for the expression, purification, and characterization of this compound synthase.[4][5]
Recombinant Expression and Purification of this compound Synthase
This protocol describes the expression of this compound synthase in Escherichia coli and its subsequent purification.
a. Gene Cloning and Vector Construction:
-
The coding sequence of this compound synthase is amplified from the cDNA of the source organism (e.g., Chrysanthemum cinerariaefolium).
-
The amplified gene is cloned into an appropriate expression vector, often containing a polyhistidine (His) tag for affinity purification (e.g., pET vector series).
b. Protein Expression:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate a larger volume of LB medium.
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.6 mM.
-
Continue to incubate the culture for an additional 4-8 hours at a lower temperature (e.g., 30°C) to enhance protein solubility.[4]
-
Harvest the cells by centrifugation.
c. Protein Purification:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the supernatant onto a Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column pre-equilibrated with lysis buffer.
-
Wash the column with a wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elute the His-tagged this compound synthase with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.
-
Dialyze the purified protein against a storage buffer and store at -80°C.
This compound Synthase Activity Assay
This protocol outlines the procedure to determine the enzymatic activity of purified this compound synthase.
a. Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 5 mM MgCl2, 0.5 mM DTT).[4]
-
The substrate is either DMAPP or CPP.
b. Assay Procedure:
-
In a reaction tube, combine the reaction buffer, purified this compound synthase (e.g., 30 µg), and the substrate (e.g., 2 mM DMAPP or varying concentrations of CPP for kinetic analysis) to a final volume of 0.5 mL.[4]
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 15 minutes to 2 hours for DMAPP as substrate, or up to 20 hours for CPP as substrate).[2][4]
-
Terminate the reaction by heating at 95°C for 2 minutes.[4]
-
If CPP is the product to be analyzed, it needs to be dephosphorylated. Add alkaline phosphatase and incubate at 37°C for 30 minutes to convert CPP to this compound.[4]
-
Extract the product, this compound, with an organic solvent such as tert-butyl methyl ether or hexane.[4]
-
Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS).
GC-MS Analysis of this compound
This protocol is for the identification and quantification of this compound from the enzyme assay.
a. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A capillary column suitable for terpene analysis (e.g., DB-5MS).[6]
b. GC-MS Conditions:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240°C) to separate the compounds.
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-450.[7]
c. Analysis:
-
Inject the extracted sample into the GC-MS.
-
Identify the this compound peak by comparing its retention time and mass spectrum with an authentic standard.[8][9]
-
Quantify the amount of this compound produced by integrating the peak area and comparing it to a calibration curve generated with known concentrations of the standard.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for the characterization of this compound synthase.
Caption: Experimental workflow for this compound synthase characterization.
Caption: Biosynthetic pathway of this compound catalyzed by this compound synthase.
References
- 1. scispace.com [scispace.com]
- 2. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with this compound Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chrysanthemyl diphosphate synthase operates in planta as a bifunctional enzyme with this compound synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chrysanthemyl diphosphate synthase: Isolation of the gene and characterization of the recombinant non-head-to-tail monoterpene synthase from Chrysanthemum cinerariaefolium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Expression and Purification [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. Comparative Analysis of Phytochemical Composition of Gamma-Irradiated Mutant Cultivars of Chrysanthemum morifolium [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Modification of chrysanthemum odour and taste with this compound synthase induces strong dual resistance against cotton aphids - PMC [pmc.ncbi.nlm.nih.gov]
Chrysanthemol vs. Pyrethrins: A Comparative Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative toxicological overview of chrysanthemol and pyrethrins. While both are intrinsically linked, with this compound being a biochemical precursor to pyrethrins, their toxicological profiles present notable distinctions, primarily arising from the greater complexity and ester functional groups of the pyrethrin molecules. This document summarizes available quantitative data, details experimental methodologies, and visualizes key biochemical pathways to offer a comprehensive resource for researchers.
Executive Summary
Pyrethrins, the active insecticidal compounds derived from the chrysanthemum flower (Chrysanthemum cinerariifolium), are a mixture of six structurally related esters.[1] These esters are formed from two acids (chrysanthemic acid and pyrethric acid) and three alcohols (pyrethrolone, cinerolone, and jasmolone). This compound is a monoterpenoid alcohol that serves as a crucial intermediate in the biosynthesis of the chrysanthemic acid moiety of pyrethrins.[2][3]
Toxicologically, pyrethrins are well-characterized neurotoxicants, primarily targeting the voltage-gated sodium channels of nerve cells in insects, leading to paralysis and death.[4][5] While exhibiting lower mammalian toxicity due to rapid metabolism, they can still elicit adverse effects at high doses.[5] In stark contrast, specific toxicological data for isolated this compound is largely unavailable in public literature. Safety data sheets for this compound often state "no data available" for acute oral, dermal, and inhalation toxicity.[6][7] However, GHS classification indicates that it is toxic to aquatic life with long-lasting effects.[8]
This guide will proceed to detail the known toxicological parameters of pyrethrins and highlight the significant data gap concerning this compound.
Data Presentation: Toxicological Endpoints
The following tables summarize the acute toxicity data for pyrethrins across various exposure routes and animal models. Due to the aforementioned data gap, a corresponding table for this compound cannot be provided.
Table 1: Acute Oral Toxicity of Pyrethrins
| Test Animal | LD50 (mg/kg) | Reference |
| Rat (male) | 2,370 | [9][10] |
| Rat (female) | 1,030 | [9][10] |
| Rat (general) | 200 - >2,600 | [11] |
| Mouse | 370 | [11][12] |
Table 2: Acute Dermal and Inhalation Toxicity of Pyrethrins
| Exposure Route | Test Animal | LC50/LD50 | Reference |
| Inhalation | Rat | LC50: 3,400 mg/m³ | [10] |
| Dermal | Rabbit | LD50: 300 mg/kg | [13] |
Table 3: Ecotoxicity of this compound and Pyrethrins
| Substance | Effect | Classification/Observation | Reference |
| This compound | Aquatic Toxicity | Toxic to aquatic life with long lasting effects | [8] |
| Pyrethrins | Aquatic Toxicity | Highly to very highly toxic to fish and aquatic invertebrates | [14] |
Mechanism of Action: Pyrethrins
The primary mechanism of action for pyrethrins is the disruption of normal nerve function by targeting voltage-gated sodium channels.[4]
As depicted, pyrethrins bind to voltage-gated sodium channels, preventing their closure. This leads to a prolonged influx of sodium ions, causing persistent depolarization of the nerve membrane. The neuron is then unable to repolarize, resulting in a state of hyperexcitation, which manifests as tremors, convulsions, and eventual paralysis of the organism.[4][12]
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of toxicological studies.
Acute Oral LD50 Determination
The acute oral lethal dose 50 (LD50) is a standardized measure of the acute toxicity of a substance. The experimental protocol generally involves the following steps:
This protocol, as described in various toxicology guidelines, involves the administration of a single dose of the test substance to a group of animals, typically rats, via oral gavage.[15][16] Graded doses are used across different groups of animals. The animals are then observed for a specified period, and the number of mortalities at each dose level is recorded. Statistical methods are then employed to calculate the LD50 value.[17]
Neurotoxicity Assessment
Assessing the neurotoxic effects of substances like pyrethrins involves a battery of tests designed to detect changes in behavior, motor function, and neurological health.
References
- 1. sciepub.com [sciepub.com]
- 2. Developmental Neurotoxicity of Pyrethroid Insecticides: Critical Review and Future Research Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cis-Chrysanthemol | 18383-59-0 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Neurotoxicity profile of supermethrin, a new pyrethroid insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CHRYSANTHEMYL ALCOHOL - Safety Data Sheet [chemicalbook.com]
- 7. This compound, 5617-92-5 [thegoodscentscompany.com]
- 8. This compound | C10H18O | CID 110685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. HEALTH EFFECTS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. EXTOXNET PIP - PYRETHRINS AND PYRETHROIDS [extoxnet.orst.edu]
- 12. Pyrethrum - IDLH | NIOSH | CDC [cdc.gov]
- 13. ecomist.co.nz [ecomist.co.nz]
- 14. epa.gov [epa.gov]
- 15. vtpp.ento.vt.edu [vtpp.ento.vt.edu]
- 16. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Comparative Analysis of Target Affinity and Efficacy
An Objective Comparison of the Cross-Reactivity Profiles of Chrysanthemol Analogs (Pyrethroids)
For researchers, scientists, and drug development professionals, understanding the target specificity and potential off-target effects of this compound analogs, commonly known as pyrethroids, is critical. This guide provides a comparative analysis of these compounds, focusing on their cross-reactivity with primary molecular targets and other neuronal ion channels. The information is supported by quantitative data from various experimental studies.
Pyrethroids are synthetic insecticides structurally based on natural pyrethrins, the active compounds in chrysanthemum flowers.[1] Their primary mechanism of action involves the disruption of voltage-gated sodium channel (VGSC) function in the nervous system.[2][3][4] However, their interaction is not limited to this single target, and differences in their chemical structure can lead to varied cross-reactivity profiles. Pyrethroids are broadly classified into two categories: Type I and Type II, based on the absence or presence of an α-cyano group, respectively. This structural distinction leads to different poisoning syndromes and variations in their interaction with other ion channels.[1][4]
The cross-reactivity of pyrethroid analogs can be quantified by comparing their potency (EC₅₀ or Kᵢ) and efficacy (Eₘₐₓ) across different molecular targets. The primary target is the VGSC, but secondary interactions, particularly with GABA-A receptors, have been noted for certain analogs.
Primary Target: Voltage-Gated Sodium Channel (VGSC) Activity
The principal effect of pyrethroids is to modify the gating kinetics of VGSCs, causing a prolonged influx of sodium ions (Na⁺) into neurons.[5][6] This activity can be measured using Na⁺-sensitive fluorescent dyes in primary neuronal cultures. A study by Cao et al. provides a direct comparison of the potency and efficacy of 11 structurally diverse pyrethroids in evoking Na⁺ influx.
Table 1: Comparative Potency and Efficacy of Pyrethroid Analogs on Na⁺ Influx in Cerebrocortical Neurons
| Compound | Type | Potency (EC₅₀, µM) | Efficacy (Eₘₐₓ, % of Deltamethrin) |
|---|---|---|---|
| Deltamethrin | II | 0.12 | 100 |
| S-bioallethrin | I | 0.28 | 90 |
| β-Cyfluthrin | II | 0.35 | 98 |
| λ-Cyhalothrin | II | 0.52 | 96 |
| Esfenvalerate | II | 0.58 | 83 |
| Tefluthrin | I | 1.10 | 103 |
| Fenpropathrin | II | 1.90 | 56 |
| Cypermethrin | II | >10 | 25 |
| Bifenthrin | I | >10 | 17 |
| Permethrin | I | Inactive | Inactive |
| Resmethrin | I | Inactive | Inactive |
Data sourced from Cao et al. (2011).[5]
Secondary Effect: Voltage-Gated Calcium Channel (VGCC) Activation
The sustained neuronal depolarization caused by VGSC modification leads to the secondary opening of VGCCs and an influx of calcium (Ca²⁺), a critical event in neurotoxicity. The ability of pyrethroids to induce Ca²⁺ influx is therefore an important measure of their functional impact.
Table 2: Comparative Potency of Pyrethroid Analogs on Ca²⁺ Influx in Neocortical Neurons
| Compound | Type | Potency (EC₅₀, µM) |
|---|---|---|
| Esfenvalerate | II | 0.2 |
| Cypermethrin | II | 0.3 |
| λ-Cyhalothrin | II | 0.4 |
| β-Cyfluthrin | II | 0.4 |
| Fenpropathrin | II | 0.5 |
| Deltamethrin | II | 0.6 |
| S-bioallethrin | I | 0.8 |
| Bifenthrin | I | 1.0 |
| Tefluthrin | I | 1.1 |
| Permethrin | I | Inactive |
| Resmethrin | I | Inactive |
Data sourced from Whited et al. (2010).[7]
Off-Target Interaction: GABA-A Receptor Complex
Certain pyrethroids, particularly Type II analogs, have been shown to interact with the γ-aminobutyric acid (GABA-A) receptor-ionophore complex, a key inhibitory channel in the central nervous system. This interaction occurs at a site near the picrotoxinin/TBPS binding site and can inhibit GABA-gated chloride currents.
Table 3: Inhibitory Potency of Type II Pyrethroids on [³⁵S]TBPS Binding to the GABA-A Receptor Complex
| Compound | Type | Inhibitory Constant (Kᵢ, µM) |
|---|---|---|
| Cypermethrin | II | ~ 5 - 10 |
| Deltamethrin | II | ~ 5 - 10 |
| Fenvalerate | II | ~ 5 - 10 |
| Type I Analogs | I | > 50 (No competition) |
Data sourced from Crofton et al. (1987).[8]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of cross-reactivity data. Below are summaries of key experimental protocols used to generate the data in this guide.
Protocol 1: Neuronal Ion Influx Assay (Na⁺/Ca²⁺)
This method quantifies the functional effect of pyrethroids on neuronal ion channels in a high-throughput format.
-
Cell Culture: Primary cerebrocortical or neocortical neurons are harvested from embryonic mice or rats and cultured on poly-D-lysine-coated plates until mature (typically 12-14 days in vitro).
-
Dye Loading: Neurons are loaded with a fluorescent ion indicator dye (e.g., sodium-binding benzofuran isophthalate (SBFI) for Na⁺ or Fura-2 for Ca²⁺) in a buffered salt solution for 60 minutes at 37°C.
-
Compound Application: The dye solution is replaced with a buffer containing the pyrethroid analog at various concentrations. A baseline fluorescence reading is taken.
-
Depolarization: To activate VGSCs, cells are challenged with a depolarizing agent, such as veratridine or a high concentration of potassium chloride (KCl), in the continued presence of the pyrethroid.
-
Fluorescence Measurement: Changes in intracellular ion concentration are measured as a change in fluorescence intensity using a microplate reader or fluorescence microscope. The ratio of fluorescence at two excitation or emission wavelengths is calculated to determine ion concentration.
-
Data Analysis: Concentration-response curves are generated by plotting the change in fluorescence against the logarithm of the pyrethroid concentration. EC₅₀ and Eₘₐₓ values are calculated using a nonlinear regression model. Tetrodotoxin (TTX), a specific VGSC blocker, is used to confirm that the observed influx is mediated by VGSCs.[5][7]
Protocol 2: Radioligand Binding Assay for GABA-A Receptor
This assay determines the binding affinity of pyrethroid analogs to the GABA-A receptor complex by measuring the displacement of a known radiolabeled ligand.
-
Tissue Preparation: Rat brain synaptosomes are prepared by homogenizing whole brains in a sucrose buffer followed by differential centrifugation to isolate the synaptic membrane fraction.
-
Binding Reaction: The synaptosomal membranes are incubated with a fixed concentration of the radioligand [³⁵S]t-butylbicyclophosphorothionate ([³⁵S]TBPS) and varying concentrations of the unlabeled test pyrethroid. The incubation is typically carried out for 90 minutes at 25°C in a buffered solution.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., picrotoxin). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the pyrethroid that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.[8]
Visualizing Mechanisms and Workflows
Pyrethroid Mechanism of Action and Cross-Reactivity
The following diagram illustrates the primary and potential secondary/off-target molecular actions of this compound analogs in a neuron.
Caption: Primary (solid lines) and off-target (dashed lines) actions of pyrethroids.
General Experimental Workflow for Cross-Reactivity Assessment
This diagram outlines a typical workflow for evaluating the cross-reactivity profile of a novel this compound analog.
Caption: A generalized workflow for assessing the cross-reactivity of novel compounds.
Logical Classification of this compound Analogs
This diagram illustrates the classification of pyrethroids and links their structural features to their primary molecular effects.
Caption: Classification of pyrethroids based on structure and effect on VGSCs.
References
- 1. Voltage-gated sodium channels as targets for pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High affinity binding of pyrethroids to the alpha subunit of brain sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Additivity of Pyrethroid Actions on Sodium Influx in Cerebrocortical Neurons in Primary Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Testing the Dose Addition Hypothesis: The Impact of Pyrethroid Insecticide Mixtures on Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Pyrethroid Insecticide-Induced Stimulation of Calcium Influx in Neocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrethroid insecticides and radioligand displacement from the GABA receptor chloride ionophore complex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Chrysanthemol and Natural Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of synthetic chrysanthemol with its natural counterparts, focusing on physicochemical properties, stereochemistry, and biological activity. The information is intended to assist researchers in selecting the appropriate standard for their studies, with a focus on anti-inflammatory research.
Physicochemical and Purity Profile
This compound is a monoterpenoid alcohol and a key precursor in the biosynthesis of pyrethrins, natural insecticides with potent biological activities. The comparison of synthetic versus natural this compound hinges on purity, isomeric composition, and the presence of other synergistic or interfering compounds.
| Property | Natural this compound | Synthetic this compound |
| Source | Essential oil of Chrysanthemum cinerariifolium and other Chrysanthemum species.[1] | Chemical synthesis, often stereoselective.[2] |
| Typical Purity | Variable; depends on extraction and purification methods. Often present as a component in a complex essential oil matrix. A specific analysis of essential oil from Chrysanthemum cinerariifolium identified cis-chrysanthenol as a major component at 4.4%.[1][3] | High purity achievable (>95-98%). Commercially available as a mixture of cis and trans isomers. |
| Key Impurities | Other terpenoids, sesquiterpenes, flavonoids, and plant-derived compounds. | Reagents, by-products of synthesis, and potentially other stereoisomers depending on the synthetic route. |
| Stereochemistry | Occurs as a mixture of stereoisomers. The exact ratio of cis/trans isomers and their corresponding enantiomers can vary depending on the plant source and extraction method.[4][5] One study identified (+)-stereoisomers of both cis- and trans-chrysanthemol as being susceptible to microbial oxidation.[4] | The stereoisomeric composition can be controlled to a certain extent through stereoselective synthesis, allowing for the preparation of specific isomers.[2] Racemic mixtures of cis and trans isomers are also common. |
Biological Activity: Anti-inflammatory Effects
Extracts from Chrysanthemum species have been traditionally used to treat inflammatory conditions.[6] Modern research suggests that the anti-inflammatory effects are mediated, at least in part, by the inhibition of key signaling pathways involved in the inflammatory response. While direct comparative studies on the anti-inflammatory activity of purified natural versus synthetic this compound are limited, the known mechanisms of Chrysanthemum extracts provide a basis for evaluating purified compounds.
| Biological Assay | Natural this compound (from Extracts) | Synthetic this compound (Anticipated Activity) |
| Inhibition of Nitric Oxide (NO) Production | Extracts of Chrysanthemum zawadskii have been shown to significantly suppress NO production in LPS-stimulated RAW 264.7 macrophage cells.[7] | Expected to inhibit NO production by targeting inflammatory signaling pathways. |
| Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Chrysanthemum indicum extract has been shown to reduce the production of TNF-α and IL-1β in mouse models of skin inflammation.[6] | Expected to reduce pro-inflammatory cytokine production. |
| Target Signaling Pathways | The anti-inflammatory effects of Chrysanthemum extracts are linked to the suppression of the NF-κB and MAPK signaling pathways.[8] | Purified synthetic this compound is expected to target the same pathways. |
Experimental Protocols
To provide a framework for the direct comparison of natural and synthetic this compound, the following experimental protocols are outlined.
Quantification and Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the analysis of the chemical profile of natural this compound from an essential oil and the purity and isomeric composition of a synthetic standard.
a) Sample Preparation:
-
Natural Standard: Dilute the Chrysanthemum essential oil in a suitable solvent (e.g., hexane or ethanol) to a concentration of approximately 1 mg/mL.
-
Synthetic Standard: Prepare a solution of synthetic this compound in the same solvent at a concentration of 1 mg/mL.
b) GC-MS Parameters:
-
GC System: Agilent 6890 GC or similar.
-
Column: HP-5ms fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C for 2 minutes, then ramp to 240 °C at a rate of 3 °C/min.
-
MS System: Agilent 5973 Mass Selective Detector or similar.[1]
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
c) Data Analysis:
-
Identify this compound isomers based on their retention times and mass spectra compared to known standards and literature data.
-
Quantify the relative abundance of cis- and trans-chrysanthemol in both samples by integrating the peak areas.
In Vitro Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide Production
This bioassay is used to evaluate the anti-inflammatory potential of the samples by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
a) Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of purified natural this compound, synthetic this compound, or vehicle control for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
b) Nitric Oxide Measurement (Griess Assay):
-
After 24 hours, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of natural and synthetic this compound.
Caption: A workflow for the comparative analysis of natural and synthetic this compound.
Inhibition of Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are activated by inflammatory stimuli such as lipopolysaccharide (LPS).
Caption: Putative inhibition of NF-κB and MAPK signaling pathways by this compound.
Conclusion
The choice between natural and synthetic this compound depends on the specific research application. Natural this compound, typically found in a complex mixture, may offer synergistic effects from other co-occurring compounds but presents challenges in standardization and purity. Synthetic this compound, on the other hand, provides high purity and the potential for isomeric specificity, which is crucial for detailed mechanistic studies and drug development. However, it may lack the synergistic bioactivity of a natural extract.
For researchers investigating the specific anti-inflammatory mechanisms of this compound, a highly purified synthetic standard with a defined stereochemistry is recommended. For studies exploring the broader therapeutic potential of Chrysanthemum extracts, a well-characterized natural extract would be more appropriate. This guide provides the foundational information and experimental framework to make an informed decision and to design robust comparative studies.
References
- 1. essencejournal.com [essencejournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microbiologically catalyzed enantio- and diastereoselective oxidation of this compound stereoisomers to chrysanthemic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantiomeric Natural Products: Occurrence and Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of Chrysanthemum indicum extract in acute and chronic cutaneous inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory/Anti-oxidative stress activities and differential regulation of Nrf2-mediated genes by non-polar fractions of tea Chrysanthemum zawadskii and licorice Glycyrrhiza uralensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Analysis of Chemical Composition andAntibacterial and Anti-Inflammatory Activities of theEssential Oils from Chrysanthemum morifolium ofDifferent Flowering Stages and Different Parts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Transcriptomic Guide to Chrysanthemol-Producing Plants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic landscapes of chrysanthemol-producing plants, with a focus on species from the Tanacetum genus, the primary natural source of pyrethrins, for which this compound is a key precursor. By examining gene expression patterns across different species and tissues, we can gain a deeper understanding of the regulatory networks governing the biosynthesis of these valuable natural insecticides.
Comparative Analysis of Gene Expression in this compound Biosynthesis
The biosynthesis of this compound is the initial committed step in the production of pyrethrins. Transcriptomic studies of Tanacetum cinerariifolium (pyrethrum daisy) and Tanacetum coccineum have revealed differential expression of key enzymatic genes in this pathway. Below is a summary of the relative expression levels of these genes in various tissues and developmental stages.
| Gene/Enzyme | Tanacetum cinerariifolium (Flower vs. Leaf) | Tanacetum cinerariifolium (Flower Development Stages) | Tanacetum coccineum (Flower vs. Leaf) |
| Chrysanthemyl Diphosphate Synthase (CDS) | Predominantly expressed in flower tissue; absent or very low expression in leaves.[1] | Expression peaks in early flowering stages (S1-S2).[2] | Highly expressed in flower buds (S1) compared to leaves. |
| Alcohol Dehydrogenase (ADH) | Higher expression in flowers. | Highly expressed during early to mid-flowering stages (S1-S2).[2] | Constant expression across flowering stages. |
| Aldehyde Dehydrogenase (ALDH) | Higher expression in flowers. | Highly expressed during early to mid-flowering stages (S1-S2).[2] | Upregulated in flower buds (S1). |
Note: Quantitative FPKM/TPM data from the source studies were not consistently available in a directly comparable format. The expression levels are therefore described qualitatively based on the findings of the cited research.
Experimental Protocols
The following sections detail the typical methodologies employed in the transcriptomic analysis of Tanacetum species.
RNA Sequencing and Library Preparation
A common workflow for RNA sequencing in these studies involves the following steps:
-
Plant Material Collection: Tissues such as leaves, flower buds, and fully blossomed flowers are collected and immediately frozen in liquid nitrogen to preserve RNA integrity.[1]
-
RNA Extraction: Total RNA is extracted from the ground tissue using a commercially available kit, such as the RNeasy Plant Mini Kit (Qiagen), following the manufacturer's instructions.[1]
-
RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using a bioanalyzer and spectrophotometer. High-quality RNA (e.g., RNA Integrity Number > 7.0) is selected for library construction.
-
cDNA Library Construction: mRNA is enriched from the total RNA, fragmented, and used as a template for first-strand cDNA synthesis. This is followed by second-strand synthesis to create double-stranded cDNA. The cDNA is then subjected to end-repair, A-tailing, and adapter ligation.
-
Sequencing: The prepared cDNA libraries are sequenced using an Illumina sequencing platform (e.g., HiSeq) to generate paired-end reads.[1]
Bioinformatics Analysis
The raw sequencing reads are processed and analyzed through a series of computational steps:
-
Data Quality Control: Raw reads are filtered to remove low-quality reads, adapter sequences, and reads with a high percentage of unknown bases ('N').
-
De Novo Transcriptome Assembly: For species without a reference genome, a de novo assembly of the high-quality reads is performed using software such as Trinity to reconstruct the transcriptome.[2]
-
Gene Annotation: The assembled transcripts (unigenes) are annotated by comparing their sequences against public protein databases (e.g., UniRef, PFAM, SMART, KEGG, NR) to identify homologous genes and predict their functions.[1]
-
Differential Gene Expression Analysis: The expression level of each unigene is quantified using metrics like FPKM (Fragments Per Kilobase of transcript per Million mapped reads) or TPM (Transcripts Per Million). Differential expression analysis between different samples (e.g., flower vs. leaf) is then performed using tools like DESeq2 to identify genes with statistically significant changes in expression.[2]
Visualizations
Experimental Workflow for Comparative Transcriptomics
Caption: A typical experimental workflow for comparative transcriptomics of Tanacetum species.
This compound Biosynthesis Pathway
Caption: The biosynthetic pathway leading to this compound and its subsequent conversion to Pyrethrins.
References
A Comparative Guide to the Validation of Engineered Chrysanthemol Biosynthesis Pathways
This guide provides a comprehensive comparison of engineered chrysanthemol biosynthesis with alternative production methods. It is intended for researchers, scientists, and professionals in drug development and metabolic engineering. The document details the performance of engineered systems, supported by experimental data, and outlines the protocols for validation.
Comparison of this compound Production Methods
This compound is a key monoterpene alcohol, serving as a precursor to pyrethrins, a class of natural and potent insecticides.[1] It also holds potential for pharmaceutical applications due to its anti-inflammatory properties.[1][2] Historically, this compound has been obtained through extraction from the pyrethrum daisy (Tanacetum cinerariifolium or Chrysanthemum cinerariifolium) or via complex chemical synthesis.[1][3] Metabolic engineering now presents a promising alternative, offering a sustainable and scalable production platform in various host organisms.
Below is a comparative summary of the primary methods for obtaining this compound.
| Feature | Engineered Biosynthesis (Microbial/Plant) | Natural Extraction (from T. cinerariifolium) | Chemical Synthesis |
| Principle | Heterologous expression of this compound synthase in a host organism (e.g., E. coli, yeast, tobacco).[1][4] | Solvent extraction from chrysanthemum flowers.[3] | Multi-step organic synthesis from chemical precursors like R-(+)-carvone.[5] |
| Primary Feedstock | Simple sugars (e.g., glucose) for microbes, or endogenous precursors in plants.[1] | Chrysanthemum flowers. | Chemical starting materials (e.g., carvone).[5] |
| Scalability | High; scalable via standard fermentation or agricultural practices. | Limited by agricultural land, climate, and harvest cycles. | High; dependent on industrial chemical infrastructure. |
| Yield | Variable, dependent on host and engineering strategy. Reported yields include 0.12–0.16 µg/h/g FW in transgenic tobacco.[6][7] | Variable, depends on plant cultivar and extraction efficiency. | An overall yield of 2.4% over ten steps has been reported for a stereoselective synthesis.[2][5] |
| Sustainability | Potentially high, uses renewable feedstocks. | Dependent on sustainable agricultural practices. | Generally relies on petrochemical-derived reagents. |
| Key Enzyme | This compound Synthase (CHS/CDS).[4] | Native plant enzymatic pathway. | N/A |
| Challenges | Metabolic burden on host, optimization of precursor supply, potential toxicity of intermediates.[8] | Pest and disease susceptibility of crops, fluctuation in pyrethrin content. | Use of hazardous reagents, complex purification, potential for racemic mixtures.[5] |
The Engineered this compound Biosynthesis Pathway
The cornerstone of engineered this compound production is the heterologous expression of this compound Synthase (CHS), also known as Chrysanthemyl Diphosphate Synthase (CDS).[1][6] This bifunctional enzyme is the first committed step in the natural pyrethrin biosynthesis pathway.[4][7] It uniquely catalyzes two sequential reactions:
-
The condensation of two molecules of dimethylallyl diphosphate (DMAPP) to form chrysanthemyl diphosphate (CPP).[4][6]
-
The subsequent hydrolysis of the diphosphate group from CPP to yield this compound.[6][7]
The precursor, DMAPP, is a central intermediate in isoprenoid metabolism and can be supplied by the host organism's native pathways, such as the methylerythritol 4-phosphate (MEP) pathway in E. coli or the mevalonate (MVA) pathway in yeast.[1][8]
Caption: The engineered this compound biosynthesis pathway starting from central metabolism.
Validation of Engineered Pathway: Performance Data
Validation of the engineered pathway involves quantifying the production of this compound and its derivatives in the host organism. Studies have successfully demonstrated production in both plant and microbial systems. Overexpression of T. cinerariifolium CHS in chrysanthemum resulted in the emission of volatile this compound and the accumulation of a non-volatile glycoside derivative.[4] Similarly, transgenic tobacco plants expressing CDS were shown to emit this compound.[6]
The table below summarizes key performance data from published studies.
| Host Organism | Engineered Gene(s) | Product Measured | Titer / Production Rate | Reference |
| Tobacco (Nicotiana) | Chrysanthemyl Diphosphate Synthase (CDS) | This compound | 0.12–0.16 µg h⁻¹ g⁻¹ Fresh Weight (FW) | [6][7] |
| Chrysanthemum (C. morifolium) | Tanacetum cinerariifolium this compound Synthase (TcCHS) | This compound (volatile) | ~47 pmol h⁻¹ g⁻¹ FW | [4] |
| Chrysanthemum (C. morifolium) | Tanacetum cinerariifolium this compound Synthase (TcCHS) | Chrysanthemyl-6-O-malonyl-β-D-glucopyranoside | ~434 µg g⁻¹ FW (~1.08 mM) | [4] |
Experimental Protocols
Validating the function of an engineered this compound pathway requires robust analytical methods to identify and quantify the target compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the detection and quantification of volatile compounds like this compound.
A. Sample Preparation (from Microbial Culture):
-
Collection: Collect a defined volume of the microbial culture producing this compound.[1]
-
Internal Standard: Add a known amount of an internal standard (e.g., borneol or another terpene not produced by the host) to the sample for accurate quantification.
-
Solvent Extraction: Perform a liquid-liquid extraction by adding an equal volume of an organic solvent (e.g., ethyl acetate or t-butyl methyl ether).[1][9]
-
Phase Separation: Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous phases.
-
Analysis: Carefully collect the organic phase containing this compound for GC-MS analysis.[1]
B. Headspace Analysis (from Transgenic Plants):
-
Enclosure: Place a detached leaf or whole plant in a sealed, ventilated glass container.
-
Volatile Trapping: Pump clean, purified air through the container and over an adsorbent trap (e.g., Tenax TA) for a defined period to collect emitted volatiles.
-
Elution: Elute the trapped volatiles from the adsorbent using a suitable solvent (e.g., hexane).
-
Analysis: Analyze the eluate by GC-MS.[6]
C. GC-MS Conditions:
-
Column: Use a suitable capillary column, such as a DB-1 or Innowax column.[9]
-
Temperature Program: A typical program might start at 70°C and ramp to 150°C at a rate of 10°C per minute.[9]
-
Mass Spectrometry: Operate the mass spectrometer in full scan mode to acquire mass spectra. Identify this compound by comparing its retention time and mass spectrum to an authentic chemical standard.[6][9] Quantification is achieved by comparing the peak area of this compound to that of the internal standard.
Caption: General experimental workflow for this compound quantification.
Conclusion
The validation of engineered this compound biosynthesis pathways has been successfully demonstrated in both plant and microbial hosts. The key bifunctional enzyme, this compound Synthase (CHS/CDS), effectively converts the central metabolic precursor DMAPP into this compound.[6] While yields are still being optimized, engineered biosynthesis offers a scalable and potentially more sustainable alternative to traditional chemical synthesis and agricultural extraction.[1] The analytical protocols, primarily centered around GC-MS, are well-established for the robust validation and quantification of the target product, providing a solid framework for future research and development in this area.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Modification of chrysanthemum odour and taste with this compound synthase induces strong dual resistance against cotton aphids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with this compound Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chrysanthemyl diphosphate synthase operates in planta as a bifunctional enzyme with this compound synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chrysanthemyl diphosphate synthase: Isolation of the gene and characterization of the recombinant non-head-to-tail monoterpene synthase from Chrysanthemum cinerariaefolium - PMC [pmc.ncbi.nlm.nih.gov]
Chrysanthemol: A Dual-Action Botanical Compound for Insect Management
A Comparative Analysis of its Repellent and Deterrent Activities
Chrysanthemol, a monoterpenoid alcohol, is a key precursor in the biosynthesis of pyrethrins, a class of potent natural insecticides derived from Chrysanthemum species.[1] While the insecticidal properties of pyrethrins are well-documented, recent research has highlighted the independent biological activity of this compound as both a repellent and a deterrent against certain insect pests.[2] This guide provides a comprehensive comparison of the repellent and deterrent activities of this compound, supported by experimental data, and contextualizes its efficacy with that of other common insect repellents.
Repellent vs. Deterrent Activity: A Functional Distinction
It is crucial to distinguish between repellent and deterrent activities in the context of insect pest management. Repellency refers to the ability of a compound to cause an insect to move away from the source of the chemical, preventing it from landing or probing. This is a volatile-mediated, long-distance effect. In contrast, deterrence (or antifeedant activity) occurs after an insect makes contact with a treated surface. The compound discourages feeding or oviposition through taste or tactile stimuli. A single compound can exhibit one or both of these properties.
This compound's Dual-Action Efficacy Against Aphids
A pivotal study on transgenic Chrysanthemum morifolium engineered to produce and emit this compound, and accumulate its glycoside derivative, demonstrated a potent dual-defense mechanism against the cotton aphid (Aphis gossypii).[2]
Repellent Activity of Volatile this compound
The volatile nature of this compound allows it to act as an effective spatial repellent. In dual-choice olfactory assays, a significantly higher percentage of aphids chose to move away from transgenic chrysanthemum leaves that were emitting this compound compared to wild-type leaves.[2]
Deterrent Activity of Non-Volatile this compound Glycoside
In addition to the volatile repellent, a non-volatile glycoside of this compound was found to accumulate in the transgenic plants. This compound exhibited significant deterrent properties. When aphids came into contact with surfaces treated with this glycoside, their probing and feeding behaviors were significantly reduced.[2]
The following table summarizes the quantitative data from the key study on the repellent and deterrent effects of this compound and its glycoside on cotton aphids.
| Bioassay Type | Compound | Test System | Key Finding | Reference |
| Repellency | This compound (volatile) | Dual-choice olfactometer with transgenic vs. wild-type chrysanthemum leaves | 59-63% of aphids were repelled by the transgenic leaves. | [2] |
| Repellency | This compound (volatile) | Dual-choice olfactometer with 10% this compound in paraffin oil vs. paraffin oil | Aphids were similarly repelled by the this compound standard. | [2] |
| Deterrence | This compound glycoside (non-volatile) | Dual-choice preference assay with extracts from transgenic vs. wild-type leaves | A significant deterrence of aphids was observed. | [2] |
| Deterrence | This compound glycoside (pure compound) | Dual-choice assay with various concentrations | A concentration of 217–434 μg/mL induced a significant deterrence by a factor of approximately 2.5. | [2] |
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for interpreting the efficacy data.
Dual-Choice Olfactory Repellency Assay
This assay is designed to assess the repellent effect of volatile compounds on insect behavior.
Dual-Choice Deterrence Assay
This assay evaluates the antifeedant or deterrent properties of non-volatile compounds.
Comparative Efficacy with Other Repellents
While direct comparative studies between this compound and other repellents are limited, this section provides an overview of the efficacy of commonly used synthetic and botanical repellents. It is important to note that the target insects and testing methodologies in these studies may differ, making direct comparisons challenging.
| Repellent | Active Ingredient | Target Insect(s) | Efficacy Summary |
| DEET | N,N-Diethyl-meta-toluamide | Mosquitoes, ticks | Considered the gold standard for broad-spectrum and long-lasting repellency.[1] |
| Picaridin | Icaridin | Mosquitoes, ticks, flies | Efficacy is comparable to DEET, with the advantage of being odorless and non-damaging to plastics. |
| IR3535 | Ethyl butylacetylaminopropionate | Mosquitoes, deer ticks | Effective, but generally provides shorter protection times than DEET and Picaridin. |
| Oil of Lemon Eucalyptus | p-Menthane-3,8-diol (PMD) | Mosquitoes, ticks | The most effective plant-based repellent, with efficacy that can be comparable to low concentrations of DEET. |
| Pyrethrins | Pyrethrum extract | Broad spectrum of insects | Primarily used as a contact insecticide, but also exhibits repellent properties at lower concentrations.[3] |
Signaling Pathway and Mechanism of Action
The precise molecular targets of this compound are still under investigation. However, it is hypothesized that its repellent and deterrent activities may be related to interactions with insect nervous system proteins.
Conclusion
This compound demonstrates a promising dual-action mechanism, functioning as both a repellent in its volatile form and a deterrent as a non-volatile glycoside. This provides a multi-faceted defense against insect pests like aphids. While direct comparisons with synthetic repellents such as DEET are not yet available, the distinct modes of action and botanical origin of this compound make it a compelling subject for further research and development in the field of integrated pest management. Its potential for genetic engineering into crops to confer pest resistance is a particularly noteworthy avenue for future applications.[2]
References
- 1. Comparative efficacy of insect repellents against mosquito bites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modification of chrysanthemum odour and taste with this compound synthase induces strong dual resistance against cotton aphids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrethrin - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal Procedures for Chrysanthemol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount for both personal safety and environmental protection.[1] Chrysanthemol, a key intermediate in the synthesis of pyrethroid insecticides, requires careful management within a laboratory setting to mitigate potential hazards.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, adhering to standard laboratory safety and chemical handling practices.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 154.25 g/mol | [1][2][3] |
| CAS Number | 18383-59-0 | [2][4] |
| EC Number | 227-045-0 | [2][4] |
| Molecular Formula | C10H18O | [2][3] |
| Solubility in Water | 387.9 mg/L @ 25 °C (estimated) | [1] |
Experimental Protocol: this compound Disposal
The proper disposal of this compound is a critical laboratory procedure that must be conducted in accordance with institutional and regulatory standards for hazardous chemical waste.[1] Adherence to the following steps will ensure a safe and compliant disposal process.
Personal Protective Equipment (PPE)
Before handling this compound, it is essential to be outfitted with the appropriate personal protective equipment to minimize exposure risks.
-
Gloves: Wear chemical-resistant gloves, such as nitrile gloves.[1]
-
Eye Protection: Use safety glasses or goggles.[1]
-
Lab Coat: A standard laboratory coat should be worn.[1]
Waste Collection
The collection of this compound waste must be done systematically to prevent contamination and ensure proper containment.
-
Small Quantities: For residual amounts on surfaces or in containers, wipe them down with a solvent-soaked absorbent pad. Suitable solvents include acetone, ethanol, or isopropanol.[1]
-
Contaminated Materials: All materials that have come into contact with this compound, including absorbent pads, gloves, and empty containers, are to be considered contaminated and must be collected in a designated hazardous waste container.[1][5]
-
Labeling: The hazardous waste container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name, "this compound".[1]
Waste Storage
Proper storage of the collected hazardous waste is crucial to prevent accidents and ensure regulatory compliance.
-
Container Integrity: Ensure the hazardous waste container is in good condition, free from leaks, and kept closed except when adding waste.[5][6] The original chemical container is often the best choice for storing hazardous waste.[6]
-
Segregation: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][5]
-
Secondary Containment: It is good practice to store the hazardous waste container within a secondary containment system.[5]
Final Disposal
The ultimate disposal of the hazardous waste must be handled by authorized personnel.
-
Contact Environmental Health and Safety (EHS): Do not dispose of this compound waste in the regular trash or down the sewer.[6][7] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal of the hazardous waste.[1][8]
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[1]
-
Evacuate and Ventilate: Alert others in the immediate vicinity. If the spill is large or in a poorly ventilated area, evacuate the area. Ensure the area is well-ventilated to disperse any vapors.[1]
-
Control the Spill: While wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials. For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[1]
-
Clean-up: Carefully sweep or scoop up the absorbed material. Place all contaminated materials into a designated hazardous waste container. Clean the spill area with a suitable solvent (e.g., acetone or ethanol) followed by soap and water.[1]
-
Waste Disposal: Label and store the hazardous waste container as described in the disposal protocol and contact your institution's EHS office for disposal.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CHRYSANTHEMYL ALCOHOL - Safety Data Sheet [chemicalbook.com]
- 3. This compound | C10H18O | CID 110685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. vumc.org [vumc.org]
- 7. danielshealth.com [danielshealth.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling Chrysanthemol
This guide provides immediate and essential safety, handling, and disposal information for Chrysanthemol, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices and mitigate potential hazards.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | [1][2] |
| Molecular Weight | 154.25 g/mol | [1][2][3] |
| Boiling Point | 66-69°C @ 0.07 mm Hg | [1] |
| Flash Point | 185 °F (85 °C) | [1] |
| Density | 0.888 g/mL at 25°C | [1] |
| Vapor Pressure | 0.00136 mmHg at 25°C | [1] |
| Solubility in Water | 387.9 mg/L @ 25 °C (estimated) | [3][4] |
| Purity (GC) | ≥97% (cis + trans mixture) | [3] |
Occupational Exposure Limits (OELs): There are currently no established Occupational Exposure Limits (OELs) or Biological Limit Values available for this compound.[1] Therefore, it is crucial to handle it in accordance with good industrial hygiene and safety practices.[1]
Personal Protective Equipment (PPE) and Handling Procedures
Adherence to proper PPE and handling protocols is critical to ensure personnel safety.
Standard Handling Protocol
1. Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves, such as nitrile, are required.[3][5]
-
Eye Protection: Wear tightly fitting safety glasses or chemical safety goggles.[1][3]
-
Lab Coat: A standard laboratory coat must be worn to protect from splashes.[3]
-
Respiratory Protection: In case of insufficient ventilation or when dealing with aerosols, wear a suitable respirator.[6]
2. Safe Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][6]
-
Avoid contact with skin and eyes.[7]
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[6]
-
Keep containers tightly closed when not in use.[6]
3. Storage:
-
Store in a cool, well-ventilated, and secure area.
-
Keep away from incompatible materials and foodstuff containers.[1]
Standard Operating Procedure Workflow
Emergency Procedures: Spill and Disposal Management
Immediate and appropriate action is necessary to prevent exposure and environmental contamination in the event of a spill.
Spill Management Protocol
-
Evacuate and Ventilate: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the area. Ensure the area is well-ventilated to disperse any vapors.[3][8]
-
Control the Spill: Wearing appropriate PPE, contain the spill using a chemical spill kit with an inert absorbent material like vermiculite or sand.[3][8]
-
Clean-up: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container. Clean the spill area with a suitable solvent (e.g., acetone or ethanol) followed by soap and water.[3][8]
-
Waste Disposal: Label and store the hazardous waste container as described in the disposal protocol. Contact your institution's Environmental Health and Safety (EHS) office for disposal.[3][8]
This compound Spill Response Plan
Disposal Protocol
The proper disposal of this compound is critical and must be conducted in accordance with institutional and regulatory standards for hazardous chemical waste.[3]
-
Waste Collection:
-
Small Quantities: For small residual amounts, wipe down containers and surfaces with a solvent-soaked absorbent pad (e.g., acetone, ethanol).[3]
-
Contaminated Materials: All contaminated materials, including absorbent pads, gloves, and empty containers, must be collected in a designated hazardous waste container.[3][8]
-
-
Labeling: The hazardous waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3]
-
Waste Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3][8]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[8]
Experimental Protocols
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is standard for the separation, identification, and quantification of volatile compounds like this compound.[8]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or similar, equipped with a mass selective detector (MSD).[8]
-
Column: HP-5MS (5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[8]
-
Injector Temperature: 250°C.[8]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Hold: Maintain at 240°C for 5 minutes.[8]
-
-
MSD Parameters:
Extraction of this compound from Plant Material via Hydrodistillation
This procedure is used to extract essential oils containing this compound from plant matter.[8]
Procedure:
-
Weigh a known amount of the plant material (e.g., 100 g of air-dried material).[8]
-
Place the plant material into the flask of a Clevenger apparatus.[8]
-
Add a sufficient volume of distilled water to completely cover the plant material.[8]
-
Set up the hydrodistillation apparatus and begin heating the flask.[8]
-
Continue the distillation for a set period (e.g., 3 hours) until no more oil is collected.[8]
-
Carefully collect the essential oil from the collection arm of the apparatus.[8]
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.[8]
-
Store the dried essential oil in a sealed glass vial at 4°C until analysis.[8]
References
- 1. CHRYSANTHEMYL ALCOHOL - Safety Data Sheet [chemicalbook.com]
- 2. This compound | C10H18O | CID 110685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 5617-92-5 [thegoodscentscompany.com]
- 5. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 6. docs.newdirectionsaromatics.com [docs.newdirectionsaromatics.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. cis-Chrysanthemol | 18383-59-0 | Benchchem [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
